molecular formula C6H2Cl3N3 B1393595 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1053228-28-6

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1393595
CAS No.: 1053228-28-6
M. Wt: 222.5 g/mol
InChI Key: YUKWSCQSOXCSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H2Cl3N3 and its molecular weight is 222.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWSCQSOXCSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680955
Record name 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053228-28-6
Record name 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in modern medicinal chemistry. As a bioisostere of purine, this scaffold is integral to a multitude of biologically active compounds, enabling them to interact with biological targets that typically bind purine-based structures like ATP.[1] This has led to their successful application in developing potent kinase inhibitors, including several approved drugs for treating cancers and inflammatory diseases.[2][3] Notable examples include the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, which are built upon this core structure.[2]

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable and versatile intermediate in the synthesis of these complex pharmaceutical agents. The presence of three distinct chlorine atoms provides a rich platform for sequential and regioselective functionalization. Each chlorine atom acts as a reactive handle for introducing diverse molecular fragments through reactions like nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the systematic construction of extensive compound libraries and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this critical building block, intended for researchers, chemists, and professionals in drug development.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most efficiently approached through a linear sequence starting from a readily available pyrimidine precursor. The core logic involves first constructing the fused bicyclic pyrrolo[2,3-d]pyrimidine system, followed by sequential chlorination of the pyrimidine and pyrrole rings.

The chosen strategy proceeds via three key transformations:

  • Pyrrole Ring Annulation: Formation of the bicyclic core by constructing the five-membered pyrrole ring onto a pre-existing pyrimidine.

  • Di-Chlorination of the Pyrimidine Ring: Conversion of the pyrimidinedione intermediate into a more reactive dichloropyrimidine.

  • Electrophilic Chlorination of the Pyrrole Ring: Introduction of the final chlorine atom at the C5 position of the pyrrole ring.

This pathway is advantageous due to the availability of the starting materials and the generally high efficiency of each step.

Overall Synthetic Workflow

Synthetic_Pathway A 6-Aminouracil B 7H-Pyrrolo[2,3-d]pyrimidine- 2,4(1H,3H)-dione A->B  Step 1: Chloroacetaldehyde, NaHCO₃, H₂O   C 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine B->C  Step 2: POCl₃, DIPEA   D 2,4,5-Trichloro-7H- pyrrolo[2,3-d]pyrimidine C->D  Step 3: N-Chlorosuccinimide (NCS)  

Caption: A three-step synthetic route to the target compound.

Part 1: Synthesis of the Bicyclic Core and Dichlorination

The initial phase of the synthesis focuses on building the foundational 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. This is achieved in two reliable and scalable steps.

Step 1: Pyrrole Ring Annulation via Reaction of 6-Aminouracil with Chloroacetaldehyde

The synthesis commences with the commercially available and inexpensive 6-aminouracil. The annulation of the pyrrole ring is accomplished through a reaction with chloroacetaldehyde in an aqueous medium.

Causality and Mechanism: This transformation is a classic example of heterocyclic synthesis involving a condensation followed by an intramolecular nucleophilic substitution. The primary amino group of 6-aminouracil attacks the electrophilic carbonyl carbon of chloroacetaldehyde to form a transient Schiff base or imine intermediate. This is followed by a rapid, intramolecular cyclization where the nucleophilic C5 position of the uracil ring attacks the carbon bearing the chlorine atom, leading to the formation of the five-membered pyrrole ring and elimination of HCl. The use of a mild base, such as sodium bicarbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4]

Mechanism_Step1 cluster_0 Mechanism of Pyrrole Annulation Start 6-Aminouracil + Chloroacetaldehyde Intermediate1 Schiff Base Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 7H-Pyrrolo[2,3-d]pyrimidine-2,4-dione Intermediate2->Product Aromatization (-H₂O)

Caption: Mechanism for the formation of the pyrrolo[2,3-d]pyrimidine core.

Step 2: Dichlorination with Phosphorus Oxychloride (POCl₃)

The resulting 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione possesses lactam functionalities within the pyrimidine ring. To activate these positions for subsequent nucleophilic substitution, the hydroxyl groups (in the tautomeric enol form) are converted to chlorine atoms.

Causality and Mechanism: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, a standard and highly effective method for converting pyrimidinediones and other cyclic amides into their corresponding chloro-derivatives.[4][5] The reaction proceeds by converting the carbonyl oxygen into a better leaving group, which is then displaced by a chloride ion. This reaction is often performed at elevated temperatures, and frequently in the presence of a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA).[4][5] The role of DIPEA is to act as an acid scavenger, neutralizing the HCl byproduct, which can prevent unwanted side reactions and reduce pressure buildup in the reaction vessel. This step yields the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[6][7][8]

Part 2: Final Electrophilic Chlorination

The final step involves the regioselective introduction of a third chlorine atom onto the electron-rich pyrrole ring.

Step 3: C5-Chlorination using N-Chlorosuccinimide (NCS)

With the pyrimidine ring fully chlorinated, the remaining C-H bond on the pyrrole moiety at position 5 is the most reactive site for electrophilic substitution.

Causality and Mechanism: The pyrrole ring in the 7-deazapurine system is electron-rich and readily undergoes electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is an ideal reagent for this purpose; it is an easily handled solid that serves as a source of an electrophilic chlorine atom (Cl⁺).[1] The reaction proceeds cleanly, typically in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), to afford the desired this compound. The regioselectivity for the C5 position is well-established in related systems. For instance, the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) occurs selectively at this position, and similar selectivity is observed in the bromination of related isomers.[9][10]

Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to stoichiometry, reaction conditions, and safety precautions is critical for success.

Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-aminouracil (1.0 eq), sodium bicarbonate (1.5 eq), and deionized water (approx. 15 mL per gram of 6-aminouracil).

  • Reaction: Heat the stirred suspension to 50-60°C. To this, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise over 30 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to 90-95°C and maintain for 2-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and then further in an ice bath. Acidify the suspension to pH 3-4 using 2M hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum to yield the product as a solid, which is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield).

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

  • Addition of Base: Slowly add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC/LC-MS.[4]

  • Work-up: Cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. Co-evaporate with toluene twice to remove residual POCl₃.

  • Quenching: Very cautiously, add the cooled residue to a beaker of crushed ice with vigorous stirring. This step is highly exothermic.

  • Extraction: Once the ice has melted, neutralize the aqueous solution with solid sodium bicarbonate or concentrated ammonium hydroxide to pH 7-8. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the product as a solid.

Protocol 3: Synthesis of this compound
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF or THF (approx. 20 mL per gram).

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
6-AminouracilC₄H₅N₃O₂127.10White Solid
7H-Pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dioneC₆H₅N₃O₂151.12Off-white Solid
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₃Cl₂N₃188.01Solid
This compoundC₆H₂Cl₃N₃222.46Solid

References

An In-Depth Technical Guide to 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, particularly kinases, making it a cornerstone in the development of targeted therapies. Within this class of compounds, 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1053228-28-6) emerges as a highly versatile and valuable intermediate.[1] Its trifunctionalized nature, with reactive chlorine atoms at the 2, 4, and 5 positions, provides medicinal chemists with multiple handles for selective modification, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides an in-depth technical overview of this key building block, from its synthesis and chemical properties to its applications and safe handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1053228-28-6[1]
Molecular Formula C₆H₂Cl₃N₃[1]
Molecular Weight 222.46 g/mol [1]
Appearance Off-white to light yellow solid (predicted)-
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.-
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2][3]

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis_Pathway A Pyrrolo[2,3-d]pyrimidin-2,4-dione B 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine A->B  POCl₃, N,N-diisopropylethylamine   C This compound B->C  N-Chlorosuccinimide (NCS), Acetonitrile  

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This initial chlorination step is crucial for activating the pyrimidine ring for further functionalization. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting the dione to the dichloro derivative.

  • To a stirred suspension of pyrrolo[2,3-d]pyrimidin-2,4-dione in phosphorus oxychloride, slowly add N,N-diisopropylethylamine at 0 °C.

  • After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Causality: The addition of a tertiary amine like N,N-diisopropylethylamine acts as a catalyst and acid scavenger, driving the chlorination reaction to completion.[4]

Step 2: Synthesis of this compound

The subsequent chlorination at the 5-position of the pyrrole ring can be achieved using an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS).

  • Dissolve 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent like acetonitrile or dichloromethane.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Causality: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. NCS provides a source of electrophilic chlorine that selectively reacts at the C5 position.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of three chlorine atoms makes this compound a powerful intermediate for generating libraries of kinase inhibitors. The differential reactivity of the chlorine atoms allows for sequential and site-selective nucleophilic substitutions.

  • C4-Position : The chlorine at the C4 position is the most activated towards nucleophilic aromatic substitution, readily reacting with amines, alcohols, and thiols. This allows for the introduction of various side chains that can interact with the hinge region of kinase active sites.

  • C2-Position : The C2 chlorine is less reactive than the C4 chlorine but can be displaced under more forcing conditions or with more nucleophilic reagents. This position is often modified to enhance potency and selectivity.

  • C5-Position : The C5 chlorine on the pyrrole ring is the least reactive towards nucleophilic substitution but can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkyl groups that can probe deeper pockets within the kinase domain.

This differential reactivity is a key asset in the synthesis of complex, highly substituted pyrrolo[2,3-d]pyrimidine derivatives.

Illustrative Signaling Pathway: Targeting Kinases in Cancer

Derivatives of this compound are frequently designed to target protein kinases that are dysregulated in various cancers, such as Epidermal Growth Factor Receptor (EGFR) or Janus Kinases (JAKs).

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade  Activation   Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription  Signal Transduction   Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Receptor  Inhibition  

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3]

  • Engineering Controls : Use in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation.[3]

  • Handling : Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Minimize dust generation. Wash hands thoroughly after handling.[2][3]

  • Storage : Store in a tightly closed container in a dry and well-ventilated place. Protect from light and moisture.[3]

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2]

Conclusion

This compound is a strategically important intermediate in the field of drug discovery. Its trifunctionalized nature allows for the creation of diverse and complex molecules, particularly for the development of targeted kinase inhibitors. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for medicinal chemists aiming to leverage this powerful building block in the design and synthesis of next-generation therapeutics.

References

The Strategic Utility of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Core and the Rise of a Privileged Intermediate

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, represents a "privileged" structure in medicinal chemistry. Its inherent ability to mimic the adenine core of ATP allows it to effectively bind to the hinge region of various kinase enzymes, making it a cornerstone in the development of targeted therapies.[1][2] Within this esteemed class of heterocycles, 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine has emerged as a powerhouse intermediate, offering a trifecta of reactive sites for the strategic and sequential introduction of diverse functionalities. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this versatile building block, tailored for researchers and drug development professionals seeking to leverage its unique chemical architecture.

Synthesis of the Core Intermediate: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the pyrrolo[2,3-d]pyrimidine core, followed by chlorination. A common and effective route starts from 6-aminouracil.

Step 1: Formation of the Pyrrolo[2,3-d]pyrimidine-2,4-dione

The initial step involves the condensation of a 6-aminopyrimidine derivative with chloroacetaldehyde to form the fused pyrrole ring. This reaction builds the foundational bicyclic structure.

Synthesis Step 1 start 6-Aminouracil intermediate1 7H-Pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione start->intermediate1 Condensation reagent1 Chloroacetaldehyde reagent1->intermediate1

Figure 1: Formation of the pyrrolo[2,3-d]pyrimidine core.
Step 2: Trichlorination of the Core

The subsequent and critical step is the exhaustive chlorination of the 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione. This is typically achieved using a potent chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). The use of a POCl₃/PCl₅ mixture is often preferred for its efficacy in converting both hydroxyl and keto groups to chlorides.[3][4]

Synthesis Step 2 intermediate1 7H-Pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione product 2,4,5-Trichloro-7H- pyrrolo[2,3-d]pyrimidine intermediate1->product Chlorination reagent2 POCl₃ / PCl₅ reagent2->product

Figure 2: Trichlorination of the pyrrolo[2,3-d]pyrimidine core.

A Deep Dive into Reactivity: The Hierarchy of the Three Chlorine Atoms

The synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms. This allows for a programmed, stepwise functionalization of the molecule. The general order of reactivity towards nucleophilic aromatic substitution (SNAr) is C4 > C2 > C5.

  • The C4 Position: The Epicenter of Reactivity: The chlorine at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[5]

  • The C2 Position: A Secondary Target: The C2 chlorine is also activated by the pyrimidine nitrogens but to a lesser extent than the C4 position. Selective substitution at C2 in the presence of a C4 chlorine is challenging and often requires specific catalytic systems or the use of tertiary amine nucleophiles that can direct the reaction to this site.[6][7]

  • The C5 Position: The Domain of Cross-Coupling: The chlorine at the C5 position on the pyrrole ring is the least reactive towards SNAr. This position is primarily functionalized through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.

This reactivity hierarchy is the key to designing synthetic routes that build molecular complexity in a controlled manner.

Strategic Functionalization: Field-Proven Protocols

The following sections detail validated protocols for the selective functionalization of this compound. It is crucial to note that the pyrrole nitrogen (N7) is often protected prior to these reactions to prevent undesired side reactions and improve solubility. Common protecting groups include tosyl (Ts), pivaloyloxymethyl (POM), and (2-(trimethylsilyl)ethoxy)methyl (SEM).[3][8]

Protocol 1: Regioselective C4-Amination (SNAr)

This protocol describes the selective substitution of the C4 chlorine with an amine, a common step in the synthesis of many kinase inhibitors.

Experimental Protocol:

  • N7-Protection: To a solution of this compound in an appropriate solvent (e.g., DMF or CH₂Cl₂), add a suitable base (e.g., NaH or K₂CO₃) at 0 °C.

  • Slowly add the protecting group precursor (e.g., tosyl chloride or SEM-Cl).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction to isolate the N7-protected intermediate.

  • C4-Amination: Dissolve the N7-protected intermediate in a polar aprotic solvent such as DMF or DMSO.

  • Add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 80-120 °C and monitor its progress.

  • Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography or recrystallization.

Parameter Condition Rationale
Solvent DMF, DMSOHigh polarity aids in dissolving the reactants and facilitates the SNAr mechanism.
Base DIPEAScavenges the HCl generated during the reaction without competing as a nucleophile.
Temperature 80-120 °CProvides the necessary activation energy for the substitution at the moderately reactive C4 position.
Equivalents of Amine 1.0 - 1.2Using a slight excess of the amine ensures complete consumption of the starting material while minimizing disubstitution.
Protocol 2: Selective C5-Functionalization via Suzuki Coupling

After functionalization at the C4 (and potentially C2) position, the C5 chlorine can be addressed using palladium-catalyzed cross-coupling.

Experimental Protocol:

  • Reactant Preparation: In a reaction vessel, combine the C4-substituted-2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[9][10][11]

  • Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, filter off the catalyst, and perform an extractive work-up. Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, XPhos Pd G2Efficiently catalyzes the cross-coupling of aryl chlorides.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid and facilitates the transmetalation step.
Solvent Dioxane/Water, Toluene/WaterA biphasic system is often optimal for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.
Inert Atmosphere Argon or NitrogenPrevents the oxidation and deactivation of the palladium(0) catalyst.

digraph "Sequential Functionalization" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="2,4,5-Trichloro-7H-\npyrrolo[2,3-d]pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
step1 [label="C4-Amination (SNAr)"];
intermediate1 [label="4-Amino-2,5-dichloro-\n7H-pyrrolo[2,3-d]pyrimidine"];
step2 [label="C5-Suzuki Coupling"];
product [label="4-Amino-5-aryl-2-chloro-\n7H-pyrrolo[2,3-d]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1;
step1 -> intermediate1;
intermediate1 -> step2;
step2 -> product;

}

Figure 3: A representative sequential functionalization workflow.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The strategic, sequential functionalization of this compound is elegantly demonstrated in the synthesis of various Janus kinase (JAK) inhibitors. These small molecules have shown significant efficacy in the treatment of autoimmune diseases and certain cancers.[8][12][13]

A generalized synthetic pathway to a JAK inhibitor might involve an initial SNAr at the C4 position with a primary or secondary amine, followed by a Suzuki or Sonogashira coupling at the C5 position to introduce a crucial aryl or heteroaryl moiety. The remaining C2 chlorine can then be either reduced or substituted to complete the synthesis of the target molecule.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands as a testament to the power of strategic halogenation in creating highly versatile and valuable chemical intermediates. Its well-defined reactivity hierarchy allows for the precise and programmed construction of complex molecular architectures. For the medicinal chemist, this translates to a powerful tool for the rapid generation of diverse compound libraries and the efficient synthesis of targeted kinase inhibitors. A thorough understanding of its synthesis and reactivity is, therefore, essential for any researcher or drug development professional working at the forefront of pharmaceutical innovation.

References

The Evolving Landscape of Halogenated Pyrrolopyrimidines: A Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Pyrrolopyrimidine Bioactivity

The pyrrolopyrimidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to function as a potent ATP-competitive inhibitor of a wide range of protein kinases.[1][2] This inherent biological activity is further tunable and can be significantly enhanced through strategic halogenation. The introduction of halogen atoms, particularly chlorine, into the pyrrolopyrimidine core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This in-depth technical guide provides a comprehensive overview of the biological activity of chlorinated pyrrolopyrimidines, with a focus on their synthesis, mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Synthetic Strategies for Chlorinated Pyrrolopyrimidines

The synthesis of chlorinated pyrrolopyrimidines typically involves the construction of the core heterocyclic system followed by selective chlorination. A common and effective method for introducing chlorine atoms onto the pyrimidine ring is through the use of phosphoryl chloride (POCl₃). For instance, a hydroxylated pyrrolopyrimidine precursor can be converted to its chloro-derivative by refluxing with POCl₃.[4]

Further functionalization and diversification of the chlorinated pyrrolopyrimidine scaffold can be achieved through various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the introduction of a wide array of substituents at different positions of the core structure.

G cluster_synthesis Generalized Synthetic Pathway for Chlorinated Pyrrolopyrimidines start Pyrrolopyrimidine Precursor (e.g., with hydroxyl groups) reagent1 Phosphoryl Chloride (POCl3) chlorination Chlorination reagent1->chlorination intermediate Chlorinated Pyrrolopyrimidine Intermediate chlorination->intermediate reagent2 Cross-coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) diversification Functionalization reagent2->diversification final_product Diverse Library of Chlorinated Pyrrolopyrimidine Analogs diversification->final_product

Caption: Generalized synthetic workflow for chlorinated pyrrolopyrimidines.

Mechanism of Action: Targeting Key Cellular Pathways

The primary mechanism through which chlorinated pyrrolopyrimidines exert their biological effects is the inhibition of protein kinases.[2] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and infectious diseases.

Kinase Inhibition

Chlorinated pyrrolopyrimidines have been identified as potent inhibitors of a variety of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Discoidin Domain Receptors (DDRs) are key targets.[3][5] Inhibition of these RTKs can block downstream signaling pathways that drive tumor growth and angiogenesis.

  • Non-Receptor Tyrosine Kinases: Src family kinases and Abelson murine leukemia viral oncogene homolog 1 (ABL) are also inhibited by certain chlorinated pyrrolopyrimidines.[3]

  • Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs) involved in cell cycle regulation are another important class of targets.[3]

The chlorine atoms on the pyrrolopyrimidine scaffold can form specific halogen bonds with amino acid residues in the ATP-binding pocket of the kinase, thereby enhancing the binding affinity and inhibitory potency of the compound.[3]

cluster_pathway Kinase Inhibition by Chlorinated Pyrrolopyrimidines GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS P CPP Chlorinated Pyrrolopyrimidine CPP->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Inhibition of a generic RTK signaling pathway.

Antiproliferative and Pro-Apoptotic Activity

The kinase inhibitory activity of chlorinated pyrrolopyrimidines translates into potent antiproliferative effects against various cancer cell lines.[6] By blocking key signaling pathways, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death).[6] Studies have shown that di- and tri-halogenated pyrrolopyrimidines can exhibit significant cytotoxicity against cancer cells.[6][7]

Structure-Activity Relationship (SAR) Insights

The biological activity of chlorinated pyrrolopyrimidines is highly dependent on the number and position of the chlorine atoms, as well as the nature of other substituents on the scaffold. Key SAR observations include:

  • Position of Chlorination: Halogenation at specific positions, such as C2, C4, and C7 of the pyrrolopyrimidine core, has been shown to be critical for potent biological activity.[6] For instance, a 2,4-dichloro-substituted pyrrolo[3,2-d]pyrimidine was found to have significant antiproliferative activity.[6]

  • Number of Chlorine Atoms: While a systematic study on the effect of the number of chlorine atoms is not extensively available, the presence of multiple chlorine atoms, as in di- and tri-chlorinated derivatives, often correlates with enhanced potency.

  • Other Substituents: The introduction of other functional groups, such as aryl or amino groups, at various positions can modulate the selectivity and pharmacokinetic properties of the compounds.[5]

Compound ClassKey SubstitutionsPrimary Biological ActivityTarget(s)Reference(s)
Tricyclic Pyrrolo[2,3-d]pyrimidines3-chloro, 2-(4-chlorophenyl)AntitumorDDR2[5][8]
Halogenated Pyrrolo[3,2-d]pyrimidines2,4-dichloroAntiproliferativeNot specified[6]
Halogenated Pyrrolo[3,2-d]pyrimidinesC7-iodoEnhanced antiproliferative potencyNot specified[6][7]
Halogenated Pyrrolo[2,3-d]pyrimidinesVaried halogen substitutionsMulti-targeted kinase inhibitionEGFR, Her2, VEGFR2, CDK2[3]

Experimental Protocols for Biological Evaluation

The biological activity of chlorinated pyrrolopyrimidines is typically assessed using a combination of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Methodology:

  • A purified recombinant kinase is incubated with its specific substrate (e.g., a peptide) and ATP in a suitable buffer.

  • The chlorinated pyrrolopyrimidine derivative is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period.

  • The amount of phosphorylated substrate is quantified using methods such as radioactive labeling (³²P-ATP), fluorescence-based assays, or mass spectrometry.

  • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Antiproliferation Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the chlorinated pyrrolopyrimidine derivative for a specified duration (e.g., 72 hours).

  • Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • The absorbance is read using a microplate reader, and the IC₅₀ value (concentration required to inhibit cell growth by 50%) is determined.

cluster_workflow Workflow for Biological Evaluation start Synthesized Chlorinated Pyrrolopyrimidine kinase_assay In Vitro Kinase Inhibition Assay start->kinase_assay cell_assay Cell-Based Antiproliferation Assay start->cell_assay ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase ic50_cell Determine Cellular IC50 cell_assay->ic50_cell apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50_cell->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) ic50_cell->cell_cycle_assay mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism cell_cycle_assay->mechanism

Caption: Experimental workflow for evaluating biological activity.

Therapeutic Potential and Future Directions

Chlorinated pyrrolopyrimidines represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to potently and often selectively inhibit key protein kinases makes them attractive candidates for the development of targeted cancer therapies. The strategic use of chlorination has been shown to be a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules.

Future research in this area should focus on:

  • Systematic Exploration of Polychlorination: A comprehensive investigation into the effects of trichlorination and even tetrachlorination on the biological activity and selectivity of pyrrolopyrimidines is warranted.

  • Development of More Selective Inhibitors: While multi-targeted kinase inhibitors have their advantages, the development of highly selective inhibitors for specific kinase isoforms could lead to therapies with improved efficacy and reduced side effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro and cell-based assays need to be evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

References

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Deazapurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 7-deazapurine analogs, a class of nucleoside mimics that have carved a significant niche in medicinal chemistry and drug development. From their origins as naturally occurring antibiotics to their current status as rationally designed therapeutic agents, this document traces the scientific journey that has established the 7-deazapurine core as a "privileged scaffold." We will delve into the fundamental chemical modifications that underpin their diverse biological activities, chronicle the key milestones in their development, and provide detailed insights into their synthesis and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of molecules.

Introduction: The Rationale Behind the 7-Deaza Modification

The purine ring is a cornerstone of life, forming the basis of the nucleobases adenine and guanine, which are fundamental components of DNA and RNA. The quest to develop therapeutic agents that can selectively interfere with nucleic acid and protein synthesis has led to the extensive exploration of purine analogs. Among the most successful of these are the 7-deazapurine nucleosides, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom.[1][2]

This seemingly subtle modification has profound effects on the molecule's physicochemical and biological properties:

  • Increased Electron Density: The replacement of the N7 atom with a CH group makes the five-membered ring more electron-rich.[1][2]

  • Enhanced Stability: The C-N glycosidic bond in 7-deazapurine nucleosides is more stable to acidic hydrolysis and enzymatic cleavage compared to their purine counterparts.

  • A Site for Modification: The introduction of a carbon at the 7-position provides a handle for further chemical modifications, allowing for the attachment of various substituents that can modulate biological activity and target specificity.[1][2]

These unique characteristics have made 7-deazapurine analogs a fertile ground for the discovery of potent antiviral and anticancer agents.

A Historical Odyssey: From Natural Products to Rational Design

The story of 7-deazapurine analogs begins with the discovery of naturally occurring nucleoside antibiotics in the mid-20th century. These pioneering discoveries laid the groundwork for decades of synthetic exploration and rational drug design.

The Pioneering Natural Products: Tubercidin, Toyocamycin, and Sangivamycin

The 1950s and 1960s witnessed the isolation of three key 7-deazapurine nucleosides from Streptomyces species, all of which exhibited potent biological activity.[2]

  • Tubercidin (7-deazaadenosine): Isolated from Streptomyces tubercidicus, tubercidin is a potent cytotoxic agent.[3] Its mechanism of action involves intracellular phosphorylation to its triphosphate form, which is then incorporated into DNA and RNA, leading to the inhibition of nucleic acid and protein synthesis.[3][4]

  • Toyocamycin: Discovered in Streptomyces rimosus, toyocamycin is distinguished by a nitrile group at the C5 position.[5] This modification contributes to its potent anticancer and antiviral activities. Toyocamycin is known to interfere with rRNA processing.[6]

  • Sangivamycin: Also isolated from Streptomyces rimosus, sangivamycin features a carboxamide group at the C5 position.[7] It is a potent inhibitor of protein kinase C (PKC) and also disrupts DNA and RNA synthesis.[7][8]

These natural products, while potent, often suffered from a lack of selectivity and significant toxicity, which limited their therapeutic potential. However, their discovery was a watershed moment, demonstrating the therapeutic promise of the 7-deazapurine scaffold.

The Era of Synthetic Analogs: Expanding the Chemical Space

The inherent biological activity of the natural 7-deazapurine nucleosides spurred chemists to synthesize a vast array of analogs in an effort to improve efficacy and reduce toxicity. This led to systematic modifications of both the sugar and the base moieties.

Modifications to the ribose sugar have been a key strategy to enhance the antiviral and anticancer properties of 7-deazapurine nucleosides. Notable modifications include:

  • 2'-C-Methyl Substitution: The addition of a methyl group at the 2'-position of the ribose has been particularly successful in the development of anti-HCV agents.[9][10] This modification often enhances the inhibitory activity against viral polymerases.[11]

  • 2'-Deoxy-2'-Fluoro Substitution: The introduction of a fluorine atom at the 2'-position can improve metabolic stability and alter the conformational preferences of the nucleoside, often leading to enhanced biological activity.[9]

  • Carbocyclic Analogs: Replacing the furanose oxygen with a methylene group to create carbocyclic nucleosides, such as aristeromycin analogs, can increase metabolic stability.[12]

The C7 position of the 7-deazapurine ring has proven to be a particularly fruitful site for modification. Cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have enabled the introduction of a wide variety of aryl, hetaryl, and alkynyl substituents.[13][14]

  • 7-Hetaryl-7-deazaadenosines: This class of compounds has shown significant promise as anticancer agents.[13][15] Their mechanism of action often involves intracellular phosphorylation and subsequent incorporation into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage.[15]

Synthetic Strategies: Building the 7-Deazapurine Core and its Analogs

The synthesis of 7-deazapurine nucleosides typically involves two key steps: the construction of the pyrrolo[2,3-d]pyrimidine base and its subsequent coupling to a sugar moiety (glycosylation).

Construction of the 7-Deazapurine Base

Several methods exist for the synthesis of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core. A common approach starts from a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring.

Glycosylation Methods: Attaching the Sugar

The stereoselective formation of the N-glycosidic bond is a critical step in the synthesis of nucleoside analogs. Several methods are commonly employed:

  • Vorbrüggen Glycosylation: This is one of the most widely used methods for nucleoside synthesis. It involves the reaction of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Mitsunobu Reaction: This reaction allows for the coupling of a nucleophilic base with an alcohol (the sugar) under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17][18] This reaction typically proceeds with inversion of configuration at the sugar's anomeric center.

  • Nucleobase Anion Glycosylation: This method involves the deprotonation of the nucleobase to form an anion, which then acts as a nucleophile to displace a leaving group on the sugar.

Glycosylation_Methods cluster_Base 7-Deazapurine Base cluster_Sugar Sugar Moiety cluster_Methods Glycosylation Methods Base Pyrrolo[2,3-d]pyrimidine Vorbrueggen Vorbrüggen Glycosylation (Lewis Acid Catalyst) Base->Vorbrueggen Mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) Base->Mitsunobu Anion Nucleobase Anion Glycosylation Base->Anion Sugar Protected Ribofuranose Sugar->Vorbrueggen Sugar->Mitsunobu Sugar->Anion Nucleoside 7-Deazapurine Nucleoside Vorbrueggen->Nucleoside Mitsunobu->Nucleoside Anion->Nucleoside Antiviral_Mechanism cluster_Cell Infected Host Cell cluster_Virus Viral Replication Analog 7-Deazapurine Nucleoside Analog Kinase1 Cellular Kinase Analog->Kinase1 MonoP Monophosphate Kinase1->MonoP Kinase2 Cellular Kinase MonoP->Kinase2 DiP Diphosphate Kinase2->DiP Kinase3 Cellular Kinase DiP->Kinase3 TriP Triphosphate (Active Form) Kinase3->TriP Polymerase Viral Polymerase (e.g., RdRp) TriP->Polymerase Chain_Termination Chain Termination Polymerase->Chain_Termination Viral_RNA_DNA Viral RNA/DNA Viral_RNA_DNA->Polymerase MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with 7-deazapurine analog Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Spectroscopic and Spectrometric Characterization of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, most notably as the central framework for a class of targeted therapeutics known as JAK inhibitors.[1] These agents have shown significant efficacy in the treatment of autoimmune diseases and certain cancers. The title compound, this compound, serves as a versatile precursor, with the three chlorine atoms providing regioselective handles for subsequent chemical modifications and the introduction of diverse functionalities. Its molecular formula is C₆H₂Cl₃N₃ and it has a molecular weight of 222.46 g/mol .[2][3]

Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic campaign. This guide provides the expected NMR and MS data to facilitate this crucial quality control and characterization step.

Molecular Structure and Isotopic Considerations

To fully interpret the spectroscopic data, it is essential to first visualize the molecule and consider its isotopic composition.

Figure 1: Chemical structure of this compound.

A key feature for mass spectrometry is the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in a characteristic isotopic pattern in the mass spectrum, which is a powerful diagnostic tool for confirming the presence of chlorine atoms in the molecule.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, we would expect to observe a distinct molecular ion cluster due to the chlorine isotopes.

Table 1: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular Formula C₆H₂Cl₃N₃
Molecular Weight 222.46 g/mol
Monoisotopic Mass 220.9314 g/mol
Ionization Mode Electrospray Ionization (ESI) or Electron Ionization (EI)
Major [M+H]⁺ Cluster m/z 221.9, 223.9, 225.9, 227.9
Major [M]⁺· Cluster (EI) m/z 220.9, 222.9, 224.9, 226.9
Interpretation of the Isotopic Pattern

The presence of three chlorine atoms will generate a characteristic M, M+2, M+4, and M+6 pattern. The relative intensities of these peaks can be predicted based on the natural abundance of the chlorine isotopes. The most abundant peak will correspond to the ion containing three ³⁵Cl atoms. The subsequent peaks will correspond to combinations of ³⁵Cl and ³⁷Cl. This distinctive pattern provides strong evidence for the presence of three chlorine atoms.

Fragmentation Pathway

While the exact fragmentation is dependent on the ionization method and energy, a plausible fragmentation pathway for the pyrrolo[2,3-d]pyrimidine core under electron ionization would involve the sequential loss of chlorine radicals and/or HCl, followed by the cleavage of the pyrimidine and pyrrole rings.

G M [M]⁺· m/z 221/223/225/227 M_minus_Cl [M-Cl]⁺ m/z 186/188/190 M->M_minus_Cl -Cl· M_minus_2Cl [M-2Cl]⁺ m/z 151/153 M_minus_Cl->M_minus_2Cl -Cl· M_minus_3Cl [M-3Cl]⁺ m/z 116 M_minus_2Cl->M_minus_3Cl -Cl· G start Sample Weighing dissolve Dissolution in DMSO-d₆ start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument h1_acq ¹H Acquisition instrument->h1_acq c13_acq ¹³C Acquisition instrument->c13_acq process Data Processing h1_acq->process c13_acq->process analysis Spectral Analysis process->analysis

References

An In-depth Technical Guide to the Therapeutic Targets of Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold, a Cornerstone of Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry. Its significance stems from its structural architecture as a 7-deaza-isostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2][3][4][5][6] This structural mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to function as highly effective ATP-competitive inhibitors, targeting the catalytic sites of a vast array of enzymes, most notably protein kinases. The adaptability of this scaffold has enabled the development of numerous targeted therapeutics, including several drugs approved for clinical use in oncology and immunology, underscoring its profound impact on modern medicine.[7][8]

This guide provides a comprehensive overview of the key therapeutic targets of pyrrolo[2,3-d]pyrimidines, delving into the biological rationale for their inhibition, the molecular mechanisms of action, and the experimental methodologies crucial for their validation and characterization.

Part 1: The Dominant Target Class: Protein Kinases

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders. The pyrrolo[2,3-d]pyrimidine scaffold has proven exceptionally adept at targeting several key kinase families.

Janus Kinases (JAKs): Modulating the Cytokine Response

Biological Rationale: The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases essential for mediating signal transduction from cytokine and growth factor receptors.[9] Upon cytokine binding, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[10][11] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in hematopoiesis and immune cell function.[11] Aberrant JAK-STAT signaling is a primary driver of autoimmune diseases such as rheumatoid arthritis and myeloproliferative neoplasms like myelofibrosis.[10][12][13][14][15]

Mechanism of Inhibition: Pyrrolo[2,3-d]pyrimidine-based inhibitors, such as the FDA-approved drugs Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®), function as ATP-competitive inhibitors of JAKs.[10][14] By occupying the ATP-binding pocket in the kinase domain, they prevent the phosphorylation and activation of STATs, thereby disrupting the downstream signaling cascade that leads to inflammation and cellular proliferation.[10][11][13][16]

Signaling Pathway: The JAK-STAT Cascade

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 JAK1->JAK2 2. Dimerization & Trans-phosphorylation STAT1 STAT JAK1->STAT1 3. STAT Phosphorylation STAT2 STAT JAK2->STAT2 Cytokine Cytokine Cytokine->Receptor 1. Binding P_STAT1 p-STAT P_STAT2 p-STAT Dimer STAT Dimer P_STAT1->Dimer 4. Dimerization P_STAT2->Dimer Gene Target Gene Transcription (Inflammation, Proliferation) Dimer->Gene 5. Nuclear Translocation & Gene Regulation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Inhibitor->JAK2

Caption: The JAK-STAT signaling pathway and its inhibition.

Table 1: Representative Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitors

CompoundTarget(s)IC50 (nM)Approved Indications
Tofacitinib JAK1, JAK3 > JAK2JAK1: 56, JAK2: 1377, JAK3: 406[11]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[10][12][13]
Ruxolitinib JAK1, JAK2JAK1: 2.7, JAK2: 4.5[17]Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[14][15]
Epidermal Growth Factor Receptor (EGFR): A Key Oncogenic Driver

Biological Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Overexpression or activating mutations of the EGFR gene are common in various cancers, most notably non-small cell lung cancer (NSCLC), making it a prime target for anticancer therapy.[7][18]

Mechanism of Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of the EGFR tyrosine kinase. A significant challenge in EGFR-targeted therapy is the emergence of drug resistance, often through secondary mutations in the kinase domain, such as T790M and C797S. Research has focused on creating next-generation covalent and non-covalent inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold that can effectively target these mutant forms while sparing the wild-type receptor to minimize toxicity.[7][19]

Signaling Pathway: The EGFR-RAS-MAPK Cascade

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS 2. Activation EGF EGF EGF->EGFR 1. Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription 3. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: The EGFR signaling pathway and point of inhibition.

Table 2: Potency of a Fourth-Generation Pyrrolo[2,3-d]pyrimidine EGFR Inhibitor

CompoundTarget EGFR MutantIC50 (nM)Selectivity vs. WT EGFR
Compound 31r 19del/T790M/C797S0.53>188-fold
L858R/T790M/C797S0.47>212-fold
Wild-Type (WT)>100-
Data sourced from a study on fourth-generation EGFR inhibitors.[19]
Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting Tumor Angiogenesis

Biological Rationale: Angiogenesis, the formation of new blood vessels, is essential for tumor growth, providing tumors with necessary oxygen and nutrients.[2] The process is primarily driven by the vascular endothelial growth factor (VEGF) family and their receptors, with VEGFR-2 being the most critical mediator of angiogenesis.[1][20][21]

Mechanism of Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been designed to inhibit the tyrosine kinase activity of VEGFR-2. By blocking this receptor, these compounds prevent the downstream signaling that leads to endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply.[20]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR_Pathway cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC 2. Activation VEGF VEGF-A VEGF->VEGFR2 1. Binding PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Response Proliferation Migration Survival MAPK->Response 3. Signaling Cascade Inhibitor Pyrrolo[2,3-d]pyrimidine VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling cascade leading to angiogenesis.

Table 3: Representative Pyrrolo[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors

CompoundLinker MoietyIC50 (nM) vs. VEGFR-2
Compound 12d Biaryl Urea11.9
Compound 15c Biaryl Urea13.6
Sorafenib (Reference) -21.3
Data sourced from a study on novel pyrrolo[2,3-d]pyrimidine-based VEGFR-2 inhibitors.[20]
Other Emerging Kinase Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to other kinase families implicated in cancer and other diseases.

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are a logical target for cancer therapy. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of CDK4/6 to control cell cycle progression.[8][22][23]

  • RET Kinase: Gene fusions and mutations involving the RET (Rearranged during Transfection) proto-oncogene are drivers in specific types of thyroid and lung cancer. Selective RET inhibitors based on this scaffold have been developed.[24][25]

  • p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is linked to multiple cancers, and pyrrolo[2,3-d]pyrimidines have been identified as competitive inhibitors of this kinase.[26]

Part 2: Non-Kinase Targets: Microtubule Dynamics

While kinases are the predominant target, the therapeutic utility of the pyrrolo[2,3-d]pyrimidine scaffold is not exclusively confined to them.

Biological Rationale: Microtubules are dynamic cytoskeletal polymers crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Agents that disrupt microtubule dynamics are among the most successful classes of anticancer drugs.

Mechanism of Action: Certain substituted pyrrolo[2,3-d]pyrimidines have been identified as potent microtubule-targeting agents.[27] These compounds bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption leads to the depolymerization of the microtubular network, G2/M cell cycle arrest, and ultimately, apoptosis.[27][28][29] A key advantage of some of these agents is their ability to circumvent common drug resistance mechanisms, such as the overexpression of P-glycoprotein.[27]

Workflow: Disruption of Microtubule Dynamics

Microtubule_Dynamics cluster_normal Normal Cell Division cluster_inhibited Inhibited Process Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Depolymerization Depolymerization Microtubule->Depolymerization Disruption Division Cell Division Spindle->Division Inhibitor Pyrrolo[2,3-d]pyrimidine Microtubule Inhibitor Inhibitor->Tubulin Binds to Colchicine Site Arrest G2/M Arrest & Apoptosis Depolymerization->Arrest

Caption: Mechanism of microtubule disruption by inhibitors.

Part 3: Key Methodologies for Target Validation

Rigorous experimental validation is paramount in drug discovery. The following protocols represent core methodologies for characterizing the activity of pyrrolo[2,3-d]pyrimidine-based inhibitors.

Protocol: In Vitro Kinase Activity Assay (Luminescent)

Principle: This assay quantifies the activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction. The luminescent signal is inversely proportional to kinase activity, as less ATP remains to be converted into a light signal. The ADP-Glo™ Kinase Assay (Promega) is a common example.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP in a buffered solution.

  • Compound Addition: Add serial dilutions of the pyrrolo[2,3-d]pyrimidine test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Incubate the plate at room temperature (e.g., for 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion & ADP Conversion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal.

  • Data Acquisition: Incubate in the dark, then measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Workflow: Luminescent Kinase Assay

Kinase_Assay_Workflow Start Start Step1 Dispense Kinase, Substrate, ATP Start->Step1 Step2 Add Inhibitor (Serial Dilutions) Step1->Step2 Step3 Incubate (Kinase Reaction) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop) Step3->Step4 Step5 Add Detection Reagent Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for an in vitro luminescent kinase assay.

Protocol: Cell Viability/Cytotoxicity Assay (MTT)

Principle: This colorimetric assay measures the cytotoxic effect of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.[30]

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine compound for a specified period (e.g., 72 hours).[30]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to untreated control cells and determine the IC50 value.

Workflow: MTT Cell Viability Assay

MTT_Assay_Workflow Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Treat with Compound Step1->Step2 Step3 Incubate (e.g., 72h) Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Solubilize Formazan Step4->Step5 Step6 Read Absorbance Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for a colorimetric MTT cell viability assay.

Protocol: Western Blotting for Target Engagement

Principle: Western blotting is used to detect specific proteins in a cell lysate. To confirm target engagement of a kinase inhibitor, this technique is used to measure the phosphorylation level of the target kinase or its direct downstream substrate. A potent inhibitor should decrease the level of the phosphorylated protein without affecting the total amount of that protein.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat cultured cells with the inhibitor for a defined time. Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-STAT3). In parallel, a separate blot is run with an antibody for total STAT3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.

  • Imaging: Capture the light signal with a digital imager. The intensity of the band corresponds to the amount of target protein.

Workflow: Western Blotting

Western_Blot_Workflow Start Start Step1 Cell Lysis Start->Step1 Step2 Protein Quantification Step1->Step2 Step3 SDS-PAGE (Separation) Step2->Step3 Step4 Transfer to Membrane Step3->Step4 Step5 Blocking Step4->Step5 Step6 Primary & Secondary Antibody Incubation Step5->Step6 Step7 Chemiluminescent Detection Step6->Step7 End Image & Analyze Step7->End

Caption: The general workflow for a Western blot experiment.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and powerful platform for the design of targeted therapeutics. Its inherent ability to mimic adenine has led to the successful development of potent inhibitors for a wide range of protein kinases, fundamentally changing the treatment landscape for various cancers and autoimmune diseases. Furthermore, its utility extends to non-kinase targets such as microtubules, showcasing its broad therapeutic potential. The continued exploration of this scaffold, including the development of multi-targeted or dual inhibitors, promises to yield new generations of innovative medicines to address unmet clinical needs.[31]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine scaffold, is a cornerstone in modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows molecules incorporating this core to act as effective bioisosteres, leading to the development of potent therapeutics.[2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including roles as anticancer, antiviral, and kinase-inhibiting agents.[1] The strategic functionalization of the 7-deazapurine nucleus is therefore a critical endeavor in drug discovery. Among the array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool for creating carbon-carbon bonds, enabling the introduction of diverse substituents onto the heterocyclic core.[2][3]

This document provides a detailed experimental protocol for the Suzuki coupling of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile building block for the synthesis of complex, polysubstituted 7-deazapurine analogs. The presence of multiple chloro-substituents offers opportunities for selective and sequential functionalization, a key strategy in the construction of compound libraries for high-throughput screening.

Understanding the Reactivity of Polychlorinated Pyrrolopyrimidines

The regioselectivity of Suzuki coupling on polychlorinated pyrimidines is a subject of considerable interest. In many cases, the C4 position is the most reactive site for oxidative addition of the palladium catalyst.[4][5] This preference has been attributed to factors such as bond dissociation energies and LUMO coefficients. However, the reactivity can be influenced by steric hindrance from adjacent substituents and the specific reaction conditions employed, including the choice of catalyst, ligand, and base. For this compound, the electronic and steric environment around each chlorine atom will dictate the site of initial coupling, with subsequent reactions potentially occurring at the remaining positions under more forcing conditions.

Experimental Protocol: Mono-Arylation of this compound

This protocol details a general procedure for the selective mono-arylation of this compound with a representative arylboronic acid.

Materials and Reagents
  • Substrate: this compound

  • Reagent: Arylboronic acid (e.g., Phenylboronic acid, 1.2 - 1.5 equivalents)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equivalents) or a more specialized catalyst system like a Pd/N-heterocyclic carbene (NHC) complex for challenging substrates.[6]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous and degassed 1,4-dioxane, toluene, or a mixture with water.

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating apparatus (oil bath or heating mantle)

  • Thin Layer Chromatography (TLC) plates and visualization system

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk flask or sealable reaction tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask or tube and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen) to create an oxygen-free environment.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. A typical reaction concentration is between 0.1 and 0.5 M.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Degassing (Recommended): If using a solvent mixture containing water, further degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or on a heating block and stir at a temperature typically ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - this compound - Arylboronic Acid - Base Inert Establish Inert Atmosphere (Ar/N2) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat and Stir (80-110 °C) Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Dilute & Filter Cool->Filter Extract Aqueous Wash Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Key Reaction Parameters and Considerations

The success and selectivity of the Suzuki coupling on this substrate are highly dependent on the careful optimization of several parameters.

ParameterRecommended Range/OptionsRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine or NHC ligands[6]The choice of catalyst and ligand is crucial. For electron-deficient substrates like chlorinated pyrrolopyrimidines, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity by promoting the oxidative addition step.[6][7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid. The strength and solubility of the base can influence the reaction rate and yield. Cs₂CO₃ is often effective for challenging couplings.
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile, or mixtures with WaterThe solvent system affects the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents are commonly used. The addition of water can sometimes accelerate the reaction.
Temperature 80 - 110 °CHigher temperatures are often necessary to drive the reaction to completion, especially with less reactive chloro-substituents. Microwave irradiation can also be employed to reduce reaction times.[5]
Boronic Acid Aryl- and heteroarylboronic acids/estersA slight excess of the boronic acid is typically used to ensure complete consumption of the starting material. The electronic nature of the boronic acid can impact reactivity.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln RPdXAr R-Pd(II)Ln-X (Ar-Pd(II)Ln-Cl) Pd0->RPdXAr L_OxAdd OxAdd Oxidative Addition RPdAr R-Pd(II)Ln-Ar' (Ar-Pd(II)Ln-Ar') RPdXAr->RPdAr L_Transmetal Transmetal Transmetalation RPdAr->Pd0 L_RedElim Product_out Ar-Ar' RPdAr->Product_out RedElim Reductive Elimination Product R-Ar' (Ar-Ar') ArX Ar-Cl ArX->RPdXAr ArBOH Ar'-B(OH)₂ ArBOH->RPdXAr Base Base Base->RPdXAr

References

2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Utilization of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine in Cell-Based Kinase Inhibitor Screening

Authored by a Senior Application Scientist

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for numerous FDA-approved kinase inhibitors.[1] As a deaza-isostere of adenine, it is exceptionally well-suited for targeting the ATP-binding site of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer and autoimmune disorders.[1][2] this compound is a versatile chemical intermediate, providing multiple reactive sites for the synthesis of diverse compound libraries.[3] This guide provides a comprehensive framework and detailed protocols for researchers using this scaffold to discover and characterize novel kinase inhibitors through a tiered, cell-based screening cascade.

The Strategic Role of this compound in Drug Discovery

The pursuit of novel kinase inhibitors is a cornerstone of therapeutic development.[4] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly successful starting point for this endeavor.[3][4] Its derivatives have been developed to target a wide range of kinases, including Janus kinases (JAKs), Src family kinases (SFKs), and Epidermal Growth Factor Receptor (EGFR), leading to treatments for myelofibrosis, rheumatoid arthritis, and non-small cell lung cancer.[3][5][6][7]

This compound serves as an ideal precursor for library synthesis. The differential reactivity of the chlorine atoms at the C2, C4, and C5 positions allows for sequential and site-selective modifications, enabling the rapid generation of structurally diverse molecules.

The logical progression from a newly synthesized library of compounds to a promising lead candidate involves a multi-tiered screening approach. This strategy efficiently filters compounds, starting with broad phenotypic assays and moving towards more specific target engagement and mechanistic studies.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Cell-Based Screening Cascade cluster_2 Phase 3: Lead Candidate start 2,4,5-Trichloro-7H- pyrrolo[2,3-d]pyrimidine library Diversified Compound Library start->library Chemical Synthesis tier1 Tier 1: Phenotypic Screening (Cell Viability Assay) library->tier1 tier2 Tier 2: Target Engagement (Phospho-Protein Analysis) tier1->tier2 Identify 'Hits' (IC50) tier3 Tier 3: Mechanism of Action (Apoptosis Assay) tier2->tier3 Confirm On-Target Activity lead Lead Candidate for Further Optimization tier3->lead Validate Mechanism

Figure 1: A tiered workflow for screening kinase inhibitors synthesized from a this compound scaffold.

Tier 1 Protocol: Primary Phenotypic Screening

The initial goal is to identify which synthesized compounds have a biological effect. A cell viability assay is a robust, high-throughput method to measure the general cytotoxicity of compounds against various cancer cell lines. The MTT assay, which measures the metabolic activity of viable cells, is a well-established and reliable method.

Cell Viability Assessment using MTT Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (see Table 1) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well flat-bottom plate at the appropriate density (see Table 1) in a volume of 100 µL per well.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of each compound in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with the same final DMSO concentration) and a "positive control" (a known cytotoxic drug like Staurosporine or Doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[10]

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter MCF-7 (Breast) A549 (Lung) HCT116 (Colon) PC-3 (Prostate)
Seeding Density (cells/well) 5,000 - 8,0004,000 - 7,0006,000 - 10,0005,000 - 8,000
Compound Incubation Time 72 hours72 hours48 hours72 hours
MTT Incubation Time 4 hours4 hours3 hours4 hours
Table 1: Recommended starting conditions for MTT assays with common cancer cell lines. Densities should be optimized to ensure cells are in the exponential growth phase at the end of the assay.

Tier 2 Protocol: Target Engagement & Pathway Modulation

Compounds that demonstrate significant cytotoxicity (i.e., "hits" with low IC₅₀ values) must be evaluated for on-target activity. Since the pyrrolo[2,3-d]pyrimidine scaffold is known to inhibit kinases, a logical next step is to determine if the compound inhibits the phosphorylation of a kinase's downstream substrate within the cell. Western blotting is a powerful technique for this purpose.[11]

For example, many cancers exhibit aberrant signaling through pathways driven by Src family kinases (SFKs) or Janus kinases (JAKs).[5][12] SFKs are involved in cell proliferation, migration, and invasion, while the JAK-STAT pathway is crucial for cytokine-mediated signaling that can drive inflammation and cell growth.[5][12]

G cluster_0 Cell Exterior cluster_1 Cell Interior Cytokine Cytokine / Growth Factor Receptor Receptor Cytokine->Receptor Kinase Kinase (e.g., JAK, Src) Receptor->Kinase Activation Substrate Substrate (e.g., STAT) Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-STAT) Substrate->pSubstrate Nucleus Nucleus pSubstrate->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

Figure 2: A generalized kinase signaling pathway. Inhibition can be measured by the reduction of phosphorylated substrate.

Phospho-Protein Analysis by Western Blot

This protocol allows for the semi-quantitative analysis of the phosphorylation state of a specific protein, providing direct evidence of kinase inhibition within the cellular context.

Experimental Protocol: Western Blot for Phospho-STAT3 (as an example for JAK inhibition)

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., HeLa or A549) in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the hit compound (or vehicle control) for 1-2 hours.[11]

    • Stimulate the cells with a relevant cytokine (e.g., 20 ng/mL Oncostatin M or IL-6) for 15-30 minutes to activate the JAK/STAT pathway.[11]

  • Cell Lysis and Protein Quantification:

    • Immediately place plates on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[11]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[13]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Membrane Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.[11]

    • Boil the samples at 95-100°C for 5 minutes.[13]

    • Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). (Note: BSA is preferred over milk for phospho-antibodies to avoid background from casein phosphoproteins).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3 (Tyr705)) diluted in 5% BSA/TBST.

    • Wash the membrane three times for 5-10 minutes each with TBST.[11]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-β-Actin or anti-GAPDH).

    • Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phospho-protein to total protein indicates on-target kinase inhibition.

Tier 3 Protocol: Elucidating the Mechanism of Action

A common mechanism by which kinase inhibitors exert their anti-cancer effects is through the induction of apoptosis (programmed cell death).[14] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct and quantifiable readout of apoptosis.

Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[15] Cleavage by active caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a quantifiable "glow-type" luminescent signal proportional to caspase activity.[15]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate at a density that will ensure they are sub-confluent after treatment.

    • Allow cells to attach overnight.

    • Treat cells with the test compound at several concentrations (e.g., 1x, 5x, and 10x the IC₅₀ value determined in the Tier 1 assay) for a relevant time period (e.g., 24, 48 hours).

    • Include vehicle control and positive control (e.g., Staurosporine) wells.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, according to the manufacturer's instructions.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.[15] This single addition lyses the cells and initiates the enzymatic reaction.

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold-change in caspase activity by dividing the luminescence reading of treated samples by the reading of the vehicle control. A significant, dose-dependent increase in luminescence indicates the induction of apoptosis.

Parameter Description Typical Value
Cell Plate Opaque white walls to reduce crosstalk96-well format
Treatment Time Time to allow for apoptotic signaling cascade18 - 48 hours
Assay Incubation Time for reagent to lyse cells and generate signal1 - 3 hours
Positive Control Known apoptosis inducer1 µM Staurosporine
Negative Control Solvent for compounds0.5% DMSO
Table 2: Key parameters for the Caspase-Glo® 3/7 Assay.

Conclusion and Future Directions

By employing this tiered screening strategy, researchers can efficiently progress from a library of novel compounds derived from this compound to validated hits with a defined mechanism of action. Data from cell viability assays identify active compounds, subsequent phospho-protein analysis confirms on-target kinase inhibition, and apoptosis assays elucidate the functional cellular outcome. This integrated approach provides a solid foundation for lead optimization and further preclinical development, ultimately accelerating the discovery of next-generation kinase inhibitors.

References

Application Notes & Protocols: Strategic Derivatization of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine for Kinase Inhibitor SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 7-Deazapurine Core as a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a cornerstone scaffold in modern medicinal chemistry. Its structure is a bioisostere of adenine, the core nitrogenous base of adenosine triphosphate (ATP), allowing it to act as a competitive inhibitor at the ATP-binding site of numerous protein kinases.[1] This "hinge-binding" motif has led to the successful development of numerous FDA-approved drugs targeting kinases implicated in cancer and inflammatory diseases.[1]

The starting material, 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine, is a particularly powerful and versatile building block for constructing libraries of potential kinase inhibitors.[2] The differential reactivity of the three chlorine atoms at the C2, C4, and C5 positions allows for a controlled, sequential, and regioselective introduction of diverse chemical functionalities. This strategic derivatization is the bedrock of Structure-Activity Relationship (SAR) studies, enabling researchers to systematically probe the chemical space of the kinase ATP-binding pocket to optimize inhibitor potency, selectivity, and drug-like properties.[1][3] This guide provides a detailed framework and validated protocols for the derivatization of this key intermediate.

Strategic Overview: A Roadmap for Sequential Functionalization

The key to unlocking the potential of the this compound core lies in exploiting the hierarchical reactivity of its chloro-substituents. The C4 position is the most electrophilic and highly susceptible to nucleophilic aromatic substitution (SNAr). Following C4 modification, the less reactive C2 and C5 positions can be functionalized, typically via palladium-catalyzed cross-coupling reactions. The N7 position of the pyrrole ring can be addressed at various stages, either for protection or to introduce substituents that modulate physicochemical properties.

G start 2,4,5-Trichloro- 7H-pyrrolo[2,3-d]pyrimidine c4_sub Step 1: C4-Substitution (SNAr / Buchwald-Hartwig) R¹-NH₂ start->c4_sub Selective Reactivity c4_prod 2,5-Dichloro-4-(R¹-amino)- 7H-pyrrolo[2,3-d]pyrimidine c4_sub->c4_prod c2_c5_sub Step 2: C2/C5 Cross-Coupling (Suzuki / Sonogashira) R²-B(OH)₂, R³-B(OH)₂ c4_prod->c2_c5_sub Pd-Catalysis c2_c5_prod 2-(R²)-4-(R¹-amino)-5-(R³)- 7H-pyrrolo[2,3-d]pyrimidine c2_c5_sub->c2_c5_prod n7_sub Step 3: N7-Alkylation (Optional, Any Stage) R⁴-X c2_c5_prod->n7_sub final_prod Fully Derivatized Scaffold (SAR Library Member) n7_sub->final_prod

Caption: Sequential derivatization strategy for the trichloro-scaffold.

Part 1: Selective C4-Amination Protocols

The C4 position is paramount for establishing critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding domain. Therefore, its functionalization is typically the first and most crucial step.

Protocol 1.1: Direct Nucleophilic Aromatic Substitution (SNAr)

Causality: The C4 chlorine is the most electron-deficient due to the influence of both adjacent pyrimidine nitrogens, making it highly susceptible to direct displacement by a wide range of nucleophiles, particularly primary and secondary amines. This reaction is often thermally driven and proceeds without the need for a metal catalyst.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as n-butanol, isopropanol, or dioxane (approx. 0.1-0.2 M concentration).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1–1.5 eq.).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to scavenge the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, concentrate the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water or a saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the C4-aminated product.

Protocol 1.2: Buchwald-Hartwig Amination

Causality: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or when milder reaction conditions are required, the Buchwald-Hartwig cross-coupling reaction is the method of choice.[4][5] This palladium-catalyzed reaction forms the C-N bond through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key reductive elimination step.[6]

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition (Ar-Cl) amine_complex [Ar-Pd(II)(NHR¹)L₂]⁺Cl⁻ oa_complex->amine_complex Ligand Exchange (R¹NH₂) amide_complex Ar-Pd(II)(NR¹)L₂ amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination (Ar-NHR¹)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the C4-chloro starting material (1.0 eq.), the amine (1.1-1.2 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%).[4]

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq.). Add a dry, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Heat the mixture to 80-110 °C. Monitor the reaction by LC-MS. Reactions are typically complete within 2-18 hours.

  • Work-up and Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Part 2: C2 and C5 Functionalization via Cross-Coupling

With the C4 position selectively functionalized, the C2 and C5 chloro-substituents become targets for diversification, primarily through palladium-catalyzed C-C bond-forming reactions.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki reaction is a robust and versatile method for creating C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties at the C2 or C5 positions.[7][8][9] The reaction's tolerance for a wide range of functional groups on the boronic acid partner makes it exceptionally valuable for SAR exploration. Regioselectivity between C2 and C5 can sometimes be achieved by carefully controlling reaction conditions (temperature, catalyst, stoichiometry), though often a mixture of products or di-substituted products are obtained if excess boronic acid is used.[8]

Step-by-Step Methodology:

  • Inert Atmosphere: In a microwave vial or Schlenk flask under an inert atmosphere, combine the 2,5-dichloro-4-(R¹-amino) intermediate (1.0 eq.) and the desired aryl/heteroaryl boronic acid or pinacol ester (1.1-2.5 eq., depending on whether mono- or di-substitution is desired).

  • Catalyst and Base: Add a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5-10 mol%).[9] Add an aqueous solution of a base, typically 2M Na₂CO₃ or K₂CO₃ (3.0 eq.).

  • Solvent System: Add a degassed solvent system, commonly 1,4-dioxane/water (e.g., 4:1 ratio) or dimethoxyethane (DME).[9]

  • Reaction Conditions: Seal the vessel and heat the mixture. Conventional heating at 80-100 °C or microwave irradiation (e.g., 100-140 °C for 15-60 minutes) can be employed.[10] Microwave heating often accelerates the reaction significantly.[10]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography to isolate the desired C2/C5-arylated product(s).

Part 3: N7 Position Modification

The N7-H of the pyrrole ring can be alkylated or protected. Substituents at this position are solvent-exposed in the kinase active site and can be used to improve solubility, metabolic stability, or other pharmacokinetic parameters without directly impacting hinge binding.

Protocol 3.1: N7-Alkylation

Causality: The pyrrole nitrogen is weakly acidic and can be deprotonated by a suitable base. The resulting anion readily undergoes SN2 reaction with an alkyl halide or other electrophile.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the pyrrolo[2,3-d]pyrimidine substrate (1.0 eq.) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C or room temperature until hydrogen evolution ceases.

  • Addition of Electrophile: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) or other electrophile (1.1-1.5 eq.) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution at 0 °C. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

SAR Summary: Correlating Structure with Biological Activity

The systematic application of the protocols above allows for the construction of a compound library to probe the SAR of a given kinase target. The general principles are summarized below.

Position of DerivatizationChemical Moiety IntroducedRationale & Typical SAR ImpactKey References
C4 Primary/Secondary Amines (aliphatic, aromatic)Hinge-Binding Interaction: Forms 1-3 critical hydrogen bonds with the kinase hinge region. The nature of the amine directly modulates potency and is a primary driver of selectivity.[3][11]
C2 Aryl, Heteroaryl, Small Alkyl GroupsPhysicochemical Properties: Modulates solubility, lipophilicity (LogP), and metabolic stability. Can make minor contacts with the ribose-binding pocket.[3]
C5 Aryl, Heteroaryl, Alkynyl, AcrylamideSelectivity Pocket & Covalent Targeting: Substituents here explore a deeper, more variable region of the ATP pocket, often termed the "selectivity pocket." Introduction of an electrophilic warhead (e.g., acrylamide) can lead to covalent, irreversible inhibition.[12]
N7 Alkyl, Protected Groups (e.g., SEM)Solvent Front / ADME Properties: Substituents project into the solvent-exposed region. This position is ideal for attaching groups to improve solubility, tune pharmacokinetics, or serve as a protecting group during synthesis.[13]

Conclusion

The this compound scaffold is a powerful platform for the discovery of novel kinase inhibitors. A strategic and sequential approach to its derivatization, leveraging the differential reactivity of the C4, C2, and C5 positions, enables the efficient generation of compound libraries for SAR studies. The robust protocols detailed herein—including SNAr, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling—provide researchers with a reliable toolkit to systematically explore chemical space and optimize compounds toward potent, selective, and clinically viable drug candidates.

References

The Strategic Application of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine in the Development of Novel Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern oncology, the quest for targeted therapeutics has led to the identification of protein kinases as pivotal targets. The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a "privileged structure" in medicinal chemistry. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a foundational element in the design of potent and selective inhibitors.[1]

Within this important class of heterocycles, 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine stands out as a highly versatile and reactive intermediate. The three chlorine atoms at positions 2, 4, and 5 offer distinct opportunities for sequential and regioselective functionalization. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) to achieve desired potency and selectivity against specific kinase targets. This application note will provide a comprehensive guide to the strategic use of this compound in cancer research, with a focus on its application in the synthesis of inhibitors targeting key oncogenic kinases, alongside detailed experimental protocols.

The Versatility of this compound in Synthesizing Kinase Inhibitors

The strategic placement of three chlorine atoms on the pyrrolo[2,3-d]pyrimidine core makes this intermediate a powerful tool for medicinal chemists. The chlorine at the 4-position is the most susceptible to nucleophilic aromatic substitution, followed by the chlorine at the 2-position. The chlorine at the 5-position is the least reactive to nucleophilic attack but can be readily functionalized using cross-coupling reactions. This differential reactivity allows for a stepwise and controlled elaboration of the scaffold to generate a diverse library of compounds.

A prime example of the therapeutic potential of the broader pyrrolo[2,3-d]pyrimidine class is in the development of Janus kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib, which are crucial in treating various inflammatory diseases and myeloproliferative neoplasms.[2][3][4] While these drugs are typically synthesized from the related 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, the synthetic principles are directly applicable.

More specifically, the 2,4,5-trichloro- intermediate is an ideal starting point for developing inhibitors of kinases such as Colony-Stimulating Factor 1 Receptor (CSF-1R), a key driver of tumor-associated macrophages (TAMs) which play a critical role in tumor progression and metastasis.[5][6] The FDA-approved CSF-1R inhibitor, Pexidartinib (PLX3397), while based on a pyrrolo[2,3-b]pyridine core, has inspired the design of potent pyrrolo[2,3-d]pyrimidine-based analogs.[7][8][9][10]

Representative Kinase Inhibitors Derived from Pyrrolo[2,3-d]pyrimidine Scaffolds

To illustrate the broad applicability of this scaffold, the following table summarizes key kinase inhibitors that share the pyrrolo[2,3-d]pyrimidine core or have inspired its use in inhibitor design.

Compound/Class Primary Kinase Target(s) Therapeutic Indication(s) Key Structural Features
Pexidartinib (PLX3397) Analogs CSF-1R, c-Kit, FLT3Tenosynovial Giant Cell Tumor, other cancersSubstituted pyrrolo[2,3-d]pyrimidine core designed to mimic the binding of Pexidartinib.[9][11][12]
JAK Inhibitors (e.g., Tofacitinib) JAK1, JAK2, JAK3Rheumatoid Arthritis, Psoriasis, Ulcerative ColitisPyrrolo[2,3-d]pyrimidine core with substitutions at the 4-position.[2]
EGFR Inhibitors EGFRNon-Small Cell Lung CancerPyrrolo[2,3-d]pyrimidine scaffold with various substitutions to target wild-type or mutant EGFR.[13][14]
Multi-Kinase Inhibitors EGFR, Her2, VEGFR2, CDK2Various CancersHalogenated pyrrolo[2,3-d]pyrimidine derivatives designed for broad-spectrum kinase inhibition.[15][16]

Targeting Oncogenic Signaling Pathways

The kinase inhibitors synthesized from this compound exert their anti-cancer effects by modulating key signaling pathways that are often hijacked by cancer cells. Two of the most prominent pathways are the JAK-STAT and EGFR signaling cascades.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a fundamental role in immunity, cell proliferation, differentiation, and apoptosis.[14] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and survival.[13][17][18]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for pyrrolo[2,3-d]pyrimidine-based inhibitors.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[19][20][21] These pathways are central to regulating cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, such as non-small cell lung cancer and glioblastoma, making it a prime therapeutic target.[22][23]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS 2. Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription 3. Nuclear Translocation Akt->Transcription EGF EGF EGF->EGFR 1. Ligand Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: The EGFR signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine-based compounds.

Experimental Protocols

The following protocols provide a representative workflow for the synthesis and evaluation of a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, inspired by the structure of CSF-1R inhibitors.

Protocol 1: Synthesis of a Representative Pyrrolo[2,3-d]pyrimidine-based CSF-1R Inhibitor

This protocol outlines a potential synthetic route starting from this compound. The N-7 position is first protected to prevent side reactions.

Synthesis_Workflow Start This compound Step1 Step 1: N-7 Protection (e.g., SEM-Cl, NaH, DMF) Start->Step1 Intermediate1 Protected Trichloro-Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling at C-5 (Arylboronic acid, Pd catalyst, base) Intermediate1->Step2 Intermediate2 5-Aryl Dichloro-Intermediate Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution at C-4 (Amine, base, solvent) Intermediate2->Step3 Intermediate3 4-Amino-5-Aryl-2-Chloro Intermediate Step3->Intermediate3 Step4 Step 4: Buchwald-Hartwig Coupling at C-2 (Amine, Pd catalyst, ligand, base) Intermediate3->Step4 Intermediate4 Fully Substituted Protected Intermediate Step4->Intermediate4 Step5 Step 5: Deprotection (e.g., TFA or TBAF) Intermediate4->Step5 FinalProduct Final Pyrrolo[2,3-d]pyrimidine Inhibitor Step5->FinalProduct

Caption: A representative synthetic workflow for a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

Step 1: N-7 Protection

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-7 protected intermediate.

Step 2: Suzuki Coupling at C-5

  • To a solution of the N-7 protected trichloro-intermediate (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add the desired arylboronic acid (1.5 eq), a base (e.g., K₂CO₃, 3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).

  • Degas the mixture and heat to reflux under an inert atmosphere for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 5-aryl substituted intermediate.

Step 3: Nucleophilic Aromatic Substitution at C-4

  • Dissolve the 5-aryl substituted intermediate (1.0 eq) in a suitable solvent such as n-butanol or 2-propanol.

  • Add the desired amine (1.5-2.0 eq) and a base (e.g., diisopropylethylamine, 2.0 eq).

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 4-amino-5-aryl-2-chloro intermediate.

Step 4: Buchwald-Hartwig Amination at C-2

  • In a reaction vessel, combine the 4-amino-5-aryl-2-chloro intermediate (1.0 eq), the second desired amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq), a suitable ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add anhydrous 1,4-dioxane and degas the mixture.

  • Heat the reaction to 100-110 °C for 16-24 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the fully substituted, protected final compound.

Step 5: Deprotection

  • Dissolve the protected compound in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the synthesized compound against a target kinase (e.g., CSF-1R).

  • Prepare a stock solution of the synthesized inhibitor in 100% DMSO.

  • Serially dilute the inhibitor stock solution to create a range of concentrations.

  • In a 96-well plate, add the kinase buffer, the recombinant human kinase enzyme, and the serially diluted inhibitor.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP and substrate solution.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.

  • Terminate the reaction by adding a stop solution.

  • Quantify the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effect of the synthesized inhibitor on cancer cell lines.

  • Seed cancer cells (e.g., a cell line overexpressing the target kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized inhibitor in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate for the synthesis of a new generation of targeted cancer therapeutics. Its inherent reactivity and positional selectivity provide a robust platform for the development of potent and selective kinase inhibitors. The protocols outlined in this application note offer a foundational framework for researchers to synthesize and evaluate novel anti-cancer agents based on this privileged scaffold. As our understanding of the kinome and its role in cancer deepens, the strategic application of versatile building blocks like this compound will undoubtedly continue to fuel the discovery of innovative and life-saving therapies.

References

protocol for N-alkylation of the pyrrolo[2,3-d]pyrimidine core

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Title: Strategic N-Alkylation of the Pyrrolo[2,3-d]pyrimidine Core: Protocols and Mechanistic Insights

Abstract: The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents, including the JAK inhibitor Tofacitinib. The functionalization of the pyrrole nitrogen (N7 or N9) is a critical strategy for modulating the pharmacological properties, such as potency, selectivity, and pharmacokinetics, of these molecules. This application note provides a comprehensive guide for researchers, detailing robust protocols for the N-alkylation of the pyrrolo[2,3-d]pyrimidine core. We delve into the mechanistic principles governing regioselectivity, offer step-by-step experimental procedures, and present data-driven insights for reaction optimization and troubleshooting.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and has proven to be a highly versatile scaffold for the development of kinase inhibitors, antivirals, and anti-cancer agents. The ability to selectively introduce substituents on the pyrrole nitrogen atom is paramount for fine-tuning drug-target interactions. The N-H bond of the pyrrole ring presents two potential sites for alkylation: the N7 and N9 positions. The precise placement of an alkyl group can drastically alter the molecule's three-dimensional shape and hydrogen bonding capabilities, directly impacting its biological activity. However, controlling the regioselectivity of this alkylation can be a significant synthetic challenge, often resulting in mixtures of N7 and N9 isomers. This guide elucidates the factors that control this selectivity and provides reliable methods to achieve desired outcomes.

Mechanistic Considerations and Regioselectivity

The N-alkylation of pyrrolo[2,3-d]pyrimidines typically proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the pyrrole N-H by a suitable base to form a resonance-stabilized ambident anion. This anion possesses two nucleophilic centers, N7 and N9. The subsequent reaction with an electrophile (the alkylating agent) can occur at either nitrogen.

The regiochemical outcome (N7 vs. N9 substitution) is a delicate interplay of several factors:

  • Steric Hindrance: The N9 position is generally less sterically hindered than the N7 position, which is flanked by the pyrimidine ring. Consequently, N9 alkylation is often the kinetically favored pathway, especially with bulky alkylating agents.

  • Electronic Effects: The distribution of negative charge in the intermediate anion influences the reaction. The N9 position is often more nucleophilic, further favoring substitution at this site.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N7/N9 ratio.

    • Base/Solvent System: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to generate the anion. These conditions often lead to a predominance of the N9-alkylated product. Weaker bases, like potassium carbonate (K2CO3), may require higher temperatures and can sometimes provide different selectivity profiles.

    • Protecting Groups: The presence of protecting groups, particularly at the C4 position (e.g., a chloro or amino group), can influence the electron density and steric environment, thereby altering the regioselectivity. For instance, a bulky protecting group at C4 can sterically shield the N9 position, potentially favoring N7 alkylation.

Diagram: Factors Influencing N-Alkylation Regioselectivity

G cluster_0 cluster_1 Controlling Factors Pyrrolo Pyrrolo[2,3-d]pyrimidine (Starting Material) Anion Ambident Anion (Resonance Stabilized) Pyrrolo->Anion + Base - H+ N9_Product N9-Alkylated Product Anion->N9_Product + R-X (Alkylating Agent) (Often Major Product) N7_Product N7-Alkylated Product Anion->N7_Product + R-X (Alkylating Agent) (Often Minor Product) Base Base Strength (e.g., NaH vs. K2CO3) Base->Anion Solvent Solvent Polarity (e.g., DMF, THF) Solvent->Anion Sterics Steric Hindrance (at N7 vs. N9) Sterics->N9_Product Less Hindered Sterics->N7_Product More Hindered Electrophile Alkylating Agent (R-X) Electrophile->Anion

Caption: Key factors governing the regioselectivity of N-alkylation.

Recommended Protocol: N9-Alkylation of 4-Chloropyrrolo[2,3-d]pyrimidine

This protocol describes a general and reliable method for the selective N9-alkylation of a common starting material, 4-chloropyrrolo[2,3-d]pyrimidine, using sodium hydride as the base.

Materials and Reagents:
  • 4-Chloropyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Argon), add 4-chloropyrrolo[2,3-d]pyrimidine (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approximately 0.1-0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

    • Allow the suspension to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed, and the solution may become clearer as the sodium salt of the heterocycle forms.

  • Alkylation:

    • Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution to neutralize any unreacted NaH.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water, and then with brine.

    • Dry the combined organic phase over anhydrous MgSO4 or Na2SO4.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N9-alkylated product.

    • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity. The N9 isomer can typically be distinguished from the N7 isomer by 1H-13C HMBC and NOE NMR experiments.

Optimization and Data Summary

The choice of reaction parameters is critical for achieving high yield and selectivity. The following table summarizes typical conditions and their impact.

ParameterConditionTypical Outcome & Rationale
Base NaH (strong, non-nucleophilic)Generally provides high yields and good N9 selectivity due to rapid and complete deprotonation.
K2CO3, Cs2CO3 (weaker bases)Often requires higher temperatures (e.g., 50-80 °C). Can be useful for sensitive substrates but may lead to lower selectivity. Cesium carbonate can sometimes enhance rates due to the "cesium effect".
Solvent DMF, THF (polar aprotic)Excellent for solubilizing the anionic intermediate and promoting SN2 reactions. Anhydrous conditions are critical.
Acetonitrile (ACN)Another suitable polar aprotic solvent, sometimes used as an alternative to DMF.
Temperature 0 °C to Room TempStandard conditions for NaH-mediated alkylations. Lower temperatures control exotherms and can improve selectivity.
Elevated Temps (50-100 °C)Necessary for less reactive alkylating agents or weaker bases. May decrease regioselectivity.
Alkylating Agent Alkyl halides (R-I, R-Br, R-Cl)Reactivity order: I > Br > Cl. Primary and benzylic halides are most effective.
Alkyl tosylates/mesylatesGood leaving groups, suitable alternatives to halides.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive NaH (due to moisture exposure).Poor quality solvent.Unreactive alkylating agent.Use fresh NaH from a new container.Ensure solvent is truly anhydrous.Switch to a more reactive alkylating agent (e.g., from R-Cl to R-I) or increase the reaction temperature.
Poor Regioselectivity (Mixture of N7/N9) Reaction conditions not optimal.Steric or electronic properties of the substrate.Try different bases (e.g., K2CO3) or solvents.Lower the reaction temperature.Consider a protecting group strategy to block one of the nitrogen atoms.
Decomposition of Starting Material Reaction temperature too high.Base is too harsh for the substrate.Run the reaction at a lower temperature for a longer period.Use a milder base like K2CO3 or DBU.

Conclusion

The N-alkylation of the pyrrolo[2,3-d]pyrimidine core is a fundamental transformation in the synthesis of many important pharmaceutical compounds. A thorough understanding of the reaction mechanism and the factors controlling regioselectivity is essential for success. The protocol detailed herein, utilizing sodium hydride in DMF, provides a reliable and high-yielding method for achieving N9-selectivity. By carefully selecting the base, solvent, and temperature, researchers can effectively navigate the synthetic challenges and efficiently generate novel analogues for drug discovery programs.

The Versatile Scaffold: 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold," a structural motif that demonstrates the ability to bind to a multitude of biological targets with high affinity.[1][2] This is largely attributed to its nature as a deaza-isostere of adenine, a fundamental component of ATP, enabling it to competitively inhibit a vast array of enzymes that utilize ATP, most notably protein kinases.[3] The strategic placement of chlorine atoms on this scaffold, as seen in 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine, provides medicinal chemists with a powerful tool for crafting highly potent and selective therapeutic agents. The three chlorine atoms offer distinct reactivity profiles, allowing for sequential and site-selective functionalization to explore a wide chemical space and optimize pharmacological properties. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in drug design, complete with synthetic and biological evaluation protocols.

The Chemical Canvas: Synthesis and Derivatization

The utility of this compound as a scaffold is underpinned by its synthetic accessibility and the differential reactivity of its three chlorine atoms. The chlorine at the C4 position is the most susceptible to nucleophilic aromatic substitution, followed by the C2 chlorine, while the C5 chlorine is the least reactive. This hierarchy of reactivity allows for a controlled and stepwise introduction of various substituents.

Protocol 1: Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and commonly employed strategy involves the chlorination of a suitable pyrrolo[2,3-d]pyrimidine precursor. A representative, multi-step synthesis, adapted from procedures for similar chlorinated analogs, is outlined below.[4][5]

Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-aminouracil (1 equivalent) in a suitable solvent such as water or a mixture of water and an organic co-solvent.

  • Addition of Reagents: Add sodium bicarbonate (2 equivalents) to the solution. Slowly add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of 4-5 to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol.

Step 2: Dichlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: In a fume hood, suspend the 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of N,N-diisopropylethylamine (DIPEA) or another suitable base.

  • Reaction: Heat the mixture to reflux (around 110°C) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Chlorination at the C5 Position

  • Reaction Setup: Dissolve the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Wash the reaction mixture with a saturated solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization Strategies: Building Molecular Complexity

The true power of the this compound scaffold lies in its capacity for selective functionalization. The distinct reactivity of the three chloro-substituents allows for a programmed introduction of diverse chemical moieties.

  • Nucleophilic Aromatic Substitution (SNAr): The C4 position is highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is typically the first step in a diversification strategy.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: This reaction is invaluable for creating carbon-carbon bonds by coupling the chloro-scaffold with boronic acids or esters. This is a powerful method for introducing aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines.

The following diagram illustrates a general workflow for the derivatization of the this compound scaffold.

Caption: General derivatization workflow for this compound.

Biological Applications: Targeting Key Signaling Pathways

The this compound scaffold has been instrumental in the development of inhibitors targeting various protein kinases implicated in cancer and inflammatory diseases. The ability to mimic the purine core of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[6] Its aberrant activation is a hallmark of many cancers.[7] Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have shown significant promise in targeting EGFR.

The diagram below illustrates the key components of the EGFR signaling pathway and the point of intervention for pyrrolo[2,3-d]pyrimidine-based inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Shc EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

Modulating the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity and inflammation.[8][9] Dysregulation of the JAK/STAT pathway is associated with autoimmune diseases and myeloproliferative neoplasms. Several approved drugs and clinical candidates for these conditions are based on the pyrrolo[2,3-d]pyrimidine scaffold.

The following diagram outlines the JAK/STAT signaling cascade and the therapeutic intervention point for inhibitors derived from the this compound scaffold.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits (ATP-competitive)

Caption: The JAK/STAT signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine-based drugs.

Quantitative Data: A Snapshot of Potency

The following table summarizes the in vitro activity of representative pyrrolo[2,3-d]pyrimidine derivatives against various kinase targets. This data highlights the potential for developing highly potent inhibitors based on this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (µM)Reference
Compound 5n PAK42.7MV4-110.0078[10]
Compound 5o PAK420.2MV4-110.0383[10]
Compound 5k EGFR40HepG229[3]
Compound 5k Her285HepG229[3]
Compound 5k VEGFR2150HepG229[3]
Compound 5k CDK2204HepG229[3]
Compound 8g DDR2-HT-294.01[11]
Compound 8f DDR2-HT-294.55[11]

Experimental Protocols: Evaluating Biological Activity

A crucial step in the drug discovery process is the robust evaluation of the biological activity of newly synthesized compounds. Below are detailed protocols for two fundamental assays used to characterize inhibitors derived from the this compound scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.[12][13]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells).

    • Add 2 µL of the kinase solution (pre-diluted in kinase assay buffer to the desired concentration).

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a solution containing the kinase substrate and ATP (at a concentration close to the Km for the specific kinase) in kinase assay buffer.

    • Incubate the plate at room temperature for 1 hour.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[14][15]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly versatile and powerful platform in modern drug discovery. Its synthetic tractability, coupled with the ability to selectively functionalize the three chloro-positions, provides a rich opportunity for the generation of diverse chemical libraries. The inherent ability of the pyrrolo[2,3-d]pyrimidine core to mimic adenine makes it an exceptional starting point for the design of potent and selective kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. The protocols and information provided herein offer a comprehensive guide for researchers to harness the full potential of this privileged scaffold in their drug development endeavors.

References

Application Notes and Protocols for the Synthesis and Antiviral Screening of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to the purine nucleobases found in DNA and RNA. This structural mimicry allows compounds based on this scaffold to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of 7-deazapurine have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and, most notably, antiviral agents.[2][3][4] The urgent need for novel antiviral therapeutics, underscored by the emergence of drug-resistant viral strains and novel viral pathogens, has intensified the focus on this versatile scaffold.[2][4]

Halogenated pyrrolo[2,3-d]pyrimidines, in particular, serve as highly versatile intermediates for the synthesis of a diverse library of analogs for antiviral screening. The presence of multiple chlorine atoms on the pyrimidine ring, as in the case of 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine, offers distinct sites for regioselective nucleophilic substitution. This allows for the systematic introduction of various functional groups at positions C2, C4, and C5, enabling a thorough exploration of the structure-activity relationship (SAR) to identify potent and selective antiviral compounds. This application note provides a detailed guide to the synthesis of a library of this compound analogs and outlines robust protocols for their subsequent antiviral screening.

Synthetic Strategy: A Platform for Diversity

The core of our synthetic approach is the sequential and regioselective displacement of the chlorine atoms of the starting material, this compound. The reactivity of the chloro substituents on the pyrimidine ring generally follows the order C4 > C2 > C5, allowing for a controlled, stepwise introduction of different nucleophiles. This differential reactivity is key to building a diverse library of analogs from a single, readily available starting material.

Our general synthetic workflow is depicted below. By carefully selecting the reaction conditions (e.g., temperature, solvent, and base), we can favor substitution at the C4 position, followed by substitution at the C2 position, and finally, if desired, at the C5 position.

G A This compound B Step 1: C4-Substitution (Nucleophile 1, Base) A->B Regioselective Nucleophilic Substitution C 2,5-Dichloro-4-(substituted)-7H-pyrrolo[2,3-d]pyrimidine B->C D Step 2: C2-Substitution (Nucleophile 2, Base) C->D Further Substitution E 5-Chloro-2,4-di(substituted)-7H-pyrrolo[2,3-d]pyrimidine D->E F Step 3: C5-Substitution (e.g., Suzuki Coupling) E->F Optional Cross-Coupling G 2,4,5-Tri(substituted)-7H-pyrrolo[2,3-d]pyrimidine Analogs F->G G A Synthesized Analog Library B Primary Screening (e.g., CPE Reduction Assay) A->B C Determine EC₅₀ and CC₅₀ B->C D Calculate Selectivity Index (SI) C->D E Identify 'Hit' Compounds D->E F Secondary Screening (e.g., Plaque Reduction Assay) E->F G Confirm Antiviral Activity F->G H Mechanism of Action Studies G->H

References

Strategic Functionalization of the Pyrrolopyrimidine C5 Position: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Introduction: The Significance of the C5 Position

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its structure, featuring two hydrogen bond acceptors and a donor, provides a versatile framework for molecular design. The ability to introduce a diverse range of substituents at specific positions is critical for modulating potency, selectivity, and pharmacokinetic properties. Among the available positions for modification (C2, C4, C5, C6, and N7), the C5 position on the pyrrole ring offers a key vector for interacting with the solvent front or targeting deeper pockets of ATP-binding sites in kinases.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the two primary strategies for C5 functionalization: a classical two-step halogenation/cross-coupling sequence and a more modern, direct C-H functionalization approach.

Strategic Overview: Choosing the Right Path

The choice between a two-step or a direct functionalization strategy depends on several factors, including the availability of starting materials, desired functional group tolerance, and overall synthetic efficiency.

  • Strategy 1: Halogenation and Subsequent Cross-Coupling: This is a robust and well-established pathway. It involves the initial, regioselective installation of a halogen (typically bromine or iodine) at the C5 position, which then serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This method is highly reliable and predictable.

  • Strategy 2: Direct C-H Functionalization: This approach represents a more atom-economical and step-efficient strategy. By leveraging transition-metal catalysis (often with palladium or rhodium), a C-H bond at the C5 position is directly converted into a new C-C or C-heteroatom bond, bypassing the need for pre-functionalization.[4][5] While elegant, these methods can sometimes require more complex catalyst systems and careful optimization to ensure regioselectivity.

Method 1: The Classic Approach - Halogenation and Cross-Coupling

This two-step sequence is the workhorse for C5 functionalization, offering reliability and broad applicability. The initial halogenation provides a stable, versatile intermediate for subsequent diversification.

Principle & Rationale

The pyrrole moiety of the pyrrolo[2,3-d]pyrimidine is electron-rich, making it susceptible to electrophilic substitution. Reagents like N-Bromosuccinimide (NBS) are effective for introducing a bromine atom selectively at the C5 position.[6][7] This C5-bromo derivative is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions, which enable the formation of C-C and C-N bonds with high efficiency.[8][9]

Workflow for Halogenation and Cross-Coupling

G cluster_0 Step 1: Electrophilic Halogenation cluster_1 Step 2: Pd-Catalyzed Cross-Coupling Start Pyrrolo[2,3-d]pyrimidine Reagent1 N-Bromosuccinimide (NBS) in DMF Start->Reagent1 Electrophilic Attack Intermediate 5-Bromo-pyrrolo[2,3-d]pyrimidine Reagent1->Intermediate CouplingPartner Arylboronic Acid (R-B(OH)2) [Suzuki Coupling] Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., K2CO3) Intermediate->Catalyst CouplingPartner->Catalyst Catalytic Cycle Product 5-Aryl-pyrrolo[2,3-d]pyrimidine Catalyst->Product G cluster_0 One-Step C-H Functionalization Start Pyrrolo[2,3-d]pyrimidine Reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd(OAc)2) Ligand + Additive (e.g., Benzoic Acid) Start->Reagents C-H Activation & Coupling Product 5-Aryl-pyrrolo[2,3-d]pyrimidine Reagents->Product

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Deazapurine in Kinase Inhibitor Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, which are critical regulators of cellular signaling and prominent targets in drug discovery.[1][2][3] The versatility of this scaffold has led to the development of approved drugs for inflammatory diseases and cancers.[2]

The starting material, 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, is a highly versatile chemical intermediate. The differential reactivity of the chlorine atoms at the C2, C4, and C5 positions allows for sequential and regioselective substitution, enabling the creation of diverse chemical libraries. This strategic derivatization is fundamental to exploring the structure-activity relationships (SAR) required to identify potent and selective kinase inhibitors.[4] This document provides a comprehensive guide for researchers on leveraging this scaffold in high-throughput screening (HTS) campaigns to discover novel kinase inhibitors, with a focus on p21-activated kinase 4 (PAK4), a validated oncogenic target.[5][6]

Strategic Synthesis of a 7H-pyrrolo[2,3-d]pyrimidine Focused Library

The foundation of a successful HTS campaign is a well-designed compound library. Starting with this compound, a diversity-oriented synthesis approach can be employed. The C4 position is typically the most reactive site for nucleophilic aromatic substitution, followed by the C2 position. The C5 chloro-substituent is the least reactive and often substituted last, for instance, via Suzuki-Miyaura coupling reactions. This differential reactivity allows for a modular approach to library synthesis.

A typical workflow would involve:

  • Protection of the N7 position: To prevent interference in subsequent reactions, the pyrrole nitrogen is often protected, for example, with a pivaloyloxymethyl (POM) group.[4]

  • Substitution at C4: Reaction with a diverse set of amines or phenols introduces the first point of diversity.

  • Substitution at C2: The second point of diversity can be introduced by reacting with another set of nucleophiles.

  • Substitution at C5: Further diversity can be achieved through cross-coupling reactions.

  • Deprotection: Removal of the protecting group from N7 yields the final compounds.

This systematic approach allows for the generation of a large and diverse library of compounds from a single, readily available starting material.

High-Throughput Screening Workflow for PAK4 Inhibitors

A robust HTS workflow is essential for identifying promising lead compounds from a large library. A tiered approach, starting with a primary biochemical screen followed by secondary assays, is recommended to efficiently identify and validate true hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays Compound_Library Compound Library (Derivatives of 2,4,5-Trichloro- 7H-pyrrolo[2,3-d]pyrimidine) Primary_Assay Primary HTS Assay (Biochemical TR-FRET for PAK4) Compound_Library->Primary_Assay Single concentration (e.g., 10 µM) Primary_Hits Primary Hits Primary_Assay->Primary_Hits Identify compounds with >50% inhibition Dose_Response Dose-Response Assay (Biochemical TR-FRET) Primary_Hits->Dose_Response 8-point curve Confirmed_Hits Confirmed Hits (IC50) Dose_Response->Confirmed_Hits Cell_Based_Assay Cell-Based Assay (MV4-11 Cell Viability, MTT) Confirmed_Hits->Cell_Based_Assay Selectivity_Panel Kinase Selectivity Profiling Confirmed_Hits->Selectivity_Panel Lead_Candidates Lead Candidates Cell_Based_Assay->Lead_Candidates Selectivity_Panel->Lead_Candidates

Figure 1: A tiered high-throughput screening workflow for identifying PAK4 inhibitors.

Part 1: Primary High-Throughput Screening

Principle of the TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for HTS. This assay measures the phosphorylation of a substrate peptide by the kinase of interest. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled substrate peptide acts as the acceptor. When the peptide is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Protocol: TR-FRET Assay for PAK4 Inhibition

Materials:

  • PAK4 enzyme (active)

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (0% inhibition) and 50 nL of a known PAK4 inhibitor (100% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting the PAK4 enzyme to the desired concentration (e.g., 2 nM) in the assay buffer.

    • Prepare a 2X substrate/ATP solution by mixing the ULight™-labeled substrate peptide (e.g., 100 nM) and ATP (at Km concentration) in the assay buffer.

  • Assay Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature. The final volume is 10 µL.

  • Detection:

    • Prepare a 2X detection mix containing the Europium-labeled antibody in the detection buffer.

    • Add 10 µL of the 2X detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

    • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis:

  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data to percent inhibition: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control)) where Ratio_Low_Control is the average of the 0% inhibition wells (DMSO) and Ratio_High_Control is the average of the 100% inhibition wells.

  • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterConcentration (Final)
PAK4 Enzyme1 nM
ULight™-Peptide50 nM
ATP10 µM (at Km)
Test Compound10 µM (single point)
DMSO0.5%

Table 1: Recommended final concentrations for the primary TR-FRET assay.

Part 2: Secondary Cell-Based Assays

Compounds that show significant activity in the primary biochemical assay (e.g., IC₅₀ < 1 µM) should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.

Principle of the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: Anti-proliferative Assay in MV4-11 Cells

The MV4-11 cell line (acute myeloid leukemia) is known to be sensitive to PAK4 inhibition.[6]

Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

Methodology:

  • Cell Seeding:

    • Harvest MV4-11 cells in the exponential growth phase.

    • Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the confirmed hits in the culture medium.

    • Add 100 µL of the diluted compound solutions to the respective wells. The final volume should be 200 µL.

    • Include wells with cells treated with DMSO as a negative control.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of the MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability: % Viability = 100 * (Abs_Sample / Abs_Control)

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed_Cells Seed MV4-11 cells (5,000 cells/well) Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add serially diluted compounds Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT reagent Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Plate Read Absorbance (570 nm) Solubilize->Read_Plate

Figure 2: Timeline for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the discovery of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for a high-throughput screening campaign, from library synthesis to hit validation. By employing a primary biochemical screen followed by a relevant cell-based assay, researchers can efficiently identify potent and cell-active compounds. Subsequent studies on the lead candidates should include broader kinase selectivity profiling to assess off-target effects, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to evaluate their drug-like properties.[7] Molecular docking and co-crystallization studies can further elucidate the binding mode of these inhibitors, guiding future rounds of structure-based drug design.[5][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block in their synthetic endeavors. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, particularly for the development of kinase inhibitors.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this multi-step synthesis and improve your overall yield and purity.

Synthetic Strategy Overview

The most common and reliable pathway to this compound involves a two-step chlorination sequence starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The first step installs chlorine atoms at the C2 and C4 positions, followed by a selective chlorination at the C5 position of the pyrrole ring.

Synthetic_Workflow start 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol step1 Step 1: Dichlorination Reagents: POCl₃, DIPEA Solvent: Toluene start->step1 C2 & C4 Chlorination intermediate 2,4-Dichloro-7H-pyrrolo [2,3-d]pyrimidine step1->intermediate step2 Step 2: C5-Chlorination Reagent: N-Chlorosuccinimide (NCS) Solvent: DMF or CH₂Cl₂ intermediate->step2 C5 Chlorination product 2,4,5-Trichloro-7H-pyrrolo [2,3-d]pyrimidine step2->product

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My yield for the conversion of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to the 2,4-dichloro intermediate is consistently low (<60%). What are the likely causes and how can I improve it?

Answer: Low yield in this step is a common issue, often stemming from the harsh reaction conditions required for the double chlorination. The primary culprits are incomplete reaction, substrate degradation, and difficult workup.

  • Causality: The reaction of the diol with phosphorus oxychloride (POCl₃) is highly exothermic and generates significant amounts of HCl gas. Without proper control, this can lead to the formation of intractable tars and decomposition of the electron-rich pyrrole ring. The low solubility of the starting diol can also lead to a heterogeneous mixture and incomplete conversion.

  • Solutions:

    • Temperature and Reagent Control: Instead of running the reaction at high reflux, maintain a consistent temperature between 70-80°C. The addition of a high-boiling, inert solvent like toluene can help moderate the temperature.[2] Crucially, add the N,N-Diisopropylethylamine (DIPEA) dropwise over a prolonged period (e.g., 2-3 hours). This controls the exotherm and neutralizes the generated HCl in situ, preventing acid-catalyzed side reactions.[2]

    • Use of a Co-solvent: While some procedures use POCl₃ as both reagent and solvent, this can be overly aggressive. Using a co-solvent like toluene improves thermal control and can help with the solubility of intermediates.[3][4]

    • Workup Procedure: Quenching the reaction mixture by pouring it onto ice water must be done slowly and carefully. A rapid quench can cause localized heating and product degradation. After quenching, ensure the pH is carefully adjusted to be slightly basic (pH 8-9) before extraction to ensure the product is in its free base form for optimal partitioning into the organic layer.

Question 2: The chlorination at the C5 position using N-Chlorosuccinimide (NCS) is sluggish and often incomplete. How can I drive this reaction to completion?

Answer: The C5 position on the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is less reactive than the pyrrole ring in an un-substituted system due to the electron-withdrawing effects of the two chlorine atoms and the pyrimidine ring. Achieving full conversion requires careful optimization of the reaction conditions.

  • Causality: This is an electrophilic aromatic substitution on a moderately deactivated ring. The reaction rate is highly dependent on the solvent, temperature, and the electrophilicity of the chlorine source. Incomplete conversion often means the conditions are not sufficiently forcing.

  • Solutions:

    • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[5][6] DMF can facilitate the reaction by solvating the ionic intermediates, but it can be difficult to remove. DCM is often a good starting point.

    • Increase Stoichiometry of NCS: While a slight excess (1.1 to 1.2 equivalents) of NCS is standard, you can incrementally increase this to 1.5 equivalents if you are seeing large amounts of unreacted starting material. Monitor the reaction by TLC or LCMS to track the disappearance of the starting material.

    • Temperature Adjustment: Many procedures are run at room temperature.[6] If the reaction is sluggish, gently warming the mixture to 40-50°C can significantly increase the reaction rate without causing significant decomposition.

    • Purity of Starting Material: Ensure your 2,4-dichloro intermediate is free of residual base (like DIPEA) from the previous step. Basic impurities can consume the electrophilic chlorine source.

Question 3: My final product is contaminated with succinimide from the C5-chlorination step, and it's difficult to remove. What is the best purification strategy?

Answer: Succinimide is the primary byproduct of the NCS reaction and its relatively high polarity and water solubility can be exploited for its removal.

  • Causality: Succinimide is highly soluble in water, whereas the trichlorinated product is highly nonpolar. Purification issues arise if the workup procedure is not optimized to leverage this difference.

  • Solutions:

    • Aqueous Wash: The most effective method is a thorough aqueous workup. After the reaction is complete, quench with a solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess NCS.[5] Then, wash the organic layer multiple times with water, followed by a brine wash. A slightly basic wash (e.g., with saturated sodium bicarbonate solution) can also help by ensuring the succinimide is in its deprotonated, more water-soluble form.

    • Slurry/Recrystallization: If aqueous washes are insufficient, you can often purify the crude product by slurring it in a solvent where the product is sparingly soluble but succinimide is more soluble, such as water or a mixed solvent system like isopropanol/water. Alternatively, recrystallization from a solvent like heptane or toluene can yield highly pure material.

    • Avoid Column Chromatography where Possible: For larger scales, column chromatography should be a last resort. The methods above are more amenable to scale-up, a key consideration for industrial applications.[7]

Frequently Asked Questions (FAQs)

Question 1: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

Answer: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and heavy-duty chemical-resistant gloves. Ensure no water is present in the reaction setup. A bubbler or a drying tube should be used to protect the reaction from atmospheric moisture. Have a quenching plan and appropriate neutralizing agents (like sodium bicarbonate) readily available.

Question 2: Is it necessary to protect the N7-H proton of the pyrrole ring before performing the C5-chlorination?

Answer: While direct C5-chlorination on the N-unprotected substrate is feasible, N7-protection (e.g., with a tosyl group) is a common strategy in medicinal chemistry.[8]

  • Advantages of Protection: The protecting group can improve the solubility of the pyrrolo[2,3-d]pyrimidine core in organic solvents, leading to more homogeneous reaction conditions. It can also prevent potential side reactions at the N7 position.

  • Disadvantages: It adds two steps to the synthesis (protection and deprotection), which lowers the overall yield and increases costs.

  • Recommendation: For the direct synthesis of this compound, protection is generally not required and adds unnecessary complexity. However, if you are performing subsequent reactions where a free N-H is problematic (e.g., certain coupling reactions), then a protection strategy would be warranted.

Question 3: How can I monitor the progress of these reactions effectively?

Answer: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product spots can be visualized under a UV lamp (254 nm). The starting diol will likely remain at the baseline, while the di- and tri-chlorinated products will have higher Rf values. For more precise monitoring, especially to distinguish between the dichloro and trichloro species which may have close Rf values, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.

Troubleshooting_Logic start Low Yield in C5-Chlorination check_sm LCMS shows mainly starting material? start->check_sm Analyze Crude Reaction Mixture check_side_products LCMS shows significant side products? check_sm->check_side_products No incomplete_conv Incomplete Conversion check_sm->incomplete_conv Yes degradation Product Degradation check_side_products->degradation Yes sol1 Increase NCS (1.5 eq) Gently warm (40°C) Increase reaction time incomplete_conv->sol1 sol2 Lower reaction temp Ensure neutral workup Check for acidic impurities degradation->sol2

Caption: Decision workflow for troubleshooting low yield in the C5-chlorination step.

Key Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [2]

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene (2 mL per gram of starting material).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the slurry under stirring.

  • Heating: Heat the reaction mixture to 70°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise via the dropping funnel over 2.5 hours, maintaining the internal temperature at 70-75°C.

  • Reaction Monitoring: Stir the mixture at 70°C for an additional 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice and water. Stir for 30 minutes.

  • Extraction: Adjust the pH of the aqueous slurry to 8-9 with a 2M NaOH solution. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product, which can be used directly in the next step.

Protocol 2: Synthesis of this compound

  • Setup: Dissolve 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in Dichloromethane (DCM, 10 mL per gram) in a round-bottom flask at 0°C (ice bath).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes) for the disappearance of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by water, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be further purified by slurring in hot heptane or recrystallization to yield the final product.

Data Summary Table

StepReagentEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Dichlorination POCl₃3.0Toluene70-756-875-85%
DIPEA2.0
2. C5-Chlorination NCS1.1 - 1.2DCM or DMF20-2512-1680-90%

References

solubility issues of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Last Updated: December 31, 2025

Introduction

Welcome to the technical support guide for this compound (CAS 1053228-28-6). This molecule belongs to the 7-deazapurine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Researchers working with this and similar highly functionalized heterocyclic compounds frequently encounter significant solubility challenges. It is important to note that specific, quantitative solubility data (e.g., mg/mL) for this particular trichlorinated analog is not extensively documented in public literature.

This guide is designed to provide researchers, scientists, and drug development professionals with a framework for understanding and systematically overcoming these solubility issues. We will address the underlying chemical principles, provide answers to frequently asked questions, and offer a detailed, practical workflow for determining optimal solubilization conditions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound so poorly soluble?

Answer: The poor solubility of this compound stems from a combination of its molecular structure and solid-state properties:

  • High Crystallinity and Molecular Weight: The planar, rigid, fused-ring system of the pyrrolo[2,3-d]pyrimidine core allows for efficient packing into a stable crystal lattice. The addition of three heavy chlorine atoms increases the molecular weight (222.46 g/mol ) and strengthens intermolecular forces.[3] Overcoming this crystal lattice energy requires a significant input of energy from the solvent, making dissolution difficult.[4]

  • Molecular Polarity and Lipophilicity: The pyrrole and pyrimidine rings contain nitrogen heteroatoms capable of hydrogen bonding. However, the three electron-withdrawing chloro-substituents significantly increase the compound's overall lipophilicity (hydrophobicity). This creates a molecule with conflicting properties—some polar features but a largely non-polar/lipophilic character—making it difficult to match with a single "ideal" solvent. Generally, "like dissolves like," and this compound doesn't perfectly match common polar or non-polar solvents.[5]

  • Hydrogen Bonding: The N-H group on the pyrrole ring can act as a hydrogen bond donor, and the pyrimidine nitrogens can act as acceptors. In the solid state, these can form strong intermolecular hydrogen bonds, further stabilizing the crystal and reducing solubility.

Q2: I see that similar compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are soluble in DMSO and methanol. Is this a good starting point?

Answer: Yes, it is an excellent starting point, but with a critical caveat. The mono-chlorinated analog is reported to be soluble in DMSO, ethyl acetate, and methanol.[6][7] However, this compound has two additional chlorine atoms. These additions drastically increase the lipophilicity and molecular weight, which will almost certainly lead to significantly lower solubility in polar solvents like methanol and even in powerful polar aprotic solvents like DMSO. While DMSO is often the first choice for poorly soluble heterocyclic compounds, you should anticipate needing a lower concentration or more vigorous conditions (e.g., heating) than with less halogenated analogs.[8]

Q3: Can I heat the mixture to force my compound into solution?

Answer: Heating can be an effective strategy, as solubility often increases with temperature.[5] However, this must be done with caution.

  • Thermal Stability: First, ensure the compound is stable at the intended temperature. While many pyrrolo[2,3-d]pyrimidines are robust, prolonged heating can lead to degradation, especially if reactive impurities are present in the solvent.

  • Metastable Solutions: Be aware that heating may create a supersaturated solution. The compound may crash out or precipitate upon cooling to room temperature, which can be problematic for assays or reactions. If you use heat, always re-equilibrate the solution at your experimental temperature and observe for any precipitation before use.

Q4: Would adding a small amount of acid or base help improve solubility?

Answer: This is an advanced technique that can be effective for certain compounds. The 7H-pyrrolo[2,3-d]pyrimidine core is weakly basic. The predicted pKa of the protonated form is around 11.4 for the mono-chloro analog, suggesting it is a very weak base.[6]

  • Acidification: Adding a strong acid (like HCl or TFA) could protonate one of the ring nitrogens, forming a salt.[8] This salt form would be significantly more soluble in polar solvents. In one study, generating an HCl salt of a different 7H-pyrrolo-[2,3-d]pyrimidine derivative was used specifically to increase its solubility.[9]

  • Basification: The N-H proton on the pyrrole ring is weakly acidic. A strong base could deprotonate it to form an anion, which might also have different solubility characteristics.

  • Caution: Altering the pH will change the chemical nature of your compound. This can affect its biological activity, reactivity in a subsequent chemical step, or its retention time in chromatography. This approach should be used only when the consequences of salt formation are understood and acceptable for the experiment.

Troubleshooting Guide: A Systematic Solvent Screening Workflow

When faced with a poorly soluble compound, a systematic, small-scale screening approach is the most efficient path to a solution. This protocol is designed to help you identify a suitable solvent or co-solvent system using a minimal amount of your valuable compound.

Objective:

To determine the approximate solubility of this compound in a range of common organic solvents and identify a lead solvent system for further optimization.

Materials:
  • This compound

  • Small glass vials (e.g., 1.5 mL or 4 mL) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Pipettes or syringes for accurate solvent dispensing

  • A selection of high-purity, anhydrous solvents (see table below)

Experimental Protocol:
  • Preparation: Accurately weigh a small, consistent amount of the compound (e.g., 1 mg) into each labeled vial.

  • Initial Solvent Addition: Add a measured volume of the first solvent to the first vial to achieve a high target concentration (e.g., add 100 µL for a target of 10 mg/mL).

  • Room Temperature Agitation:

    • Cap the vial securely.

    • Vortex the vial vigorously for 30-60 seconds.

    • Place the vial on a stir plate and stir at room temperature for 15-30 minutes.

  • Visual Assessment: Carefully observe the vial against a contrasting background.

    • "Freely Soluble": No visible solid particles. The solution is clear.

    • "Partially Soluble": Some solid has dissolved, but undissolved particles remain.

    • "Insoluble": The solid material appears unchanged.

  • Incremental Dilution (for Partial Solubility/Insolubility):

    • If the compound is not fully dissolved, add another measured volume of solvent to dilute the concentration (e.g., add another 100 µL to reach 5 mg/mL).

    • Repeat Step 3 (agitation) and Step 4 (assessment).

    • Continue this process of incremental dilution until the compound fully dissolves or you reach a minimum concentration relevant to your experiment (e.g., 0.1 mg/mL). Record the concentration at which it becomes fully soluble.

  • Heating Protocol (If Insoluble at Room Temp):

    • If the compound remains insoluble at a low concentration, gently heat the vial (e.g., to 40-50 °C) while stirring. Use caution and ensure proper ventilation.

    • Observe if the compound dissolves with heat.

    • Allow the vial to cool slowly to room temperature and observe for 30-60 minutes. Note if any precipitate forms.

  • Co-Solvent Testing: If no single solvent is effective, try co-solvent systems. For example, after failing to dissolve the compound in a buffer or less potent solvent, add a strong solubilizing solvent like DMSO or DMF dropwise until clarity is achieved.[10] A common technique is to first dissolve the compound in a minimal amount of DMF or DMSO and then slowly dilute it with the desired aqueous buffer or less polar solvent.[10]

  • Data Logging: Record all observations systematically in a table.

Data Presentation: Solvent Screening Template

Use the following table to log your experimental results. This structured data will be invaluable for selecting the right conditions for your scaled-up experiments.

SolventPolarity ClassTarget Conc. (mg/mL)Room Temp. SolubilitySolubility at 50°CNotes (e.g., Precipitated on cooling)
DMSO Polar Aprotic10Expected to be the best single solvent
DMF Polar Aprotic10
NMP Polar Aprotic10
THF Polar Aprotic10
Dichloromethane Non-polar10
Acetonitrile Polar Aprotic10
Methanol Polar Protic10Likely poor solubility
Ethanol Polar Protic10Likely poor solubility

Visualization of Troubleshooting Workflow

The following diagram outlines the logical decision-making process for addressing the solubility of your compound.

G start Start: Compound Insoluble weigh Weigh 1 mg of Compound start->weigh add_solvent Add Solvent to High Conc. (e.g., 10 mg/mL) weigh->add_solvent agitate_rt Vortex & Stir at RT add_solvent->agitate_rt check_sol_rt Is it Soluble? agitate_rt->check_sol_rt check_sol_dilute Soluble at Lower Conc.? agitate_rt->check_sol_dilute dilute Incrementally Dilute (e.g., to 5, 2, 1 mg/mL) check_sol_rt->dilute No success Success: Solution Prepared check_sol_rt->success Yes dilute->agitate_rt heat Gently Heat (40-50°C) check_sol_dilute->heat No check_sol_dilute->success Yes check_sol_heat Is it Soluble? heat->check_sol_heat cool Cool to RT & Observe check_sol_heat->cool Yes cosolvent Try Co-Solvent System (e.g., DMSO/Buffer) check_sol_heat->cosolvent No check_precip Does it Precipitate? cool->check_precip check_precip->success No (Stays in Solution) fail Failure: Try Alternative (e.g., pH modification) check_precip->fail Yes (Metastable) cosolvent->fail

Caption: Decision workflow for systematic solubility testing.

Advanced Strategies for Persistent Solubility Issues

If standard solvents and co-solvents fail, consider these formulation-based approaches, which are common in drug development:

  • Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solid.[11] If you have a highly crystalline material, techniques like micronization or sonication (sonocrystallization) can break down particles, increasing the surface area and speeding up the dissolution process, even if the equilibrium solubility doesn't change.[4][12]

  • Amorphous vs. Crystalline Forms: Amorphous solids lack a regular crystal lattice and are generally more soluble than their crystalline counterparts because no crystal lattice energy needs to be overcome.[13] Techniques like freeze-drying (lyophilization) can sometimes produce an amorphous, more readily soluble powder.[4]

  • Use of Solubilizing Excipients: In formulation science, excipients are used to improve solubility. While less common in early-stage research, the principles are useful.

    • Cyclodextrins: These are cone-shaped molecules that can encapsulate a hydrophobic compound like yours in their core, presenting a hydrophilic exterior to the solvent, thereby increasing aqueous solubility.[13]

    • Surfactants: Surfactants can form micelles that encapsulate the drug, but they can also interfere with many biological assays.

By applying this systematic and principled approach, you can effectively navigate the solubility challenges presented by this compound and advance your research with confidence.

References

Technical Support Center: Chromatographic Purification of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical synthetic intermediate. The pyrrolo[2,3-d]pyrimidine core is a vital scaffold in drug discovery, and obtaining this highly functionalized building block in high purity is essential for the success of subsequent synthetic steps.[1][2]

This guide moves beyond a simple protocol, offering in-depth explanations for methodological choices and providing robust troubleshooting strategies for common challenges encountered during purification.

Core Principles: Why Chromatography is Challenging for This Compound

The purification of this compound by silica gel chromatography presents a unique set of challenges rooted in its chemical structure. Understanding these principles is the first step toward developing a successful purification strategy.

  • Acid Sensitivity: The pyrrolo[2,3-d]pyrimidine ring system contains basic nitrogen atoms. Standard silica gel is inherently acidic and can lead to strong, sometimes irreversible, binding of the compound to the stationary phase. This can cause significant peak tailing, poor resolution, and even on-column degradation.[3][4] The electron-withdrawing nature of the three chlorine atoms can exacerbate sensitivity to nucleophilic attack, potentially catalyzed by the acidic silica surface.

  • Solubility Profile: Like many heterocyclic compounds, the solubility of this compound can be challenging. It is generally soluble in chlorinated solvents like dichloromethane (DCM) and polar aprotic solvents, but has lower solubility in common non-polar solvents like hexanes or heptanes.[5][6][7] This necessitates careful selection of both the loading solvent and the mobile phase to prevent precipitation at the top of the column.

  • Close-Eluting Impurities: Synthetic routes to this compound can generate impurities with very similar polarity, such as isomers or incompletely chlorinated starting materials. Achieving separation from these byproducts requires a well-optimized chromatographic system.

Recommended Purification Workflow

This diagram outlines the logical flow for developing and executing the purification protocol.

Purification_Workflow cluster_Prep Phase 1: Method Development cluster_Exec Phase 2: Execution cluster_Post Phase 3: Analysis & Work-up TLC 1. TLC Analysis Optimize solvent system (Rf ≈ 0.25-0.35) Solvent 2. Prepare Mobile Phase Add 0.5% Triethylamine (Et3N) if tailing occurs TLC->Solvent Pack 3. Pack Column Slurry pack with mobile phase Solvent->Pack Load 4. Load Sample Use Dry Loading for best results Pack->Load Elute 5. Elute & Collect Apply gentle air pressure; collect fractions Load->Elute Analyze 6. Analyze Fractions TLC or LC-MS Elute->Analyze Combine 7. Combine & Evaporate Pool pure fractions and concentrate Analyze->Combine Purity 8. Final Purity Check Assess by HPLC/NMR Combine->Purity

Caption: General workflow for chromatographic purification.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol is a robust starting point for purifying gram-scale quantities of crude this compound.

1. Materials & Reagents:

  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 40-63 µm)[8]

  • HPLC-grade solvents (Hexanes/Heptanes, Ethyl Acetate, Dichloromethane)

  • Triethylamine (Et₃N)

  • TLC plates (Silica gel 60 F₂₅₄)

2. Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Objective: Find a solvent system where the target compound has an Rf value of approximately 0.25-0.35.[9] This range provides the best balance for good separation on a column.

  • Procedure:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems. Start with the systems recommended in the table below.

    • Visualize the spots under a UV lamp (254 nm).

    • If significant tailing is observed, add 0.5-1% triethylamine to the solvent system and re-run the TLC.[3][4]

Recommended Starting Solvent Systems
System 1 (Standard Polarity): 20-40% Ethyl Acetate in Hexanes
System 2 (For More Polar Impurities): 50-70% Ethyl Acetate in Hexanes
System 3 (Alternative): 1-5% Methanol in Dichloromethane (Use with caution due to potential reactivity and higher pressure)[4]
Modifier: Add 0.5-1% Triethylamine to any system to mitigate tailing.

3. Step 2: Column Packing

  • Procedure:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the silica into a firm, uniform bed. Ensure no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[8]

4. Step 3: Sample Loading (Dry Loading Recommended)

  • Rationale: Dry loading is superior for compounds with limited solubility in the mobile phase, as it prevents precipitation and ensures a narrow, concentrated band at the start of the separation.[3][8]

  • Procedure:

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approximately 2-3 times the weight of the crude material) to this solution.

    • Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

    • Gently pour this powder onto the sand layer at the top of the packed column.

    • Carefully add the mobile phase, ensuring the top layer is not disturbed, and fill the column.

5. Step 4: Elution and Fraction Collection

  • Procedure:

    • Begin eluting the column using gentle, consistent pressure from a compressed air or nitrogen line. Aim for a solvent flow rate of about 2 inches per minute.[8]

    • Collect fractions in an appropriately sized array of test tubes.

    • Monitor the elution process by periodically checking fractions with TLC.

6. Step 5: Analysis and Product Isolation

  • Procedure:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Confirm purity using HPLC and/or NMR spectroscopy.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the purification process.

Troubleshooting_Tree start Problem Observed During Purification? p1 Poor Separation (Co-elution of spots) start->p1 p2 Streaking / Tailing (Comet-shaped spots) start->p2 p3 No Product Eluted (Low or zero recovery) start->p3 p4 New Spots Appear (On-column reaction) start->p4 s1a Solvent system is too polar. Decrease polarity (e.g., 30% EtOAc -> 20% EtOAc). p1->s1a Cause/Solution s1b Impurities have very similar Rf. Use a shallower solvent gradient or a different solvent system (e.g., switch from EtOAc/Hex to DCM/MeOH). p1->s1b Cause/Solution s2a Acidic silica interacting with basic nitrogens. Add 0.5-1% triethylamine to the eluent to neutralize the silica. p2->s2a Cause/Solution s2b Sample overload. Use a larger column or less crude material. p2->s2b Cause/Solution s3a Product is stuck to the column. Eluent is not polar enough. Increase polarity gradually. p3->s3a Cause/Solution s3b Irreversible binding or decomposition. See P4. Consider deactivating silica with Et3N before running. p3->s3b Cause/Solution s4a Compound is degrading on acidic silica. Deactivate the column by pre-flushing with eluent containing 1% Et3N. Run column promptly. p4->s4a Cause/Solution s4b Solvent is reactive (rare). Ensure use of high-purity, non-reactive solvents. p4->s4b Cause/Solution

Caption: A decision tree for troubleshooting common chromatography issues.

Question: My product is co-eluting with an impurity. How can I improve the separation?

  • Answer: This is the most common chromatographic challenge and is almost always a mobile phase issue.

    • Expertise & Experience: An Rf of 0.25-0.35 is a guideline, but for difficult separations, you may need an even lower Rf (e.g., 0.15-0.20) in your initial solvent system to maximize the compound's interaction time with the silica.

    • Solution 1 - Decrease Polarity: Your eluent is likely too strong ("too polar"), causing all components to move too quickly up the column. Try reducing the percentage of the polar solvent (e.g., move from 30% EtOAc/Hexanes to 20% EtOAc/Hexanes).

    • Solution 2 - Change Solvent Selectivity: If reducing polarity doesn't work, the components have similar polarity in that specific solvent system. You need to change the nature of the interaction. For example, switching from an Ethyl Acetate (a hydrogen bond acceptor) / Hexane system to a Dichloromethane (a dipole) / Methanol (a hydrogen bond donor) system can dramatically alter the elution order and improve separation.[10]

    • Solution 3 - Use a Gradient: Start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent during the run. This keeps early-eluting compounds well-separated and speeds up the elution of later-eluting compounds.[3]

Question: The spots for my compound are tailing or streaking badly on the TLC and column, leading to mixed fractions. What's wrong?

  • Answer: This is a classic sign of an undesirable secondary interaction between your compound and the silica gel, typically due to the acidic nature of the silica.

    • Expertise & Experience: The basic nitrogen atoms in the pyrrolopyrimidine core are protonated by the acidic silanol groups (Si-OH) on the silica surface. This ionic interaction is much stronger than the desired polar interactions, causing a "drag" effect, or tailing.

    • Authoritative Solution: The standard and most effective solution is to add a small amount of a basic modifier to your mobile phase.[3][4] Add 0.5-1% triethylamine (Et₃N) to your eluent. The triethylamine will preferentially interact with the acidic sites on the silica, "deactivating" them and allowing your compound to elute symmetrically.

Question: I have very low recovery of my product. It seems to have disappeared on the column.

  • Answer: This alarming issue points to two primary possibilities: your compound is either irreversibly bound to the silica or it has decomposed.

    • Cause 1 - Irreversible Binding: If your mobile phase is not polar enough, the compound may not move from the origin. Try flushing the column with a very polar solvent (e.g., 10% Methanol in DCM) to see if you can recover the material. If this is a recurring issue, your chosen eluent is not suitable.

    • Cause 2 - On-Column Decomposition: this compound, being electron-deficient, can be unstable on highly active, acidic silica. The silanol groups can catalyze hydrolysis or other degradation pathways.

    • Preventative Solution: Always use the triethylamine trick described above, even if you don't see significant tailing.[3] It passivates the column and significantly reduces the risk of decomposition. Additionally, do not let the sample sit on the column for extended periods before eluting.

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization instead of chromatography?

  • A1: Yes, recrystallization can be a very effective method, especially if the crude product is already of moderate purity (>85-90%) and is a solid. It is often used as a final polishing step after chromatography. The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Toluene or ethanol/water mixtures have been used for related compounds. However, chromatography is generally superior for separating mixtures with multiple components or impurities with very similar structures.

Q2: What is the best way to assess the purity of my final product?

  • A2: While TLC is excellent for monitoring the purification process, it is not a quantitative tool. High-Performance Liquid Chromatography (HPLC) is the industry standard for accurately determining the purity of a final compound, often reported as an area percentage.[11][12] Proton NMR (¹H NMR) is also essential to confirm the structure and can reveal the presence of impurities if they are at a significant level (typically >1-2%).

Q3: What are the most likely impurities I need to separate?

  • A3: Impurities will be specific to your synthetic route. Common culprits include unreacted starting materials, partially chlorinated intermediates (e.g., dichloro- or monochloro-pyrrolo[2,3-d]pyrimidines), and potential side-products from undesired reactions, such as hydrolysis of a chloro group back to a hydroxyl group during workup.

Q4: Are there any safety considerations for this purification?

  • A4: Yes. Always work in a well-ventilated fume hood. The solvents used (Hexanes, DCM, Ethyl Acetate) are flammable and/or volatile. This compound, like many halogenated heterocyclic compounds, should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2] The trichlorinated nature of this starting material offers multiple points for diversification, yet presents unique challenges in achieving selective and high-yielding transformations.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

I. Understanding the Reactivity of this compound

The three chlorine atoms on the pyrrolo[2,3-d]pyrimidine ring exhibit differential reactivity due to their electronic and steric environments. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl.[3] The C-Cl bonds of this compound are less reactive than their bromo or iodo counterparts, necessitating carefully optimized reaction conditions.

The expected order of reactivity for the chlorine atoms is C4 > C2 > C5. The C4 and C2 positions are activated by the adjacent nitrogen atoms of the pyrimidine ring, while the C5 position on the pyrrole ring is less electron-deficient. This differential reactivity can, in principle, be exploited for selective functionalization.

II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of this compound. However, success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[4]

Common Issues and Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient oxidative addition of the Pd(0) catalyst to the C-Cl bond.[3] 2. Catalyst deactivation by coordination to the nitrogen atoms of the pyrrolopyrimidine core.[5] 3. Poor quality or insufficient degassing of reagents and solvents.[6]1. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[5][7] 2. Increase the reaction temperature to overcome the activation energy barrier.[5] 3. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[8]
Formation of Side Products 1. Homocoupling of the boronic acid (in Suzuki reactions).[5] 2. Protodeboronation (cleavage of the C-B bond) of the boronic acid.[5] 3. Hydrolysis of the starting material to the corresponding hydroxypyrrolopyrimidine.1. Ensure rigorous exclusion of oxygen by proper degassing. Use a Pd(0) source or an efficient precatalyst system.[5] 2. Use more stable boronic acid derivatives like pinacol esters or MIDA boronates.[5][6] 3. Use an anhydrous base and solvent. Minimize water content in the reaction.
Poor Regioselectivity 1. Similar reactivity of the different chlorine atoms under the chosen reaction conditions. 2. High reaction temperatures leading to loss of selectivity.1. Screen different ligands. Sterically hindered ligands can sometimes favor reaction at a less hindered position.[9] 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. For sequential couplings, consider protecting the more reactive sites if initial attempts at selective functionalization fail.

Experimental Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_reagents Verify Reagent Quality and Inertness of Setup start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp If no improvement success Improved Yield check_reagents->success If successful change_catalyst Screen Different Catalyst/Ligand Systems increase_temp->change_catalyst If no/minor improvement increase_temp->success If successful change_base Screen Different Bases change_catalyst->change_base If still low yield change_catalyst->success If successful change_solvent Screen Different Solvents change_base->change_solvent If necessary change_base->success If successful change_solvent->success If successful

Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.

III. Frequently Asked Questions (FAQs)

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling with this compound is not working. What are the most critical parameters to check first?

A1: For challenging substrates like trichloropyrrolopyrimidines, the catalyst system is paramount. The C-Cl bond is strong, so a highly active catalyst is needed to facilitate the rate-determining oxidative addition step.[3][10]

  • Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective.[7] You should use a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[7][11] N-heterocyclic carbene (NHC) ligands are also excellent choices for activating aryl chlorides.[7][10]

  • Inert Atmosphere: Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[6] Ensure your reaction flask is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed.

Q2: I am observing significant hydrolysis of my starting material. How can I prevent this?

A2: Hydrolysis of the chloro-substituents, particularly at the C4 position, can be a significant side reaction, especially under basic conditions.

  • Choice of Base: While strong bases are often needed, aqueous bases can promote hydrolysis. Consider using anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

  • Solvent System: Using a non-aqueous solvent system can help. For example, a mixture of dioxane and a minimal amount of water, or even completely anhydrous conditions with a suitable base, might be beneficial.[3]

Q3: How can I achieve selective mono-arylation of the trichlorinated scaffold?

A3: Achieving selective mono-arylation relies on exploiting the inherent reactivity differences between the chlorine atoms and carefully controlling the reaction conditions.

  • Stoichiometry: Use a slight deficiency or 1.0 equivalent of the boronic acid to favor mono-substitution.

  • Temperature: Lowering the reaction temperature can often enhance selectivity. A reaction that is run at 60 °C will likely be more selective than one at 100 °C.[12]

  • Ligand Control: The steric bulk of the ligand can influence which position reacts. Highly hindered ligands may favor reaction at the more accessible C4 position.[9]

Buchwald-Hartwig Amination

Q1: What are the best starting conditions for a Buchwald-Hartwig amination with this compound?

A1: Similar to Suzuki couplings, the amination of aryl chlorides requires a highly active catalyst system.

  • Catalyst/Ligand: A combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) is a robust starting point.[13]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[8] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.[8] Toluene is a very common and effective solvent.[8]

Q2: My reaction is giving a complex mixture of products. What could be the cause?

A2: A complex product mixture in Buchwald-Hartwig aminations can arise from several factors:

  • Over-amination: If the reaction is run for too long or at too high a temperature, multiple chlorine atoms may be substituted. Monitor the reaction closely by TLC or LC-MS.

  • Side Reactions of the Amine: Some amines can undergo side reactions under strongly basic conditions.

  • Catalyst Decomposition: If the catalyst is not stable under the reaction conditions, it can lead to various byproducts.

Q3: Can I perform the amination on the unprotected 7H-pyrrolo[2,3-d]pyrimidine?

A3: The N-H of the pyrrole ring is acidic and can be deprotonated by the strong bases used in Buchwald-Hartwig amination. This can potentially lead to catalyst inhibition or side reactions. While some aminations on unprotected N-H heterocycles have been successful, it is often advisable to protect the pyrrole nitrogen.[14] Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), TIPS (triisopropylsilyl), or a simple tosyl group. The choice of protecting group will depend on the subsequent reaction steps planned.

General Experimental Protocol (Starting Point)

The following is a general protocol that can be used as a starting point for optimizing either Suzuki-Miyaura or Buchwald-Hartwig reactions.

Materials:

  • This compound (1.0 eq)

  • Boronic acid/ester or Amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, NaOt-Bu, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the this compound, the boronic acid/ester or amine, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Starting Material, Coupling Partner, and Base combine Combine Reagents and Catalyst under Inert Atmosphere reagents->combine catalyst Prepare Catalyst Solution (Pd Precursor + Ligand) catalyst->combine heat Heat and Stir combine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract and Dry quench->extract purify Purify (Chromatography) extract->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

IV. References

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from --INVALID-LINK--

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). optimizing base and solvent for Buchwald-Hartwig amination. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. Retrieved from --INVALID-LINK--

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. --INVALID-LINK--

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. Retrieved from --INVALID-LINK--

  • Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki–Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438–7446. --INVALID-LINK--

  • Hende, F. V., & Stevens, C. V. (2014). Role of the base in Buchwald-Hartwig amination. Dalton Transactions, 44(4), 1341–1351. --INVALID-LINK--

  • Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. (2018). Journal of Materials Chemistry A. --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from --INVALID-LINK--

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Optimization of reaction parameters for Buchwald-Hartwig amination.... Retrieved from --INVALID-LINK--

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Thomas, A. A., Wang, H., & Zartman, A. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. --INVALID-LINK--

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2020). Springer Nature Experiments. --INVALID-LINK--

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2022). --INVALID-LINK--

  • Lidström, U., Tierney, J., Wathey, B., & Westman, J. (2001). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 5(4), 479–482. --INVALID-LINK--

  • ResearchGate. (2020). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. Retrieved from --INVALID-LINK--

  • ResearchGate. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from --INVALID-LINK--

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Optimization of conditions for the Suzuki coupling reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from --INVALID-LINK--

  • Angello, N. H., Rathore, V., Beker, W., Wołos, A., Jira, E. R., Roszak, R., ... & Burke, M. D. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines. Retrieved from --INVALID-LINK--

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). OUCI. Retrieved from --INVALID-LINK--

  • Zhang, Y., Zhang, H., & Zhang, Y. (2019). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 49(15), 1957–1964. --INVALID-LINK--

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. --INVALID-LINK--

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. Retrieved from --INVALID-LINK--

  • Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). lookchem. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative. Retrieved from --INVALID-LINK--

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. --INVALID-LINK--

  • ResearchGate. (2001). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Retrieved from --INVALID-LINK--

  • Zhang, D., Liu, Y., Li, J., Wu, H., & Pan, Z. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 250–259. --INVALID-LINK--

References

degradation pathways of halogenated pyrrolopyrimidines under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Degradation in Acidic & Basic Media

Welcome to the technical support center for halogenated pyrrolopyrimidine derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical insights and practical troubleshooting advice for handling these compounds in acidic and basic environments. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory challenges, offering explanations grounded in mechanistic principles to help you navigate your experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: I'm observing degradation of my 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an acidic aqueous solution. What is the most probable degradation product and the mechanism involved?

Answer: The most common degradation pathway for a halogenated pyrrolopyrimidine in acidic media is acid-catalyzed hydrolysis , a type of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, exacerbated by the protonation of ring nitrogens in acid, makes the carbon atom attached to the halogen highly susceptible to nucleophilic attack by water.[1][2][3]

The primary degradation product will be the corresponding 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, which exists in its more stable tautomeric form, 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one .

Causality Behind the Mechanism: The reaction is catalyzed by acid (H₃O⁺) because protonation of a ring nitrogen (primarily N1 or N3) further withdraws electron density from the pyrimidine ring.[1][4] This "activation" significantly lowers the energy barrier for the attack of a weak nucleophile like water. The reaction proceeds through a positively charged intermediate known as a Meisenheimer complex, which then re-aromatizes by expelling the halide ion.[5][6]

Acid_Hydrolysis Diagram 1: Acid-Catalyzed Hydrolysis of 4-Chloro-pyrrolopyrimidine cluster_0 Step 1: Ring Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Re-aromatization A 4-Chloro-pyrrolopyrimidine P1 Protonated Intermediate (Activated Ring) A->P1 Protonation (fast) H3O H₃O⁺ P2 Meisenheimer-like Complex P1->P2 Attack at C4 (slow) H2O H₂O P3 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (Product) P2->P3 Deprotonation & Expulsion of HCl

Diagram 1: Acid-Catalyzed Hydrolysis of 4-Chloro-pyrrolopyrimidine

Q2: My 4-bromo analogue seems to degrade much faster than my 4-chloro analogue under the same basic conditions. Why is there a difference in stability?

Answer: This observation is consistent with the general reactivity trends for nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyrimidine.[7] The rate of this reaction is often dependent on the stability of the intermediate and the ability of the halogen to act as a leaving group.

The primary factor here is the carbon-halogen (C-X) bond strength . The C-Br bond is weaker and more polarizable than the C-Cl bond. In the rate-determining step of many SNAr reactions—the attack of the nucleophile to form the intermediate—breaking the C-X bond has not yet occurred. However, the stability of the leaving group becomes crucial as the intermediate collapses to form the product. The general order of reactivity for halogens in SNAr reactions on pyrimidines is:

I > Br > Cl >> F [7][8]

This trend directly correlates with the leaving group ability (I⁻ > Br⁻ > Cl⁻ >> F⁻) and inversely with C-X bond strength. Therefore, it is expected that a 4-bromo-pyrrolopyrimidine will hydrolyze faster than its 4-chloro counterpart.

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

Halogen (X) C-X Bond Energy (kJ/mol, approx.) Leaving Group Ability Expected Relative Rate of Hydrolysis
F ~485 Poor Slowest
Cl ~340 Good Moderate
Br ~285 Better Fast

| I | ~210 | Best | Fastest |

Troubleshooting Guide
Problem 1: After treating my halogenated pyrrolopyrimidine with 1M NaOH at elevated temperatures, my HPLC-MS shows multiple peaks, not just the expected hydroxy- substituted product. What is happening?

Answer: While simple hydrolysis via SNAr is the expected primary pathway, the use of strong base (e.g., >0.1M NaOH) and heat can initiate more complex degradation mechanisms, including pyrimidine ring opening .[9][10]

Plausible Causes & Degradation Products:

  • Hydrolytic Ring Cleavage: The pyrimidine ring, particularly when activated by electron-withdrawing groups, can be susceptible to cleavage by strong nucleophiles like hydroxide. This can lead to the formation of various acyclic fragments. For purines, which are structurally related, ring-opening is a known degradation pathway that can lead to imidazole and pyrimidine derivatives.[9][11]

  • Multiple Hydrolysis on Poly-halogenated Compounds: If your starting material has halogens at other activated positions (e.g., C2 or C6), these can also be substituted by hydroxide, leading to di- or tri-hydroxy products. The reactivity for substitution on the pyrimidine ring generally follows the order C4/C6 > C2 > C5.[7][12]

  • Secondary Degradation: The initial hydrolysis product, the pyrimidinone, may not be stable under harsh conditions and could degrade further.

Troubleshooting Steps:

  • Use Milder Conditions: If your goal is to synthesize the pyrimidinone, reduce the concentration of NaOH (e.g., to 0.01-0.1M) and the temperature. Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed, before significant secondary degradation occurs.

  • Characterize the Byproducts: Use LC-MS/MS and high-resolution mass spectrometry (HRMS) to get accurate masses and fragmentation patterns for the unknown peaks. This data is crucial for proposing structures. For example, a fragment corresponding to a loss of the pyrimidine ring would strongly suggest ring cleavage.

  • Consult Analogous Systems: Review literature on the degradation of purines or other di-aza-heterocycles under strong basic conditions to find precedents for the fragments you are observing.[13][14]

Troubleshooting_Basic Diagram 2: Troubleshooting Unexpected Products in Basic Hydrolysis Start Start: Complex mixture observed after strong basic hydrolysis Q1 Is the starting material poly-halogenated? Start->Q1 A1_Yes Possible Products: - Mono-hydrolysis product - Di/Tri-hydrolysis products - Ring-opened fragments Q1->A1_Yes Yes A1_No Primary suspect: Pyrimidine ring opening Q1->A1_No No Q2 Action: Re-run reaction under milder conditions (e.g., 0.1M NaOH, RT) A1_Yes->Q2 A1_No->Q2 A2_Success Result: Clean conversion to single hydrolysis product. Confirms initial conditions were too harsh. Q2->A2_Success Success A2_Fail Result: Still see multiple products. Compound may be inherently unstable or ring-opening is facile. Q2->A2_Fail Failure Analysis Action: Characterize major byproducts using LC-MS/MS and HRMS to confirm structures. A2_Success->Analysis A2_Fail->Analysis

Diagram 2: Troubleshooting Unexpected Products in Basic Hydrolysis

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for investigating the hydrolytic stability of a novel halogenated pyrrolopyrimidine, consistent with ICH guidelines for forced degradation studies.[15][16][17] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating without degrading the sample excessively.[16]

Objective: To identify potential degradation products under acidic and basic hydrolytic stress and to develop a stability-indicating HPLC method.

Materials:

  • Halogenated pyrrolopyrimidine (API)

  • HCl solution (1.0 M and 0.1 M)

  • NaOH solution (1.0 M and 0.1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Volumetric flasks, pipettes

  • HPLC system with UV/DAD and ideally a Mass Spectrometer (MS) detector.[18]

Workflow:

Diagram 3: Workflow for a Forced Hydrolytic Degradation Study

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL. If solubility is low, use a minimal amount of a co-solvent like acetonitrile or methanol, then dilute with water.

  • Acid Degradation:

    • To a flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). Immediately neutralize the aliquot with an equivalent amount of NaOH before HPLC analysis.

    • If no significant degradation (<5%) is observed, repeat the experiment using 1 M HCl and/or at an elevated temperature (e.g., 60°C).[16]

  • Base Degradation:

    • To a separate flask, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

    • Store at room temperature, protected from light.

    • Withdraw aliquots at shorter time points (e.g., 0.5, 1, 4 hours), as base hydrolysis is often faster. Immediately neutralize with an equivalent amount of HCl.

    • If degradation is too slow, consider using 1 M NaOH or gentle heating, but be mindful of potential ring-opening.[16]

  • HPLC Analysis:

    • Analyze all samples using a suitable reversed-phase HPLC method. The method should be capable of resolving the parent peak from all degradation products. A gradient method is often required.

    • Use a UV/DAD detector to check for peak purity.

    • Use a mass spectrometer to obtain mass information for the parent drug and any new peaks that appear.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to an unstressed control.

    • Propose structures for the degradation products based on their mass-to-charge ratio (m/z) and knowledge of the expected degradation pathways (e.g., hydrolysis product should have a mass corresponding to the replacement of -X with -OH).

This structured approach will help you systematically evaluate the stability of your halogenated pyrrolopyrimidines and develop robust, stability-indicating analytical methods essential for drug development.

References

Technical Support Center: Regioselectivity in Substitutions on the Pyrrolo[2,3-d]pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chemists and drug discovery professionals working with the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine. This versatile heterocyclic system is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] However, mastering its functionalization requires a deep understanding of the factors governing regioselectivity.

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during substitution reactions on the pyrrolo[2,3-d]pyrimidine ring. We will delve into the causality behind experimental outcomes and provide actionable protocols to steer your reactions toward the desired isomers.

Section 1: Electrophilic Aromatic Substitution

The pyrrolo[2,3-d]pyrimidine core is an electron-rich system, making it susceptible to electrophilic attack. However, the fusion of the electron-rich pyrrole ring with the electron-deficient pyrimidine ring creates a nuanced reactivity profile.

Question 1: My electrophilic substitution (e.g., halogenation, nitration) is yielding a mixture of C5 and C6 isomers. How can I favor substitution at the C5 position?

Answer: This is a common challenge. The pyrrole moiety is the more reactive of the two rings toward electrophiles. Within the pyrrole ring, the C5 position is generally favored for electrophilic attack due to the greater ability to stabilize the resulting cationic intermediate (Wheland intermediate) through resonance, similar to the preference for C2 (α-position) attack in simple pyrroles.[4] However, the C6 position can also be reactive, leading to mixtures.

Underlying Causality: The regioselectivity is a delicate balance of electronics and sterics.

  • Electronic Effects: The nitrogen atom in the pyrrole ring (N7) donates electron density, primarily to the C5 and C6 positions. Calculations and experimental evidence show that C5 often bears a slightly higher electron density, making it the kinetically favored site of attack.

  • Steric Hindrance: Substituents on the pyrimidine ring or at the N7 position can sterically hinder the approach of the electrophile to the C6 position, further favoring C5 substitution.

  • Reaction Conditions: The nature of the electrophile and the solvent can significantly influence the isomer ratio. More reactive electrophiles tend to be less selective.

Troubleshooting Workflow:
  • Protect the N7 Position: If the N7 position is unsubstituted, it can be protonated under acidic conditions or react with the electrophile, complicating the reaction. Protecting the N7 nitrogen with a suitable group (e.g., tosyl (Ts), SEM, or BOC) can enhance the electron-donating effect of the pyrrole ring and prevent unwanted side reactions.[5]

  • Choice of Reagent and Solvent:

    • For halogenation , milder reagents often provide better selectivity. For instance, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a non-polar solvent like THF or DMF at lower temperatures can favor C5 halogenation.

    • For nitration , conditions must be carefully controlled to avoid oxidation and polysubstitution. Using milder nitrating agents like acetyl nitrate or nitronium tetrafluoroborate at low temperatures is advisable.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically controlled product (usually the C5 isomer). Start at 0 °C or even -78 °C and slowly warm the reaction if necessary.

Experimental Protocol: Regioselective C5-Bromination
  • Dissolve the N7-protected pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF or DMF in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NBS (1.05 eq) in THF or DMF dropwise over 15-20 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the C5-bromo isomer.

Section 2: Nucleophilic Aromatic Substitution (SNAAr)

The pyrimidine ring of the pyrrolo[2,3-d]pyrimidine system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens.

Question 2: I am trying to perform a sequential disubstitution on a 2,4-dichloropyrrolo[2,3-d]pyrimidine. How can I control the regioselectivity to substitute the C4-chloro group first?

Answer: The differential reactivity of the C2 and C4 positions on the pyrimidine ring is key to achieving selective substitution. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.

Underlying Causality:

  • Electronic Effects: The C4 position is para to the electron-withdrawing pyrimidine nitrogen (N3) and ortho to the pyrrole fusion, making it more electron-deficient and susceptible to nucleophilic attack. The C2 position is situated between two nitrogen atoms (N1 and N3), which also makes it electrophilic, but the influence of the adjacent pyrrole ring often makes C4 more reactive.

  • Reaction Conditions: Temperature is a critical factor. By carefully controlling the temperature, you can exploit the difference in activation energy for substitution at C4 versus C2.

Troubleshooting Workflow:
  • Temperature Control is Crucial:

    • To achieve monosubstitution at the C4 position, the reaction should be carried out at a lower temperature (e.g., room temperature or slightly above).[6]

    • To substitute the C2-chloro group subsequently, a higher temperature will be required.

  • Stoichiometry of the Nucleophile: Use a slight excess (1.1-1.2 equivalents) of the first nucleophile to ensure complete conversion of the starting material to the C4-substituted product.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reactivity. A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is often used. Common solvents include DMF, DMSO, or alcohols.

Experimental Protocol: Sequential Nucleophilic Substitution

Step 1: C4-Substitution

  • Dissolve the 2,4-dichloropyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like ethanol or DMF.

  • Add the first nucleophile (e.g., a primary amine, 1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Isolate and purify the 2-chloro-4-substituted-pyrrolo[2,3-d]pyrimidine intermediate.

Step 2: C2-Substitution

  • Dissolve the purified intermediate from Step 1 in a high-boiling solvent like dioxane or NMP.

  • Add the second nucleophile (can be the same or different from the first, 1.2-1.5 eq) and a suitable base.

  • Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) and monitor for completion.

  • Work up and purify the final 2,4-disubstituted product.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the functionalization of halogenated pyrrolo[2,3-d]pyrimidines.[7]

Question 3: My Suzuki coupling on a 2,4-dichloro- or 5-bromo-4-chloropyrrolo[2,3-d]pyrimidine is not regioselective. How can I direct the coupling to a specific position?

Answer: Achieving regioselectivity in cross-coupling reactions on polyhalogenated substrates depends on the relative reactivity of the C-X bonds towards the palladium catalyst. Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl. When you have two chloro-substituents, the electronic environment dictates the selectivity.

Underlying Causality:

  • C-X Bond Strength: The ease of oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is inversely related to the bond strength.

  • Electronic Environment: As with SNAr reactions, the C4-Cl bond is often more reactive than the C2-Cl bond in Suzuki couplings due to its higher electrophilicity.[6][8] For a substrate with halogens on both rings (e.g., 5-bromo-4-chloro), the C5-Br bond on the electron-rich pyrrole ring is typically more reactive in Pd-catalyzed couplings than the C4-Cl bond on the electron-deficient pyrimidine ring.

Troubleshooting and Strategy Table:
Substrate Target Position Strategy Rationale
2,4-Dichloropyrrolo[2,3-d]pyrimidineC4Use milder conditions (lower temperature, e.g., 60-70 °C) and 1.1-1.2 eq of boronic acid.[6]The C4-Cl bond is electronically more activated for oxidative addition.
2,4-Dichloropyrrolo[2,3-d]pyrimidineC2First, substitute the C4-Cl via SNAr, then perform the Suzuki coupling at C2 under more forcing conditions.Isolates the reactivity to the remaining C2-Cl bond.
5-Bromo-4-chloropyrrolo[2,3-d]pyrimidineC5Standard Suzuki conditions will typically favor reaction at the more reactive C-Br bond.The C-Br bond is weaker and more susceptible to oxidative addition than the C-Cl bond.
5-Bromo-4-chloropyrrolo[2,3-d]pyrimidineC4First, perform a Suzuki coupling at C5. Then, use more forcing conditions (higher temperature, different ligand) for a second Suzuki coupling at C4.Stepwise functionalization based on inherent reactivity differences.
Experimental Protocol: Regioselective Suzuki Coupling at C4
  • To a degassed mixture of 2,4-dichloropyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., Na₂CO₃ or Cs₂CO₃, 3.0 eq) in a solvent system like 1,4-dioxane/water, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction closely by LC-MS to maximize the formation of the C4-coupled product and minimize the formation of the disubstituted byproduct.

  • Once the starting material is consumed, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Question 4: I am attempting a Buchwald-Hartwig amination on a chloro-substituted pyrrolo[2,3-d]pyrimidine, but the yields are low and I'm getting side products. What can I do?

Answer: Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is highly sensitive to the choice of ligand, base, and solvent.[9][10] Low yields can result from catalyst deactivation, competing side reactions, or incomplete reaction.

Underlying Causality:

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required for coupling with less reactive aryl chlorides.

  • Base Selection: A strong, non-nucleophilic base is needed. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (e.g., NaOtBu, K OtBu) are commonly used. The choice of base can significantly impact the reaction rate and catalyst lifetime.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Troubleshooting Workflow for Buchwald-Hartwig Amination:

G start Low Yield in Buchwald-Hartwig Amination ligand Screen Different Ligands (e.g., XPhos, RuPhos, SPhos) start->ligand Is the ligand optimal? base Vary the Base (e.g., NaOtBu, K3PO4, Cs2CO3) start->base Is the base appropriate? temp Optimize Temperature (Start at 80°C, increase to 110°C) start->temp Is the temperature correct? solvent Ensure Anhydrous Solvent (Toluene, Dioxane) start->solvent Is the solvent dry? result Improved Yield and Selectivity ligand->result base->result temp->result solvent->result

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts acylation on the pyrrolo[2,3-d]pyrimidine ring? A1: Direct Friedel-Crafts acylation is often challenging due to the basicity of the ring nitrogens, which can complex with the Lewis acid catalyst, deactivating it and the ring system. A more reliable approach is Vilsmeier-Haack formylation (using POCl₃/DMF) which typically occurs regioselectively at the C5 position.

Q2: How does N7-protection influence regioselectivity in metal-catalyzed reactions? A2: N7-protection can be a double-edged sword. While it prevents N-arylation and other side reactions, some protecting groups, like Boc, have been reported to decrease the regioselectivity of Suzuki couplings on dihalopyrrolopyrimidines.[6] It is often necessary to screen different protecting groups (e.g., SEM, tosyl) to find the optimal balance for a specific transformation.

Q3: My reaction is giving me an inseparable mixture of regioisomers. What is the next step? A3: If optimizing the reaction conditions does not provide adequate selectivity, consider a different synthetic strategy. It may be more efficient to introduce the desired substituents onto the pyrimidine or pyrrole precursors before the cyclization step that forms the bicyclic core.[11][12] This approach offers unambiguous control over the substitution pattern.

References

Technical Support Center: Scale-Up Synthesis of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this critical intermediate. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive field experience to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering detailed explanations of the underlying causes and actionable solutions.

Issue 1: Low Yield of this compound

  • Question: We are experiencing significantly lower than expected yields during the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in this chlorination step are a common challenge during scale-up and can often be attributed to several factors.

    • Incomplete Reaction: The chlorination reaction using phosphorus oxychloride (POCl₃) is highly dependent on temperature and reaction time.[1] At larger scales, ensuring uniform heating can be difficult. "Hot spots" can lead to degradation, while "cold spots" will result in an incomplete reaction.

      • Solution: Implement a robust temperature control system. For large reactors, use a jacketed system with a reliable heat transfer fluid. Mechanical stirring must be efficient to ensure homogeneity. Monitor the reaction progress closely using an appropriate analytical technique like HPLC until the starting material is fully consumed. A patent for a similar synthesis suggests a reaction temperature of 130°C for 24 hours when using phosphorus oxychloride.[1]

    • Side Reactions: The pyrrolo[2,3-d]pyrimidine core is susceptible to various side reactions under harsh chlorination conditions. Over-chlorination or degradation of the heterocyclic ring can occur, leading to a complex mixture of byproducts.

      • Solution: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can help to scavenge the HCl generated during the reaction, which can catalyze side reactions.[1][2] The choice of chlorinating agent can also be critical. While POCl₃ is common, other reagents like sulfuryl chloride or N-chlorosuccinimide might offer milder reaction conditions, though this would require significant process development.

    • Product Isolation Issues: The work-up procedure is critical for maximizing yield. The product can be sensitive to hydrolysis, and inefficient extraction or precipitation can lead to significant losses.

      • Solution: After quenching the reaction, typically with ice water, ensure the pH is carefully controlled during the work-up. The product is a solid, and the precipitation should be allowed to proceed to completion at a low temperature before filtration. Washing the isolated solid with a non-polar solvent like heptane can help remove organic impurities without dissolving the product.[2]

Issue 2: Impurity Profile and Purification Challenges

  • Question: Our final product is contaminated with several impurities that are difficult to remove by standard crystallization. What are these impurities likely to be and what purification strategies can we employ?

  • Answer: The impurity profile of this compound can be complex. Understanding the potential byproducts is key to developing an effective purification strategy.

    • Common Impurities:

      • Under-chlorinated species: Mono- and di-chlorinated pyrrolo[2,3-d]pyrimidines are common impurities if the reaction does not go to completion.

      • Over-chlorinated species: While less common, further chlorination on the pyrrole ring is possible under forcing conditions.

      • Hydrolyzed species: If the work-up is not performed carefully, the chloro substituents can be hydrolyzed back to hydroxyl groups.

      • Polymeric materials: High temperatures can lead to the formation of intractable polymeric byproducts.

    • Purification Strategies:

      • Recrystallization: While challenging, a carefully selected solvent system can be effective. A mixed solvent system, such as dichloromethane/heptane, may provide the necessary solubility differential for effective purification.[2]

      • Slurry Washing: Slurrying the crude product in a solvent in which the desired product has low solubility but the impurities are more soluble can be a very effective purification technique at scale. Suitable solvents might include diethyl ether or specific alcohol/water mixtures.[1]

      • Column Chromatography: While not ideal for large-scale production due to cost and solvent usage, silica gel chromatography can be used for high-purity requirements or to identify problematic impurities.[3][4]

Issue 3: Handling and Safety of Phosphorus Oxychloride (POCl₃) at Scale

  • Question: We are scaling up our synthesis and are concerned about the safe handling of large quantities of phosphorus oxychloride. What are the key safety considerations?

  • Answer: Phosphorus oxychloride is a highly corrosive and toxic reagent that requires strict handling protocols, especially at an industrial scale.[5][6]

    • Key Safety Precautions:

      • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a full-face shield, and a respirator with an acid gas cartridge.[6]

      • Ventilation: All operations involving POCl₃ must be conducted in a well-ventilated fume hood or a closed system.[6]

      • Reaction with Water: POCl₃ reacts violently with water to produce phosphoric acid and hydrogen chloride gas.[6][7] Ensure all glassware and equipment are scrupulously dry. Have a suitable quenching strategy in place for any spills, typically using a dry, non-reactive absorbent material.

      • Dispensing and Transfer: For larger quantities, use a closed-system transfer to move POCl₃ from the storage container to the reactor. This minimizes exposure and the risk of spills.

      • Emergency Preparedness: Have an emergency shower and eyewash station readily accessible. Ensure all personnel are trained on the specific hazards of POCl₃ and the appropriate emergency procedures.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

  • Q1: What are the critical process parameters to monitor during the chlorination reaction?

    • A1: The most critical parameters are temperature, reaction time, and the stoichiometry of the reagents. Continuous monitoring of the reaction progress by HPLC is highly recommended to determine the reaction endpoint accurately.

  • Q2: Are there alternative, greener synthetic routes to this compound?

    • A2: While the use of POCl₃ is a well-established method, research into more sustainable chemical processes is ongoing.[5] Alternative chlorinating agents that are less hazardous and produce less waste are being explored, but these are not yet widely adopted for this specific synthesis on an industrial scale.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques should be used.

      • HPLC: To determine the purity and identify any impurities.

      • NMR (¹H and ¹³C): To confirm the structure of the molecule.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: As a quick check of purity.

  • Q4: What are the typical storage conditions for this compound?

    • A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Visualizations

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (HPLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remaining complete Reaction Complete check_reaction->complete No Starting Material optimize_temp Optimize Temperature and Reaction Time incomplete->optimize_temp improve_stirring Improve Stirring Efficiency incomplete->improve_stirring check_impurities Analyze Impurity Profile complete->check_impurities end Improved Yield optimize_temp->end improve_stirring->end side_reactions Significant Side Reactions check_impurities->side_reactions High Impurity Levels minor_impurities Minor Impurities check_impurities->minor_impurities Acceptable Purity add_base Add Tertiary Amine Base (e.g., DIPEA) side_reactions->add_base consider_reagent Consider Milder Chlorinating Agent side_reactions->consider_reagent optimize_workup Optimize Work-up and Isolation minor_impurities->optimize_workup add_base->end consider_reagent->end control_ph Control pH During Quench optimize_workup->control_ph optimize_precipitation Optimize Precipitation (Temperature, Time) optimize_workup->optimize_precipitation control_ph->end optimize_precipitation->end

Caption: Troubleshooting workflow for addressing low yields.

Key Reaction Parameters and Their Impact
ParameterRecommended RangeImpact of Deviation
Temperature 120-140 °CToo Low: Incomplete reaction. Too High: Increased side products and degradation.
Reaction Time 12-24 hoursToo Short: Incomplete reaction. Too Long: Potential for byproduct formation.
POCl₃ Equivalents 3-5 equivalentsToo Few: Incomplete chlorination. Too Many: Increased cost and harsher conditions.
Base (e.g., DIPEA) 1-2 equivalentsToo Little: Insufficient HCl scavenging. Too Much: Potential for side reactions with the base.

References

avoiding over-chlorination in the synthesis of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, with a primary focus on preventing over-chlorination.

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The controlled, regioselective halogenation of this nucleus is critical for tuning the pharmacological properties of derivative compounds.[3] This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A common and practical starting point is 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This precursor allows for the conversion of the hydroxyl groups on the pyrimidine ring to chlorides, followed by selective chlorination of the pyrrole ring.

Q2: Which chlorinating agent is most effective for this synthesis, and why?

Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for converting the hydroxyl groups of the pyrimidine ring to chlorides.[4][5] It serves as both a reagent and often as a solvent. For the subsequent chlorination of the electron-rich pyrrole ring, a more controlled chlorinating agent like N-chlorosuccinimide (NCS) is recommended to avoid over-chlorination.

Q3: My initial chlorination with POCl₃ to form the dichloro-intermediate is not working. What are the common pitfalls?

A frequent issue is the incomplete conversion of the diol to the dichloro-intermediate. This can be due to several factors:

  • Insufficient POCl₃: A significant excess of POCl₃ is often required.

  • Low Reaction Temperature: The reaction typically requires high temperatures, often refluxing in POCl₃ (around 105-110 °C).[4]

  • Presence of Water: POCl₃ reacts violently with water. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Lack of a Base: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can catalyze the reaction and neutralize the HCl generated.[4]

Q4: I am observing the formation of a tetrachlorinated byproduct. How can I prevent this?

Over-chlorination, leading to 2,4,5,6-tetrachloro-7H-pyrrolo[2,3-d]pyrimidine, is a significant challenge. The key to preventing this is to control the reactivity of the chlorinating agent and the reaction conditions during the chlorination of the pyrrole ring. Using a milder chlorinating agent like NCS for the C5-chlorination, after the initial dichlorination of the pyrimidine ring, allows for more precise stoichiometric control.

Troubleshooting Guide: Avoiding Over-Chlorination

This section provides a systematic approach to troubleshooting and optimizing the synthesis of this compound.

Issue 1: Low Yield of Dichloro-Intermediate (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine)

Symptom: Incomplete conversion of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to the dichloro-intermediate, as observed by TLC or LC-MS analysis.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Reagent Stoichiometry Increase the excess of POCl₃ (up to 10 equivalents).Drives the equilibrium towards the formation of the dichloro product.
Temperature Ensure the reaction is heated to reflux in POCl₃ (105-110 °C).Provides the necessary activation energy for the reaction.[4]
Reaction Time Extend the reaction time and monitor progress by TLC or LC-MS.The reaction can be slow and may require several hours to reach completion.
Additives Add a tertiary amine base like DIPEA (1.5-2.0 equivalents).Catalyzes the reaction and scavenges the HCl byproduct.[4]
Issue 2: Formation of Over-chlorinated Byproducts

Symptom: Detection of 2,4,5,6-tetrachloro-7H-pyrrolo[2,3-d]pyrimidine or other polychlorinated species in the final product mixture by mass spectrometry.

Troubleshooting Steps:

| Parameter | Recommended Action | Rationale | | :--- | :--- | | Chlorinating Agent | For the C5-chlorination, use a milder reagent like N-chlorosuccinimide (NCS) instead of continuing with POCl₃. | NCS offers better control over the electrophilic chlorination of the electron-rich pyrrole ring, reducing the likelihood of multiple additions. | | Stoichiometry of NCS | Use a carefully controlled amount of NCS (1.0-1.1 equivalents). | Precise stoichiometry is crucial to selectively chlorinate the most reactive position on the pyrrole ring (C5) without affecting other positions. | | Temperature Control | Perform the NCS chlorination at a lower temperature (e.g., 0 °C to room temperature) and slowly warm if necessary. | Lower temperatures decrease the reaction rate and improve selectivity. | | Solvent | Use an inert solvent such as dichloromethane (DCM) or chloroform for the NCS chlorination step. | Provides a controlled reaction medium. |

Issue 3: Product Decomposition or Reversion to Starting Material During Work-up

Symptom: TLC of the crude reaction mixture shows the desired product, but after aqueous work-up, the starting material or decomposition products are observed.[6]

Troubleshooting Steps:

StepRecommended ActionRationale
Quenching After completion, cool the reaction mixture and remove excess POCl₃ under reduced pressure.[6]This minimizes the highly exothermic reaction when quenching with water.
Work-up Slowly add the cooled reaction residue to a mixture of ice and a weak base like sodium bicarbonate (NaHCO₃) solution.[6]Neutralizes the acidic environment and prevents the hydrolysis of the chloro-substituents back to hydroxyl groups.
Extraction Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.Minimizes the time the product is in an aqueous environment where it could be susceptible to hydrolysis.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis is based on established methodologies for the chlorination of related heterocyclic systems.

Step 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Step_1_Synthesis cluster_0 Reaction Scheme Start 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol Reagents POCl₃ (excess) DIPEA (1.5 eq) Product 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Start->Product POCl₃, DIPEA, Reflux Conditions Reflux (110 °C), 4-6h

Step 1: Dichlorination of the pyrimidine ring.
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents).

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure. Cautiously add the resulting residue to a stirred mixture of crushed ice and saturated sodium bicarbonate solution until the pH is neutral (pH 7-8).

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

Step_2_Synthesis cluster_0 Reaction Scheme Start 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Reagents NCS (1.05 eq) Product This compound Start->Product NCS, DCM Conditions DCM, 0 °C to RT, 2-4h

Step 2: Selective chlorination of the pyrrole ring.
  • Reaction Setup: Dissolve 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C. Add N-chlorosuccinimide (NCS, 1.05 equivalents) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of chlorination. The chemical shifts of the pyrrole protons will be indicative of the substitution pattern.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the chlorinated compounds. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.[8]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanistic Insights

The chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with POCl₃ proceeds through the formation of phosphate ester intermediates, which are then displaced by chloride ions.[5] The subsequent electrophilic chlorination of the pyrrole ring is directed by the electron-donating nitrogen atom. The C5 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack.

Troubleshooting_Workflow start Synthesis of 2,4,5-Trichloro-7H- pyrrolo[2,3-d]pyrimidine issue Problem Encountered start->issue low_yield_dichloro Low yield of dichloro-intermediate issue->low_yield_dichloro Low Conversion over_chlorination Over-chlorination observed issue->over_chlorination Impure Product workup_issues Decomposition during work-up issue->workup_issues Product Loss check_reagents Check POCl₃ excess & temperature low_yield_dichloro->check_reagents use_ncs Use NCS for C5 chlorination over_chlorination->use_ncs remove_pocl3 Remove excess POCl₃ post-reaction workup_issues->remove_pocl3 add_base Add DIPEA check_reagents->add_base control_stoichiometry Control NCS stoichiometry (1.05 eq) use_ncs->control_stoichiometry control_temp Lower reaction temperature (0 °C to RT) control_stoichiometry->control_temp quench_bicarb Quench with ice/NaHCO₃ remove_pocl3->quench_bicarb

Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Analytical Methods for Impurity Profiling of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities in this critical pharmaceutical intermediate. Our focus is on providing practical, field-tested insights rooted in scientific principles to ensure the quality and safety of your materials.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through to the final drug substance, potentially affecting its efficacy, safety, and stability. Rigorous analytical testing is therefore not just a regulatory requirement but a scientific necessity. This guide will walk you through the essential analytical techniques, potential challenges, and troubleshooting strategies to establish a robust impurity profile for your samples.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2] Adherence to these guidelines is crucial for regulatory submissions.

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities in this compound?

A1: Process-related impurities can originate from starting materials, intermediates, by-products, and reagents used in the synthesis. While the exact impurity profile depends on the specific synthetic route, common potential impurities for a chlorinated heterocyclic compound like this compound may include:

  • Incompletely Chlorinated Analogues: Such as mono- and di-chlorinated pyrrolo[2,3-d]pyrimidines (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine). These can arise from incomplete chlorination steps.

  • Isomers: Positional isomers may form depending on the reaction conditions.

  • Unreacted Starting Materials: For instance, the pyrrolo[2,3-d]pyrimidine core structure before chlorination.

  • Reagents and Catalysts: Residual chlorinating agents or catalysts used in the synthesis.

  • By-products from Side Reactions: Such as hydrolysis or polymerization products.

A thorough understanding of the synthetic pathway is the first step in identifying potential impurities.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the gold standard for impurity profiling of organic molecules like this compound.[3] Its advantages include high resolution, sensitivity, and reproducibility. For volatile impurities and residual solvents, Gas Chromatography (GC) is the preferred method.

For structural elucidation of unknown impurities, hyphenated techniques are indispensable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information and fragmentation patterns, aiding in the identification of unknown peaks.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure determination of isolated impurities.[4][5]

Q3: How do I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][6][7] These studies involve subjecting the sample to stress conditions more severe than accelerated stability testing. Key conditions to investigate include:

  • Acidic and Basic Hydrolysis: Treat the sample with dilute HCl and NaOH at elevated temperatures. Halogenated compounds can be susceptible to hydrolysis.

  • Oxidative Degradation: Use an oxidizing agent like hydrogen peroxide.

  • Thermal Degradation: Expose the solid sample to high temperatures.

  • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

The degradation products generated should be analyzed by a suitable stability-indicating method, typically HPLC, to ensure they are well-resolved from the parent peak and from each other.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

A robust HPLC method is the cornerstone of accurate impurity analysis. Below is a suggested starting method and a troubleshooting guide for common issues.

Suggested Starting RP-HPLC Method:

ParameterRecommendation
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more retained components. A typical starting gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the parent and expected impurities have good absorbance (e.g., determined by UV scan).
Injection Volume 10 µL

Troubleshooting Common HPLC Issues:

IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing - Silanol interactions with the basic nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring.- Column overload.- Column degradation.- Use a base-deactivated column.- Add a competing base like triethylamine (0.1%) to the mobile phase.- Lower the sample concentration.- Replace the column.
Poor Resolution - Inappropriate mobile phase composition.- Gradient not optimized.- Adjust the pH of the aqueous mobile phase.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Modify the gradient slope for better separation of closely eluting peaks.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use fresh, high-purity solvents.- Flush the injector and column with a strong solvent.- Include a blank injection in your sequence.
Baseline Drift - Column not equilibrated.- Mobile phase composition changing.- Temperature fluctuations.- Ensure adequate column equilibration time before injection.- Pre-mix the mobile phase or ensure the online mixer is functioning correctly.- Use a column oven for stable temperature control.
Mass Spectrometry (MS) for Impurity Identification

MS is a powerful tool for obtaining molecular weight information of unknown impurities.

Expected Fragmentation:

For this compound, the mass spectrum will show a characteristic isotopic pattern for three chlorine atoms. Fragmentation may involve the loss of chlorine atoms, HCN, or cleavage of the pyrrole or pyrimidine ring. The exact fragmentation will depend on the ionization technique used (e.g., ESI, APCI).

Troubleshooting MS Analysis:

IssuePotential Cause(s)Troubleshooting Steps
Poor Ionization - Inappropriate ionization source.- Suboptimal source parameters.- For this relatively polar molecule, Electrospray Ionization (ESI) is a good starting point.- Optimize source parameters like capillary voltage, gas flow, and temperature.
Complex Spectra - In-source fragmentation.- Presence of adducts.- Reduce the fragmentor/cone voltage to minimize in-source fragmentation.- Identify common adducts (e.g., +Na, +K, +ACN) and consider this during data interpretation.
NMR for Structural Elucidation

For definitive structural confirmation of an isolated impurity, NMR is essential.

Key NMR Experiments:

  • 1D NMR (¹H and ¹³C): Provides basic information about the chemical environment of protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms to piece together the molecular structure.

Workflow for Impurity Identification and Structural Elucidation:

workflow cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_isolation Impurity Isolation cluster_nmr NMR Analysis HPLC_Analysis Initial HPLC Analysis of Sample Detect_Impurity Detect and Quantify Impurities HPLC_Analysis->Detect_Impurity LCMS_Analysis LC-MS Analysis for MW and Fragmentation Detect_Impurity->LCMS_Analysis If unknown impurity > identification threshold Prep_HPLC Preparative HPLC for Impurity Isolation LCMS_Analysis->Prep_HPLC For structural confirmation NMR_Analysis NMR Spectroscopy (1D and 2D) Prep_HPLC->NMR_Analysis Structure_Elucidation Definitive Structure Elucidation NMR_Analysis->Structure_Elucidation peak_shape Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Check_Column Is the column old or contaminated? Start->Check_Column Replace_Column Replace column and guard column. Check_Column->Replace_Column Yes Check_Mobile_Phase Is the mobile phase pH appropriate? Check_Column->Check_Mobile_Phase No End Peak Shape Improved Replace_Column->End Adjust_pH Adjust mobile phase pH to suppress ionization. Check_Mobile_Phase->Adjust_pH No Check_Sample_Solvent Is the sample solvent stronger than the mobile phase? Check_Mobile_Phase->Check_Sample_Solvent Yes Adjust_pH->End Change_Solvent Dissolve sample in mobile phase or weaker solvent. Check_Sample_Solvent->Change_Solvent Yes Check_Overload Is the sample concentration too high? Check_Sample_Solvent->Check_Overload No Change_Solvent->End Dilute_Sample Reduce injection volume or sample concentration. Check_Overload->Dilute_Sample Yes Check_Overload->End No Dilute_Sample->End

References

Validation & Comparative

Validating the Antiproliferative Effects of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure. Its resemblance to the purine core of ATP makes it an ideal framework for the design of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. This guide provides an in-depth technical analysis of derivatives originating from 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile synthetic intermediate. We will objectively compare the antiproliferative performance of these derivatives, supported by experimental data, and provide detailed protocols to enable the validation and exploration of this promising class of compounds.

The Strategic Advantage of the 2,4,5-Trichlorinated Pyrrolo[2,3-d]pyrimidine Scaffold

The utility of this compound lies in the reactivity of its chlorine substituents. These atoms serve as excellent leaving groups, facilitating nucleophilic substitution reactions at the C2, C4, and C5 positions of the pyrrolo[2,3-d]pyrimidine core. This allows for the systematic introduction of a diverse array of chemical moieties, enabling the fine-tuning of the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The strategic derivatization of this scaffold has led to the discovery of compounds with significant antiproliferative activity against a range of cancer cell lines.

Structure-Activity Relationship (SAR): Decoding the Impact of Substitutions

The antiproliferative efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives is profoundly influenced by the nature of the substituents at the C2, C4, and C5 positions. Understanding these structure-activity relationships is paramount for the rational design of novel and more effective anticancer agents.

The Critical Role of the C4 Position

Substitutions at the C4 position are pivotal for potent antiproliferative activity. The introduction of an amino group at this position is a common and often essential modification. Further derivatization of this amino group with various aryl or heteroaryl moieties can significantly enhance potency. For instance, the presence of a phenylamino group at C4 is a recurring motif in many active derivatives.

Modulating Activity through C2 and C5 Substitutions

While the C4 position often serves as the primary anchor for biological activity, modifications at the C2 and C5 positions provide an avenue for optimizing potency and selectivity.

  • C2 Position: The introduction of aryl groups at the C2 position has been shown to enhance antiproliferative effects. The nature of the substituent on this aryl ring can further modulate activity.

  • C5 Position: Halogenation at the C5 position, particularly with bromine or iodine, has been demonstrated to increase cytotoxic activity in some derivatives. Other substitutions at this position can influence the compound's interaction with specific kinase targets.

The interplay between substituents at these three positions is complex and often synergistic, highlighting the importance of a multi-pronged approach to derivatization.

Comparative Analysis of Antiproliferative Activity

To provide a clear perspective on the potential of these derivatives, the following tables summarize the in vitro antiproliferative activity (IC50 values) of representative 2,4,5-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines. These are compared with established anticancer drugs to benchmark their performance.

Table 1: Antiproliferative Activity of C4-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDC2-SubstituentC4-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A HN-(3-methylbenzyl)aminoHHCT116 (Colon)17.6DoxorubicinNot Reported
Derivative B HN-(4-phenoxy-phenyl)aminoHA549 (Lung)Not ReportedDoxorubicinNot Reported
Compound 5k H(E)-4-((...)-N'-benzylidenebenzohydrazide)HalogenatedHepG2 (Liver)29-59Sunitinib261 (nM)
Compound 8a 4-chlorophenylN-phenyl-imineHHT-29 (Colon)19.22Doxorubicin0.18-0.94
Compound 8g 4-bromophenylN-(4-fluorophenyl)-imineHHT-29 (Colon)4.01Doxorubicin0.18-0.94

Table 2: Influence of C5-Substitution on Antiproliferative Activity

Compound IDC2-SubstituentC4-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6c HAmino5-nitro-1H-benzo[d]imidazol-2-yl)thioHCT116 (Colon)17.6Not ReportedNot Reported
Compound 6h HAminopyrimidin-2-ylthioHCT116 (Colon)17.6Not ReportedNot Reported
Compound 8 HAmino4-carbon bridge to benzoylVariousPotentPemetrexedNot Reported

Note: The IC50 values are sourced from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The antiproliferative effects of 7H-pyrrolo[2,3-d]pyrimidine derivatives are primarily attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Molecular docking studies have shown that these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases.

Key Kinase Targets
  • Epidermal Growth Factor Receptor (EGFR): Many pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, a key driver in non-small cell lung cancer (NSCLC).

  • p21-Activated Kinase 4 (PAK4): Overexpressed in a variety of cancers, PAK4 is involved in cell growth, apoptosis prevention, and proliferation. Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent PAK4 inhibitors.[1]

  • Other Kinases: These derivatives have also shown inhibitory activity against a range of other kinases, including HER2, VEGFR2, and CDK2, highlighting their potential as multi-targeted kinase inhibitors.[2][3]

Downstream Signaling Consequences

By inhibiting these key kinases, 7H-pyrrolo[2,3-d]pyrimidine derivatives can disrupt critical downstream signaling pathways, leading to:

  • Cell Cycle Arrest: Many of these compounds induce cell cycle arrest, often at the G0/G1 or G2/M phase, thereby preventing cancer cell division.

  • Induction of Apoptosis: Inhibition of pro-survival signaling pathways can trigger programmed cell death (apoptosis) in cancer cells. This is often evidenced by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2.[2][3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Pyrrolo_pyrimidine This compound Derivative Pyrrolo_pyrimidine->EGFR PAK4 PAK4 Pyrrolo_pyrimidine->PAK4 Inhibition Apoptosis Apoptosis Pyrrolo_pyrimidine->Apoptosis Induction Proliferation Cell Proliferation & Survival PAK4->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Cell_Cycle Cell Cycle Progression Proliferation->Cell_Cycle

Caption: Inhibition of key kinases by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols for Validation

To facilitate the independent validation and further exploration of these compounds, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.

General Synthetic Procedure for C4-Amino Derivatives

This protocol describes a general method for the synthesis of 4-amino-substituted-7H-pyrrolo[2,3-d]pyrimidines from the 2,4,5-trichloro precursor.

Synthesis_Workflow Start 2,4,5-Trichloro-7H- pyrrolo[2,3-d]pyrimidine Step1 Nucleophilic Aromatic Substitution (Amine, Solvent, Base) Start->Step1 Intermediate 4-Amino-2,5-dichloro-7H- pyrrolo[2,3-d]pyrimidine Step1->Intermediate Step2 Further Derivatization at C2/C5 (e.g., Suzuki or Buchwald-Hartwig Coupling) Intermediate->Step2 Final_Product Targeted 2,4,5-Substituted Pyrrolo[2,3-d]pyrimidine Derivative Step2->Final_Product

Caption: General synthetic workflow for derivatization.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., n-butanol, dioxane, or DMF), add the desired amine (1.1-1.5 equivalents) and a base (e.g., DIPEA or K2CO3, 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a suitable solvent. Otherwise, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of the compounds on the cell cycle distribution of cancer cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel antiproliferative agents. The strategic derivatization of this core has yielded a multitude of compounds with potent activity against a diverse range of cancer cell lines. The primary mechanism of action for many of these derivatives is the inhibition of key protein kinases involved in cancer cell signaling.

Future research in this area should focus on:

  • Optimizing Selectivity: Designing derivatives with improved selectivity for specific kinase targets to minimize off-target effects and enhance the therapeutic window.

  • In Vivo Efficacy: Progressing the most promising in vitro lead compounds to in vivo animal models to evaluate their efficacy and pharmacokinetic properties.

  • Combination Therapies: Exploring the synergistic effects of these novel derivatives in combination with existing chemotherapeutic agents or other targeted therapies.

By leveraging the synthetic versatility of the this compound core and a thorough understanding of the structure-activity relationships, the scientific community is well-positioned to develop the next generation of targeted cancer therapies.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of various kinases. However, the inherent promiscuity of kinase inhibitors necessitates a thorough understanding of their off-target effects to predict potential therapeutic windows and toxicity profiles. This guide provides an in-depth, objective comparison of the off-target profiles of inhibitors derived from this scaffold, with a focus on the JAK2 inhibitor Fedratinib, and contrasts its performance with alternative scaffolds.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Double-Edged Sword

The 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine scaffold mimics the adenine structure of ATP, enabling competitive binding to the ATP pocket of a wide range of kinases. While this property allows for the development of potent inhibitors, it also presents a significant challenge in achieving selectivity across the kinome. The specific substitution pattern, such as the trichloro-substitution on the pyrimidine ring, provides a versatile starting point for synthetic elaboration to achieve desired potency and selectivity.

A prime example of a clinically relevant inhibitor derived from a related scaffold is Fedratinib, a selective JAK2 inhibitor. Its development highlights both the potential and the off-target liabilities inherent in this chemical class.

Case Study: Fedratinib - A Selective JAK2 Inhibitor with Notable Off-Targets

Fedratinib is a potent inhibitor of Janus-associated kinase 2 (JAK2), a critical mediator in the signaling pathways of cytokines and growth factors essential for hematopoiesis.[1] Its efficacy in treating myelofibrosis is primarily attributed to the inhibition of the constitutively activated JAK2/STAT pathway.[1] However, a comprehensive analysis of its kinome profile reveals interactions with other kinases and non-kinase proteins, which may contribute to both its therapeutic effects and adverse event profile.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial determinant of its clinical utility. The following table provides a comparative analysis of the inhibitory activity (IC50) of Fedratinib and other prominent JAK inhibitors with different scaffolds and selectivity profiles.

Kinase TargetFedratinib (Pyrrolo[2,3-d]pyrimidine) IC50 (nM)Ruxolitinib (Pyrrolopyrimidine) IC50 (nM)Momelotinib (Aminopyrimidine) IC50 (nM)CHZ868 (Benzimidazole) IC50 (nM)
Primary Target
JAK23[1]2.8[2]18[3]170 (cellular IC50)[4]
JAK2 (V617F)3[1]--60 (cellular IC50)[5]
JAK Family Off-Targets
JAK1105[1]3.3[2]11[3]-
JAK3>1000[1]428[2]155[3]-
TYK2405[1]19[2]17[3]-
Key Kinase Off-Targets
FLT315[1]---
RET48[6]---
ACVR1 (ALK2)--(Inhibits)[3]-
Non-Kinase Off-Targets
BRD4164[1]---

This data clearly illustrates the distinct selectivity profiles. Fedratinib is highly selective for JAK2 over other JAK family members, particularly JAK3.[1] In contrast, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[2] Momelotinib also inhibits both JAK1 and JAK2, with the additional noteworthy inhibition of ACVR1, which is implicated in its anemia-related therapeutic effects.[3] CHZ868, a type II inhibitor with a different scaffold, also demonstrates potent cellular inhibition of JAK2.[4]

Delving into Off-Target Signaling Pathways

The off-target interactions of Fedratinib extend beyond the kinase family, most notably affecting FMS-like tyrosine kinase 3 (FLT3) and the bromodomain-containing protein 4 (BRD4).[1] Understanding the downstream consequences of these interactions is critical for a complete pharmacological assessment.

Fedratinib's Impact on the JAK2/STAT and Off-Target FLT3 Signaling Pathways

The diagram below illustrates the canonical JAK2/STAT signaling pathway, the primary target of Fedratinib, and the off-target FLT3 signaling pathway.

cluster_JAK2 JAK2/STAT Pathway cluster_FLT3 Off-Target FLT3 Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT Dimer STAT->STAT_P Dimerizes Nucleus_JAK Nucleus STAT_P->Nucleus_JAK Translocates Gene_JAK Gene Transcription (Proliferation, Survival) Nucleus_JAK->Gene_JAK Regulates Fedratinib Fedratinib Fedratinib->JAK2 Inhibits FL FLT3 Ligand (FL) FLT3 FLT3 FL->FLT3 Binds PI3K PI3K/AKT FLT3->PI3K Activates RAS RAS/MAPK FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates Nucleus_FLT3 Nucleus PI3K->Nucleus_FLT3 RAS->Nucleus_FLT3 STAT5->Nucleus_FLT3 Gene_FLT3 Gene Transcription (Cell Proliferation, Survival) Nucleus_FLT3->Gene_FLT3 Fedratinib_FLT3 Fedratinib Fedratinib_FLT3->FLT3 Inhibits

Caption: Fedratinib inhibits the JAK2/STAT pathway and the off-target FLT3 pathway.

Inhibition of FLT3 by Fedratinib may contribute to its therapeutic profile, as FLT3 is implicated in the pathogenesis of certain hematological malignancies.[7] However, this off-target activity could also lead to adverse effects, and a thorough understanding of the context-dependent consequences is crucial.

Methodologies for Assessing Off-Target Effects

To ensure the trustworthiness of off-target profiling, robust and validated experimental protocols are essential. Here, we detail two key methodologies for characterizing the selectivity of kinase inhibitors.

Experimental Workflow for Kinase Profiling

G cluster_prep 1. Preparation cluster_assay 2. Kinase Assay cluster_analysis 3. Data Analysis A Compound Dilution Series C Incubate Kinase, Compound, and Substrate/ATP A->C B Kinase Panel Preparation B->C D Detect Kinase Activity (e.g., ADP-Glo, TR-FRET) C->D E Calculate % Inhibition D->E F Determine IC50 Values E->F G Generate Kinome Map F->G

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Detailed Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Fedratinib) in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate.

  • Kinase Reaction:

    • Add the specific kinase enzyme and its corresponding substrate to the wells containing the compound.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[1]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Detailed Protocol: CETSA

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion: A Call for Comprehensive Profiling

The this compound scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, as exemplified by Fedratinib, a thorough understanding of off-target effects is non-negotiable for the successful development of safe and effective therapeutics. This guide underscores the importance of a multi-faceted approach to inhibitor characterization, combining broad kinome scanning with cellular target engagement assays. By embracing these principles, researchers can navigate the complexities of the kinome and design next-generation inhibitors with improved selectivity and therapeutic potential.

References

A Comparative Guide to Mono-, Di-, and Trichloro-pyrrolo[2,3-d]pyrimidines for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized for its structural resemblance to purines and its prevalence in a multitude of biologically active compounds.[1][2] The strategic introduction of chlorine atoms to this core structure dramatically alters its physicochemical properties and biological activity, making chlorinated derivatives highly valuable intermediates and pharmacophores. This guide provides an in-depth comparative analysis of mono-, di-, and trichloro-pyrrolo[2,3-d]pyrimidines, offering insights into their synthesis, reactivity, and biological significance, supported by experimental data and protocols.

Introduction: The Significance of Chlorination

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, and is a key component in numerous ATP-competitive kinase inhibitors.[3] Chlorination of this scaffold serves several critical purposes in drug design and chemical synthesis:

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine atoms significantly influences the electron density of the heterocyclic system, impacting pKa, hydrogen bonding capability, and metabolic stability.

  • Creation of Reactive Handles: The chloro-substituents act as versatile leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups to build molecular diversity.[4][5]

  • Enhancement of Biological Activity: Halogen atoms can form specific halogen bonds with biological targets and can enhance binding affinity and selectivity. The position and number of chlorine atoms can fine-tune the pharmacological profile of a molecule.[6]

This guide will comparatively explore these aspects for mono-, di-, and trichlorinated pyrrolo[2,3-d]pyrimidines, providing a foundational understanding for their effective utilization in research and development.

Synthesis of Chlorinated Pyrrolo[2,3-d]pyrimidines

The synthetic strategies for introducing one, two, or three chlorine atoms onto the pyrrolo[2,3-d]pyrimidine core are distinct and rely on the choice of starting materials and chlorinating agents.

Monochloro-pyrrolo[2,3-d]pyrimidine

The most common and synthetically useful monochloro-derivative is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Its synthesis typically starts from readily available pyrimidine precursors. An efficient route involves the cyclization of a substituted pyrimidine to form the fused pyrrole ring.[7]

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [7]

This protocol outlines a seven-step synthesis starting from dimethyl malonate, with an overall yield of approximately 31%. The final and key chlorination step is detailed below.

  • Starting Material: 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Reagents: Phosphorus oxychloride (POCl3), N,N-dimethylaniline

  • Procedure:

    • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and N,N-dimethylaniline (1.5 eq) in phosphorus oxychloride (5.0 eq) is heated at reflux for 2 hours.

    • The reaction mixture is cooled to room temperature and the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully poured into ice-water and the resulting mixture is stirred for 30 minutes.

    • The pH of the mixture is adjusted to 7-8 with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Dichloro-pyrrolo[2,3-d]pyrimidine

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate for the synthesis of numerous kinase inhibitors, including Tofacitinib.[8] Its synthesis starts from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which is then subjected to a double chlorination.

Experimental Protocol: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [9]

This protocol describes an efficient five-step synthesis starting from diethyl malonate, with the final chlorination step achieving a high yield.

  • Starting Material: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

  • Reagents: Phosphorus oxychloride (POCl3), N,N-diisopropylethylamine (DIPEA), Toluene

  • Procedure:

    • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) in toluene, phosphorus oxychloride (3.0 eq) is added slowly.

    • The mixture is heated to 70 °C, and N,N-diisopropylethylamine (2.0 eq) is added dropwise over 2.5 hours.

    • The reaction temperature is then raised to 106 °C and stirring is continued for 16 hours.

    • After cooling to room temperature, the reaction mixture is slowly poured into a mixture of water and ethyl acetate and stirred overnight.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Trichloro-pyrrolo[2,3-d]pyrimidine

The synthesis of trichlorinated derivatives, such as 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine, requires the introduction of a third chlorine atom onto the pyrrole ring. This is typically achieved through electrophilic chlorination of a pre-chlorinated pyrrolo[2,3-d]pyrimidine.

Conceptual Protocol: Synthesis of this compound

  • Starting Material: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reagents: N-chlorosuccinimide (NCS), Acetonitrile

  • Procedure:

    • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is dissolved in acetonitrile.

    • N-chlorosuccinimide (1.1 eq) is added portion-wise to the solution at room temperature.

    • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford this compound.

Comparative Physicochemical and Spectroscopic Properties

The progressive chlorination of the pyrrolo[2,3-d]pyrimidine core leads to predictable changes in its physical and spectroscopic properties.

Property4-Chloro-7H-pyrrolo[2,3-d]pyrimidine2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineThis compound
Molecular Formula C₆H₄ClN₃C₆H₃Cl₂N₃C₆H₂Cl₃N₃
Molecular Weight 153.57 g/mol 188.01 g/mol 222.46 g/mol [10]
Appearance White to light brown crystalline solid[11]White to off-white solidOff-white to yellow solid
Melting Point ~170-175 °C[4]~205-210 °CNot readily available
Solubility Soluble in DMSO, DMF, ethanol[4]Soluble in polar organic solventsSoluble in polar organic solvents

Spectroscopic Analysis:

  • 1H NMR: With increasing chlorination, the number of aromatic protons decreases, leading to simpler spectra. The chemical shifts of the remaining protons are influenced by the anisotropic effects of the additional chlorine atoms. For instance, in the 1H NMR spectrum of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, characteristic signals for the pyrrole protons (H5 and H6) and the pyrimidine proton (H2) are observed. In the dichloro- and trichloro- derivatives, the absence of specific proton signals confirms the position of chlorination.

  • 13C NMR: The carbon atoms attached to chlorine atoms experience a significant downfield shift due to the electronegativity of chlorine. The chemical shifts of other carbon atoms in the ring are also affected by the inductive effects of the chlorine substituents.

  • Mass Spectrometry: The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectra of these compounds. The presence of one, two, or three chlorine atoms will result in characteristic M, M+2, M+4, etc. isotopic clusters, allowing for unambiguous identification.

Comparative Chemical Reactivity

The reactivity of chloro-pyrrolo[2,3-d]pyrimidines is dominated by nucleophilic aromatic substitution (SNAr) at the chlorinated positions. The degree of chlorination and the position of the chlorine atoms significantly influence this reactivity.

Reactivity of Monochloro-pyrrolo[2,3-d]pyrimidine:

In 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[4] This makes it an excellent substrate for reactions with amines, alcohols, and thiols to introduce a variety of substituents at this position.

Reactivity of Dichloro- and Trichloro-pyrrolo[2,3-d]pyrimidines:

In 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, both chlorine atoms are susceptible to nucleophilic substitution. The regioselectivity of the reaction depends on the nature of the nucleophile and the reaction conditions. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[12][13] This is attributed to the greater electron deficiency at C4, as influenced by the para- and ortho-nitrogen atoms.

The introduction of a third chlorine atom at the C5 position in this compound further modifies the reactivity profile. The C-Cl bond dissociation energies and the LUMO coefficients at each chlorinated carbon will dictate the preferred site of nucleophilic attack. Theoretical calculations suggest that bond dissociation energies are a key factor in predicting the regioselectivity of such reactions.[14][15]

Experimental Protocol: Comparative Reactivity Study via Nucleophilic Substitution

This protocol allows for a direct comparison of the reactivity of mono-, di-, and trichloro-pyrrolo[2,3-d]pyrimidines towards a common nucleophile.

  • Substrates: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and this compound.

  • Nucleophile: Benzylamine

  • Solvent: Dioxane

  • Procedure:

    • In separate reaction vessels, dissolve each chlorinated pyrrolo[2,3-d]pyrimidine (1.0 eq) in dioxane.

    • Add benzylamine (1.1 eq) to each vessel.

    • Heat the reactions at 80 °C.

    • Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using TLC or LC-MS to determine the rate of consumption of the starting material.

    • The relative reaction rates will provide a direct measure of the comparative reactivity of the chloro-substituents in each substrate.

Diagram of Comparative Reactivity

G cluster_0 Reactivity towards Nucleophilic Substitution mono 4-Chloro (Mono-chloro) di 2,4-Dichloro (Di-chloro) mono->di Increased reactivity at C4, new reactive site at C2 tri 2,4,5-Trichloro (Tri-chloro) di->tri Further modulation of reactivity, steric hindrance may play a role

Caption: Increasing chlorination enhances the overall electrophilicity of the pyrrolo[2,3-d]pyrimidine core.

Biological Activity and Structure-Activity Relationships (SAR)

Chlorinated pyrrolo[2,3-d]pyrimidines are particularly prominent as kinase inhibitors.[8][16] The number and position of chlorine atoms play a crucial role in determining their inhibitory potency and selectivity.

Mono- and Dichloro- Derivatives as Kinase Inhibitors:

Many potent kinase inhibitors feature a 4-amino substituted pyrrolo[2,3-d]pyrimidine core, which is accessed from the 4-chloro derivative. The presence of a chlorine atom on a substituent attached at the 4-position can also significantly impact activity. For instance, studies on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors have shown that dichlorophenyl substitution patterns are important for broad-spectrum activity.[17]

Structure-Activity Relationship (SAR) Insights:

  • Kinase Hinge Binding: The pyrrolo[2,3-d]pyrimidine core typically acts as a hinge-binder in the ATP-binding pocket of kinases.

  • Role of Chlorine: Chlorine atoms on appended aryl rings can occupy hydrophobic pockets and form specific interactions, thereby enhancing binding affinity.

  • Selectivity: The substitution pattern, including the number and position of chlorine atoms, can be modulated to achieve selectivity for specific kinases. For example, in a series of pyrido[2,3-d]pyrimidine inhibitors, replacement of a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl group led to a highly selective FGFR inhibitor.[17]

Diagram of a Chlorinated Pyrrolo[2,3-d]pyrimidine as a Kinase Inhibitor

G cluster_0 Kinase ATP Binding Pocket cluster_1 Chlorinated Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor Pyrrolo[2,3-d]pyrimidine Core Chloro-substituted Aryl Group inhibitor:core->hinge H-bonds inhibitor:subst->hydrophobic_pocket Hydrophobic Interactions & Halogen Bonds

Caption: Schematic of a chlorinated pyrrolo[2,3-d]pyrimidine inhibitor in a kinase active site.

Conclusion

The mono-, di-, and trichloro-pyrrolo[2,3-d]pyrimidines represent a versatile and powerful class of compounds for chemical synthesis and drug discovery. This guide has provided a comparative overview of their synthesis, physicochemical properties, reactivity, and biological significance. A clear understanding of the distinct characteristics imparted by the degree of chlorination is essential for the rational design of novel therapeutics and the development of efficient synthetic methodologies. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to harness the full potential of these important heterocyclic building blocks.

References

Navigating the Structure-Activity Landscape of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural resemblance to the ATP purine core allows for competitive binding to the kinase hinge region, providing a robust framework for the development of targeted therapeutics.[3][4][5][6] This guide focuses on the nuanced structure-activity relationships (SAR) of a specific subclass: 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine analogs. By understanding the functional implications of substitutions at each position of this chlorinated core, researchers can strategically design next-generation inhibitors with enhanced potency and selectivity.

The this compound Core: A Platform for Kinase Inhibition

The this compound scaffold offers multiple reactive sites for diversification, with the chlorine atoms at positions 2, 4, and 5 serving as versatile handles for introducing a wide array of chemical moieties through nucleophilic substitution and cross-coupling reactions. The pyrrolo[2,3-d]pyrimidine core itself is recognized for its diverse biological activities, including anticancer, anti-proliferative, antimicrobial, and antiviral properties.[3][7] The strategic placement of chlorine atoms enhances the electrophilicity of the pyrimidine ring, facilitating the synthesis of diverse analog libraries for SAR studies.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the C2, C4, and N7 positions. The chlorine at the C5 position also plays a crucial role in modulating the electronic properties of the pyrrole ring and can influence ligand-target interactions.

The Critical Role of the C4 Position

The C4 position is paramount for establishing interactions with the hinge region of most kinases. Typically, this position is substituted with an amine-containing moiety that can form hydrogen bonds with the backbone of the kinase hinge.

  • Small Amino Groups: Simple amines can be effective, but potency is often enhanced with more extended linkers.

  • Aromatic and Heteroaromatic Amines: The introduction of an aniline or related heteroaromatic amine at C4 is a common strategy. The electronic nature and substitution pattern of this aromatic ring can significantly impact activity. For instance, in the context of EGFR and VEGFR inhibitors, specific substitutions on a C4-anilino moiety are crucial for potency.[8][9]

Exploring the C2 Position for Selectivity and Potency

While the C4 position primarily anchors the molecule to the hinge, the C2 position often extends towards the solvent-exposed region or a back pocket of the ATP-binding site. Substitutions at this position are critical for tuning selectivity and enhancing potency.

  • Hydrophobic Groups: Introduction of hydrophobic moieties such as substituted phenyl or other aromatic rings can lead to favorable van der Waals interactions.

  • Polar Groups: In some cases, moderately polar groups at the C2 position can improve activity by interacting with solvent or specific residues in the kinase active site.[10]

The Influence of the C5 Position Halogen

The chlorine atom at the C5 position of the pyrrole ring is not merely a synthetic handle but also an active contributor to the molecule's biological profile.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyrrole nitrogen and the overall electron density of the ring system, which can affect binding affinity.

  • Steric and Lipophilic Contributions: The presence of a halogen at C5 can provide additional hydrophobic interactions and influence the conformation of substituents at adjacent positions. Studies on related halogenated pyrrolopyrimidines have shown that C5 halogenation can be beneficial for cytotoxic activity.[11]

N7-Substitutions: Modulating Physicochemical Properties

The N7 position of the pyrrole ring is often a site for modification to improve physicochemical properties such as solubility and metabolic stability.

  • Protecting Groups: In many synthetic routes, the N7 position is protected, and the effect of this protecting group on biological activity is evaluated.

  • Solubilizing Groups: Introduction of small alkyl or functionalized alkyl chains can enhance solubility without negatively impacting kinase inhibition.

Comparative Analysis of Analog Performance

To illustrate the SAR principles, the following table summarizes hypothetical IC50 data for a series of this compound analogs against a generic kinase target. This data is representative of trends observed in the literature for related pyrrolopyrimidine inhibitors.

Analog C2-Substituent C4-Substituent N7-Substituent Kinase IC50 (nM)
1 -Cl-NH2-H500
2 -Cl-NH-Ph-H150
3 -Ph-NH-Ph-H50
4 -Ph-4-OMe-NH-Ph-H25
5 -Ph-NH-Ph-4-F-H60
6 -Ph-NH-Ph-CH345

Analysis of Comparative Data:

  • C4-Substitution: Moving from a simple amine (Analog 1) to an aniline (Analog 2) significantly improves potency, highlighting the importance of the C4-aryl group for target engagement.

  • C2-Substitution: Replacing the C2-chloro group with a phenyl ring (Analog 3 vs. Analog 2) leads to a notable increase in activity, suggesting favorable hydrophobic interactions. Further substitution on the C2-phenyl ring with an electron-donating methoxy group (Analog 4) enhances potency even more.

  • C4-Aryl Substitution: Introducing a fluorine atom on the C4-aniline ring (Analog 5) slightly decreases activity compared to the unsubstituted aniline (Analog 3), indicating that electronic effects at this position need to be carefully optimized for each specific target.

  • N7-Substitution: A small alkyl group at the N7 position (Analog 6) has a minimal impact on potency compared to the unsubstituted analog (Analog 3), suggesting this position can be modified to improve physicochemical properties without sacrificing activity.

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound analogs typically follows a convergent strategy, starting with a suitable pyrrolo[2,3-d]pyrimidine core.

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Synthesis of a C2, C4-Disubstituted Analog (General Procedure):

  • Selective C4-Amination: To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or dioxane, add the desired amine (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product can be isolated by precipitation or extraction.

  • Suzuki Cross-Coupling at C2: The resulting 2,5-dichloro-4-amino-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq) is dissolved in a mixture of dioxane and water. A boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base like K2CO3 (3.0 eq) are added. The mixture is heated under an inert atmosphere until the reaction is complete. The final product is then purified by column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs is typically evaluated using an in vitro kinase assay.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Kinase Assay Protocol (Example using ADP-Glo™ Kinase Assay):

  • Prepare a kinase reaction buffer containing Tris-HCl, MgCl2, and BSA.

  • In a 384-well plate, add the kinase and a suitable peptide substrate.

  • Add the synthesized pyrrolo[2,3-d]pyrimidine analogs at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold is a highly versatile platform for the design of potent and selective kinase inhibitors. A systematic exploration of the SAR at the C2, C4, and N7 positions, while leveraging the electronic and steric properties of the C5-chloro substituent, is key to developing successful drug candidates. Future efforts should focus on integrating computational modeling with synthetic chemistry to predict optimal substitution patterns and on exploring novel chemical space at each position to identify next-generation inhibitors with improved pharmacological profiles.

References

Comparative Reactivity of Chlorine Atoms at C2, C4, and C5 Positions of the Pyrimidine Ring: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of chlorine atoms substituted at the C2, C4, and C5 positions of the pyrimidine ring. Designed for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic principles with experimental data to inform synthetic planning and reaction design. We will explore the underlying electronic factors that govern this differential reactivity and provide practical, data-supported insights into the two most common and synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

The Electronic Landscape of the Pyrimidine Core

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This electronic feature is the primary determinant of its chemical reactivity. The nitrogen atoms inductively withdraw electron density from the ring, creating a significant partial positive charge (δ+) on the carbon atoms, particularly at the C2, C4, and C6 positions. This electron deficiency makes these positions highly susceptible to attack by nucleophiles.

Conversely, the C5 position is not directly influenced by the strong inductive pull of both nitrogen atoms in the same way. Its electronic character is more akin to that of a carbon atom in benzene, rendering it significantly less electron-deficient and therefore less activated towards nucleophilic attack. This fundamental electronic difference establishes a clear hierarchy of reactivity across the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities

Nucleophilic aromatic substitution is the most characteristic reaction of halopyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The ability of the pyrimidine ring to stabilize this negative charge is paramount to the reaction's success.

Reactivity at C2 and C4: The Activated Positions

The C2 and C4 (and the equivalent C6) positions are highly activated towards SNAr. Nucleophilic attack at these sites generates a Meisenheimer complex where the resulting negative charge is effectively delocalized onto the ring nitrogen atoms. This charge stabilization significantly lowers the activation energy for the reaction.

In di-substituted pyrimidines, such as the readily available 2,4-dichloropyrimidine, nucleophilic substitution generally occurs preferentially at the C4 position. This selectivity can be attributed to the C4 position being activated by the adjacent N3 and the para-disposed N1, providing superior stabilization of the anionic intermediate compared to the C2 position, which is situated between two adjacent nitrogen atoms. However, this selectivity is not absolute and can be highly sensitive to the steric and electronic nature of other substituents on the ring, as well as the reaction conditions. For instance, the presence of an electron-donating group at C6 can reverse the selectivity, favoring substitution at C2.

Caption: SNAr mechanism at C4 of 2,4-dichloropyrimidine.

Reactivity at C5: The Deactivated Position

The C5 position is markedly unreactive towards SNAr. When a nucleophile attacks C5, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the ring nitrogen atoms. The charge remains localized on the carbon atoms, resulting in a high-energy, unstable intermediate. Consequently, substitution at C5 via the SNAr mechanism is energetically unfavorable and generally not observed under standard conditions. While reactions at C5 are possible, they typically require forcing conditions or alternative mechanistic pathways, such as those involving organometallic reagents.

Palladium-Catalyzed Cross-Coupling: A Different Selectivity Profile

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) are fundamental tools for C-C and C-X bond formation. The reactivity of chloropyrimidines in these transformations is governed by the ease of oxidative addition of the C-Cl bond to the Pd(0) catalyst. This step is sensitive to the bond dissociation energy and the electronic properties of the carbon atom.

For many cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, the established reactivity order is generally C4 > C2 >> C5 . This trend indicates that the C4-Cl bond is the most susceptible to oxidative addition, followed by the C2-Cl bond. The C5-Cl bond is significantly less reactive and often remains intact under conditions that are sufficient to functionalize the other two positions. This reliable selectivity is synthetically powerful, allowing for the stepwise and regioselective construction of complex, polysubstituted pyrimidines.

However, it is crucial to note that this selectivity can be inverted. Recent advances have shown that specific ligand and catalyst systems can override the intrinsic reactivity, enabling C2-selective cross-coupling reactions on 2,4-dichloropyrimidines. For example, the use of palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands has been shown to favor C2-selective C-S coupling.

In Sonogashira couplings, the reactivity of C2-Cl and C4-Cl can be similar, though both are much more reactive than C5-Cl.

Data Summary: A Head-to-Head Comparison

The following table summarizes the general reactivity trends for chlorine atoms at the C2, C4, and C5 positions of the pyrimidine ring in the two major classes of reactions discussed.

PositionNucleophilic Aromatic Substitution (SNAr) ReactivityPalladium-Catalyzed Cross-Coupling Reactivity (e.g., Suzuki, Buchwald-Hartwig)
C4-Cl Highest (Generally preferred over C2)Highest (Most susceptible to oxidative addition)
C2-Cl High (Activated, but often secondary to C4)High (Less reactive than C4 under standard conditions)
C5-Cl Extremely Low / Inert (No charge stabilization)Very Low (Requires forcing conditions for oxidative addition)

Note: This table represents general trends. Selectivity can be influenced by other ring substituents, the nature of the nucleophile/coupling partner, and specific reaction conditions (catalyst, ligand, solvent, temperature).

Experimental Protocol: Selective SNAr at C4

This protocol provides a representative method for the selective monosubstitution of 2,4-dichloropyrimidine with an amine at the more reactive C4 position. This is a foundational step in the synthesis of many kinase inhibitors and other biologically active molecules.

Objective: Synthesize 2-chloro-N-benzylpyrimidin-4-amine via selective SNAr.

SNAr_Workflow start 1. Reagent Preparation reaction 2. Reaction Setup - Dissolve 2,4-dichloropyrimidine in n-Butanol. - Add DIPEA. - Add Benzylamine dropwise at 0°C. start->reaction heating 3. Reaction Execution - Heat to 80°C. - Monitor by TLC. reaction->heating workup 4. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. heating->workup purification 5. Purification - Dry over Na₂SO₄. - Concentrate in vacuo. - Purify by column chromatography. workup->purification analysis 6. Characterization - ¹H NMR, ¹³C NMR, LC-MS. purification->analysis

Caption: Workflow for selective C4-amination of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Benzylamine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol (solvent)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq) and n-butanol.

  • Stir the mixture at room temperature to dissolve the solid. Add DIPEA (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add benzylamine (1.05 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-N-benzylpyrimidin-4-amine.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

Causality of Experimental Choices:

  • Solvent (n-Butanol): A high-boiling polar solvent is chosen to allow the reaction to be heated, facilitating the SNAr reaction without excessive evaporation.

  • Base (DIPEA): A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

  • Stoichiometry: A slight excess of the amine nucleophile is used to ensure complete consumption of the limiting pyrimidine substrate. Using a large excess is avoided to minimize potential di-substitution.

  • Temperature: The reaction is heated to overcome the activation energy barrier. However, conditions are kept moderate (80°C) to favor selective monosubstitution at the more reactive C4 position. Harsher conditions could lead to a mixture of products.

Conclusion

The reactivity of chlorine atoms on a pyrimidine ring is dictated by the powerful electronic effects of the ring nitrogen atoms. This leads to a distinct and predictable hierarchy of reactivity that is essential for strategic synthesis design.

  • For Nucleophilic Aromatic Substitution , the reactivity order is unequivocally C4 > C2 >> C5 . The C4 and C2 positions are highly activated, while the C5 position is essentially inert.

  • For Palladium-Catalyzed Cross-Coupling , the same general trend of C4 > C2 >> C5 holds true under most standard conditions, driven by the ease of oxidative addition.

This predictable selectivity allows chemists to use polychlorinated pyrimidines as versatile scaffolds, sequentially modifying each position by carefully choosing the reaction type and conditions. Understanding this differential reactivity is therefore a critical skill for any scientist involved in the synthesis of novel heterocyclic compounds for drug discovery and materials science.

in vivo efficacy studies of compounds derived from 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals on the in vivo efficacy of compounds derived from halogenated 7H-pyrrolo[2,3-d]pyrimidines, with a focus on their therapeutic potential as kinase inhibitors.

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold and the Strategic Role of Halogenation

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of the purine nucleobase adenine, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to the hinge-binding region of ATP allows for the design of potent ATP-competitive inhibitors for a wide range of protein kinases.[2] Consequently, this scaffold is a cornerstone in the development of targeted therapies for diseases driven by aberrant kinase activity, such as cancer and inflammatory disorders.[1][2]

Halogenation is a key strategy in modern drug design to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds.[3] The introduction of halogen atoms, such as chlorine, fluorine, or bromine, into the 7H-pyrrolo[2,3-d]pyrimidine scaffold can modulate the compound's binding affinity to its target kinase, potentially leading to improved therapeutic effects.[3] While specific in vivo efficacy data for compounds derived from 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine are not extensively reported in publicly available literature, a wealth of information exists for other halogenated derivatives of this scaffold. This guide provides a comparative overview of the in vivo efficacy of these compounds, offering valuable insights for the development of next-generation targeted therapies.

Mechanism of Action: Targeting Key Signaling Pathways in Disease

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as inhibitors of several critical kinase families and signaling pathways implicated in oncology and immunology.

The JAK-STAT Pathway in Inflammation and Myeloproliferative Neoplasms

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a pivotal role in cytokine signaling, which is central to immune responses and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[4][5] Several pyrrolo[2,3-d]pyrimidine derivatives have been designed to selectively inhibit JAK isoforms, thereby blocking the downstream inflammatory cascade.[4][6][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK associates with STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor binds PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor PyrroloPyrimidine->JAK inhibits STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA translocates to nucleus & binds STAT->STAT_dimer dimerizes GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription initiates

Caption: The JAK-STAT signaling pathway and its inhibition.

Oncogenic Kinase Signaling in Cancer

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in developing multi-targeted tyrosine kinase inhibitors (TKIs) for cancer therapy.[3][8] These compounds often target kinases such as EGFR, HER2, VEGFR2, and RET, which are crucial for tumor cell proliferation, survival, and angiogenesis.[3][9] Additionally, inhibitors of p21-activated kinase 4 (PAK4), a key effector in various oncogenic signaling pathways, have been developed from this scaffold.[10][11]

Comparative In Vivo Efficacy of Halogenated 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes the in vivo efficacy of representative halogenated 7H-pyrrolo[2,3-d]pyrimidine derivatives from preclinical studies. This data provides a comparative landscape of their potency and therapeutic applications.

Compound/DerivativeHalogenationMolecular Target(s)In Vivo ModelDosing RegimenKey Efficacy OutcomesComparator(s)Reference(s)
Compound 12a None specified, but part of a halogenated derivative seriesJAK1CCl4-induced hepatic fibrosis in miceNot specifiedDose-dependent suppression of hepatic fibrosis.Not specified[6]
Compound 8o Not specified, but part of a halogenated derivative seriesJAK1Collagen-induced arthritis (CIA) in ratsNot specifiedDemonstrated better efficacy than Tofacitinib.Tofacitinib[4]
AS1810722 (Compound 24) 3,5-difluorobenzyl substitutionSTAT6Antigen-induced asthma in miceOral administrationInhibition of eosinophil infiltration.Vehicle[12]
Compound 5k HalogenatedEGFR, Her2, VEGFR2, CDK2Not specified (preclinical)Not specifiedPotent multi-kinase inhibitor.Sunitinib[3][8]
5-fluoro derivative 16c 5-fluoroFAKXenograft tumor modelNot specifiedTumor growth inhibition.Not specified[13]
AGF347 Not specified, part of a pyrrolo[3,2-d]pyrimidine seriesSHMT1, SHMT2, GARFTase, AICARFTaseMIA PaCa-2 pancreatic cancer xenograft in SCID miceNot specifiedPotent efficacy, superior to Gemcitabine.Gemcitabine[14]

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

The following is a generalized protocol for evaluating the in vivo efficacy of a 7H-pyrrolo[2,3-d]pyrimidine-derived compound in a cancer xenograft model, adapted from established methodologies.[15]

Cancer Xenograft Model Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Acclimation 1. Animal Acclimation (e.g., Nude Mice) Cell_Culture 2. Cancer Cell Culture (e.g., MDA-MB-435) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment_Group 6a. Treatment Group (Compound Administration) Randomization->Treatment_Group Vehicle_Group 6b. Vehicle Control Group Randomization->Vehicle_Group Comparator_Group 6c. Comparator Group (e.g., Palbociclib) Randomization->Comparator_Group Monitoring 7. Monitor Tumor Volume & Body Weight (2-3x/week) Treatment_Group->Monitoring Vehicle_Group->Monitoring Comparator_Group->Monitoring Endpoint 8. Study Endpoint (e.g., Tumor Volume Threshold) Monitoring->Endpoint Data_Analysis 9. Data Analysis & Reporting Endpoint->Data_Analysis

Caption: General workflow for a cancer xenograft study.

Step-by-Step Methodology
  • Animal Models and Housing:

    • Use immunocompromised mice (e.g., nude mice), 6-8 weeks old.

    • House animals in a specific pathogen-free environment with controlled temperature, humidity, and light/dark cycles.

    • Provide access to sterile food and water ad libitum.

    • Allow for a minimum of one week of acclimatization before the start of the experiment.

  • Tumor Cell Implantation:

    • Culture the desired human cancer cell line (e.g., MDA-MB-435 for breast cancer) under standard conditions.[15]

    • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment and control groups.

  • Compound Formulation and Administration:

    • Prepare the 7H-pyrrolo[2,3-d]pyrimidine derivative in an appropriate vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., 50 mg/kg, daily).[15]

    • Administer an equal volume of the vehicle to the control group following the same schedule.[15]

    • If applicable, include a positive control group receiving a standard-of-care drug (e.g., Palbociclib for breast cancer models).[15]

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and body weights every 2-3 days throughout the study.[15]

    • Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth.

    • Present the data in tables and graphs for clear comparison.

Conclusion and Future Directions

Halogenated 7H-pyrrolo[2,3-d]pyrimidine derivatives represent a highly promising class of compounds with demonstrated in vivo efficacy in various disease models, particularly in oncology and inflammatory diseases. The strategic incorporation of halogens appears to be a viable approach for optimizing the therapeutic profile of this scaffold. While the direct exploration of 2,4,5-trichloro derivatives is warranted, the existing data on other halogenated analogues provides a strong foundation and rationale for their continued development. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic and safety profiles, and advancing the most promising candidates into clinical trials.

References

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Benchmarking of Novel 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. This nitrogen-containing heterocyclic system serves as the foundational structure for a multitude of compounds targeting various enzyme families. Its true prominence, however, lies in the field of protein kinase inhibition. The scaffold's ability to mimic the adenine core of ATP allows it to effectively compete for the ATP-binding site of kinases, leading to the modulation of their catalytic activity.

This structural advantage has been successfully exploited in the development of several FDA-approved drugs. For instance, Tofacitinib (Xeljanz®) is a potent Janus kinase (JAK) inhibitor built upon this scaffold, widely used in the treatment of rheumatoid arthritis. Similarly, Ruxolitinib (Jakafi®) is another JAK inhibitor with the same core structure, approved for myelofibrosis and polycythemia vera. The clinical success of these agents underscores the therapeutic potential of novel analogs derived from the 7H-pyrrolo[2,3-d]pyrimidine template.

This guide focuses on a strategic approach to the preclinical evaluation of a new series of analogs derived from this compound. We will outline a comprehensive benchmarking workflow, from initial kinase screening to cellular activity profiling, and compare the performance of these novel compounds against established kinase inhibitors. The methodologies described herein are designed to provide a robust framework for identifying promising lead candidates for further drug development.

Synthetic Strategy: Leveraging the this compound Intermediate

The starting material, this compound, is a highly versatile intermediate for generating a diverse library of analogs. The differential reactivity of the chlorine atoms at the C2, C4, and C5 positions allows for sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions. This enables the systematic introduction of various functionalities to probe the structure-activity relationship (SAR).

A general synthetic workflow is depicted below. The C4 position is typically the most reactive towards nucleophilic attack, followed by the C2 position. The C5 chlorine is the least reactive and often requires more forcing conditions or metal-catalyzed cross-coupling reactions for its substitution.

G A 2,4,5-Trichloro-7H- pyrrolo[2,3-d]pyrimidine B Step 1: Selective C4 Substitution (e.g., Amine Nucleophile, DIPEA) A->B C 2,5-Dichloro-4-amino- 7H-pyrrolo[2,3-d]pyrimidine Analog B->C D Step 2: C2 Substitution (e.g., Second Amine, Higher Temp.) C->D E 5-Chloro-2,4-diamino- 7H-pyrrolo[2,3-d]pyrimidine Analog D->E F Step 3: C5 Functionalization (e.g., Suzuki or Sonogashira Coupling) E->F G Final Trisubstituted Target Compound F->G

Caption: General synthetic route for creating trisubstituted analogs.

This stepwise approach allows for the creation of a matrix of compounds by varying the substituents at each position, which is crucial for a thorough SAR investigation. For the purpose of this guide, we will consider a hypothetical series of new analogs, PY-1, PY-2, and PY-3 , synthesized via this route, and benchmark them against the well-characterized multi-kinase inhibitor, Dasatinib.

Part 1: In Vitro Kinase Inhibition Profiling

The initial and most critical step in characterizing a new kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust and high-throughput compatible method.

Methodology:

  • Kinase Reaction Preparation: In a 384-well plate, combine the kinase, substrate (a suitable peptide for the specific kinase), and ATP.

  • Compound Addition: Add the test compounds (PY-1, PY-2, PY-3 ) and the reference drug (Dasatinib) in a 10-point dose-response curve (e.g., from 10 µM to 0.5 nM). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal directly correlates with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Kinase Inhibition Data

The following table summarizes the hypothetical IC50 values for our new analogs and Dasatinib against a panel of selected kinases, including Abl, Src family kinases (Src, Lck), and receptor tyrosine kinases (VEGFR2, PDGFRβ).

CompoundAbl (IC50, nM)Src (IC50, nM)Lck (IC50, nM)VEGFR2 (IC50, nM)PDGFRβ (IC50, nM)
PY-1 15812>1000850
PY-2 2501802104530
PY-3 524150120
Dasatinib 10.81.51528

Interpretation of Results:

  • PY-1 shows good potency and selectivity for the Src family kinases (Src, Lck) and Abl, with significantly less activity against VEGFR2 and PDGFRβ.

  • PY-2 displays a different profile, with moderate potency against VEGFR2 and PDGFRβ, and weaker activity against the Abl/Src family.

  • PY-3 is a highly potent inhibitor across the Abl/Src family, approaching the potency of the reference drug Dasatinib, while maintaining some selectivity against the receptor tyrosine kinases tested.

This initial in vitro screen allows for the classification of the new analogs based on their potency and selectivity profiles, guiding the selection of appropriate cell-based models for further evaluation.

Part 2: Cell-Based Assay Benchmarking

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's ability to engage its target in a physiological context, its effects on cell signaling, and its overall anti-proliferative activity.

G cluster_0 Benchmarking Workflow A Synthesize Analogs (PY-1, PY-2, PY-3) B In Vitro Kinase Screen (IC50 Determination) A->B C Select Relevant Cancer Cell Lines B->C Based on Kinase Profile F Structure-Activity Relationship (SAR) Analysis B->F D Cellular Viability Assay (GI50 Determination) C->D E Target Engagement Assay (e.g., Western Blot) D->E For Potent Compounds D->F E->F G Lead Candidate Selection F->G

Caption: The integrated workflow for benchmarking new kinase inhibitors.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K-562 for Abl, A549 for Src) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (PY-1, PY-3 ) and the reference drug (Dasatinib) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells. Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of growth inhibition against the drug concentration.

Comparative Anti-proliferative Activity

Based on the kinase profiles, PY-1 and PY-3 were selected for evaluation in cell lines where the targeted kinases are known to be key drivers of proliferation. K-562 is a chronic myelogenous leukemia cell line driven by the BCR-Abl fusion protein. A549 is a non-small cell lung cancer line with active Src signaling.

CompoundK-562 (BCR-Abl) (GI50, nM)A549 (Src) (GI50, nM)
PY-1 4530
PY-3 128
Dasatinib 35

Interpretation of Results:

The cellular activity largely correlates with the in vitro kinase inhibition data. PY-3 , the more potent Abl/Src inhibitor in vitro, also demonstrates superior anti-proliferative activity in both cell lines compared to PY-1 . Both new analogs show promising cellular activity, with PY-3 approaching the potency of Dasatinib. This correlation between enzymatic inhibition and cellular effect is a strong indicator of on-target activity.

Structure-Activity Relationship (SAR) and Future Directions

G cluster_SAR SAR Logic Start Pyrrolo[2,3-d]pyrimidine Core C4 C4 Position (e.g., small amine) Start->C4 Key H-bond to kinase hinge C2 C2 Position (e.g., substituted aniline) Start->C2 Modulates selectivity C5 C5 Position (e.g., alkyne) Start->C5 Probes solvent- exposed region Potency Increased Potency & Selectivity C4->Potency C2->Potency C5->Potency

Caption: Key pharmacophoric positions on the scaffold for SAR.

For our hypothetical series, the variation between PY-1, PY-2, and PY-3 would be due to different substituents at the C2, C4, and C5 positions. The superior potency of PY-3 suggests that its specific combination of substituents provides an optimal fit in the ATP-binding pocket of Abl and Src kinases. Future work should focus on:

  • Expanding the Kinase Panel: Profile potent compounds like PY-3 against a much larger panel of kinases (>300) to fully understand its selectivity profile and identify potential off-target effects.

  • In-Cell Target Engagement: Confirm that the compounds inhibit the phosphorylation of downstream substrates of their target kinases in cells (e.g., p-CrkL for Abl, p-STAT3 for Src) using Western blotting or targeted proteomics.

  • ADME/Tox Profiling: Evaluate the drug-like properties of lead candidates, including metabolic stability, solubility, and preliminary toxicity.

Conclusion

This guide has outlined a systematic and robust workflow for the preclinical benchmarking of novel this compound analogs. By combining quantitative in vitro kinase assays with relevant cell-based proliferation studies, it is possible to efficiently identify promising lead compounds like the hypothetical PY-3 . The comparative approach, using a well-characterized drug like Dasatinib, provides essential context for evaluating the potency and potential advantages of new chemical entities. This structured evaluation process is fundamental to advancing new kinase inhibitors from the bench towards clinical development.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.